Product packaging for Benfuracarb(Cat. No.:CAS No. 82560-54-1)

Benfuracarb

Cat. No.: B1667993
CAS No.: 82560-54-1
M. Wt: 410.5 g/mol
InChI Key: FYZBOYWSHKHDMT-UHFFFAOYSA-N
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Description

Benfuracarb is a carbamate ester, a member of 1-benzofurans and an ethyl ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide and an agrochemical.
This compound is a synthetic 1-benzofuran and ethyl ester compound, and carbamate acetylcholinesterase inhibitor, that is used as a pesticide. It is characterized as a pale yellow viscous oily liquid, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
a procarbamate insecticide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O5S B1667993 Benfuracarb CAS No. 82560-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBOYWSHKHDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041622
Record name Benfuracarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82560-54-1
Record name Benfuracarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82560-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfuracarb [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfuracarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENFURACARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benfuracarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfuracarb, a broad-spectrum carbamate insecticide, exerts its primary toxicological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its role as a pro-pesticide that is metabolically activated to the more potent inhibitor, carbofuran. The document details the biochemical interactions, kinetic data, and the resultant disruption of cholinergic signaling pathways. Furthermore, it provides comprehensive experimental protocols for assessing acetylcholinesterase inhibition, including methods incorporating metabolic activation to simulate in vivo conditions.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound belongs to the N-methylcarbamate class of insecticides.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system.[2] This can lead to a state of cholinergic crisis, characterized by a range of symptoms including excessive salivation, lacrimation, muscle tremors, convulsions, and ultimately, paralysis and death.[2]

A key aspect of this compound's toxicology is its metabolic activation. In target organisms, this compound is converted to carbofuran, a significantly more potent acetylcholinesterase inhibitor.[3] This biotransformation is a critical factor in its overall insecticidal efficacy and toxicity.

The Molecular Mechanism of Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound's active metabolite carbofuran, act as reversible inhibitors of acetylcholinesterase. The inhibition process involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This forms a carbamoylated enzyme complex that is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during the normal catalytic process. This effectively renders the enzyme inactive for a period, leading to the accumulation of acetylcholine.

Quantitative Analysis of Acetylcholinesterase Inhibition

While this compound itself exhibits anti-acetylcholinesterase activity, it is noted to be less potent than other carbamates. The primary contributor to its in vivo toxicity is its metabolic conversion to carbofuran. The inhibitory potency of carbofuran against acetylcholinesterase has been quantified across various species and enzyme sources, as detailed in the following tables.

Table 1: IC50 Values for Carbofuran Inhibition of Acetylcholinesterase

Species/Enzyme SourceIC50 ValueReference
Human Erythrocytes25 nM
Rat Erythrocytes40 nM
Rat BrainNot specified, but determined

Table 2: Dissociation Constants (Ka) for Carbofuran Inhibition of Acetylcholinesterase

Species/Enzyme SourceKa Value (µM)Reference
Musca domestica (housefly) brain9.4
Apis mellifera (honeybee) brain30
Bovine Erythrocyte210

Disruption of Cholinergic Signaling Pathways

The inhibition of acetylcholinesterase by this compound's active metabolite, carbofuran, leads to a significant disruption of cholinergic signaling at the synaptic level. The resulting accumulation of acetylcholine hyperstimulates both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane, leading to uncontrolled nerve impulses.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle synthesizes ACh_cleft ACh ACh_vesicle->ACh_cleft releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers vesicular release Action_Potential Action Potential Action_Potential->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor binds to Choline_reuptake Choline AChE->Choline_reuptake produces Benfuracarb_Metabolite Carbofuran Benfuracarb_Metabolite->AChE inhibits Choline_reuptake->Choline reuptake Postsynaptic_Response Postsynaptic Response (Signal Propagation) ACh_receptor->Postsynaptic_Response activates Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: AChE, ATCI, DTNB, Buffers, Test Compounds Assay_Preincubation Pre-incubate AChE with Metabolized this compound and DTNB (25°C) Reagent_Prep->Assay_Preincubation Metabolic_Activation_Prep Prepare S9 Mix: S9 Fraction + NADPH Regenerating System Metabolic_Incubation Pre-incubate this compound with S9 Mix (37°C) Metabolic_Activation_Prep->Metabolic_Incubation Metabolic_Incubation->Assay_Preincubation Start_Reaction Initiate Reaction with ATCI Assay_Preincubation->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Calculate IC50 Value Calculate_Inhibition->Determine_IC50

References

Benfuracarb: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide effective against a variety of agricultural pests.[1] Its systemic and contact action, which involves the inhibition of acetylcholinesterase, makes it a potent agent in crop protection.[1] Understanding the chemical structure and physicochemical properties of this compound is fundamental for assessing its environmental fate, toxicology, and for the development of new pesticide formulations. This guide provides an in-depth overview of this compound, focusing on its core chemical and physical characteristics, the experimental protocols for their determination, and its metabolic fate.

Chemical Structure

This compound, with the IUPAC name ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate, is a complex molecule belonging to the carbamate class of pesticides.[2] Its unique structure is key to its insecticidal activity.

Caption: Chemical Structure of this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological and environmental systems.

PropertyValueReference
CAS Number 82560-54-1[3][4]
Molecular Formula C20H30N2O5S
Molecular Weight 410.53 g/mol
IUPAC Name ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate
SMILES CCOC(=O)CCN(C(C)C)SN(C)C(=O)Oc1cccc2c1OC(C2)(C)C
Appearance Viscous liquid
Melting Point <25 °C
Boiling Point 110 °C at 0.023 mmHg
Density 1.172 g/cm³
Water Solubility 8 mg/L at 20 °C
Vapor Pressure 2.7 x 10⁻⁵ Pa at 20 °C
n-Octanol/Water Partition Coefficient (log P) 4.3

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of pesticides like this compound follows standardized and internationally recognized protocols to ensure accuracy and comparability of data. Below are detailed methodologies for key parameters.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound with low solubility, the Column Elution Method is often preferred.

Principle: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Thermostatically controlled column with an inert support (e.g., glass wool, silica gel).

  • Metering pump for precise flow control.

  • Fraction collector.

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation of the Column: The inert support is coated with an excess of this compound, typically by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent. The coated material is then packed into the column.

  • Elution: Degassed, deionized water is pumped through the column at a constant, low flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

  • Fraction Collection: The eluate is collected in fractions at regular intervals.

  • Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.

  • Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The concentration should initially increase and then reach a stable plateau. The mean concentration of the fractions in the plateau region is taken as the water solubility.

  • Validation: The experiment is repeated at a different flow rate to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium was achieved.

For substances with higher solubility, the Flask Method can be used. This involves agitating an excess of the substance in water at a constant temperature until equilibrium is reached, followed by separation of the undissolved solid and analysis of the aqueous phase.

n-Octanol/Water Partition Coefficient (log P)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in environmental fate and toxicology. Several methods are available for its determination.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until partitioning equilibrium is achieved. The concentrations of the substance in both phases are then measured.

Procedure:

  • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Solution Preparation: A known amount of this compound is dissolved in the pre-saturated solvent in which it is more soluble.

  • Partitioning: A measured volume of the test solution and the other pre-saturated solvent are combined in a vessel and shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Analysis: The concentration of this compound in each phase is determined.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as log P.

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.

Procedure:

  • Calibration: A series of reference compounds with known log P values are injected into the HPLC system. A calibration curve of log P versus the logarithm of the retention factor (log k) is constructed.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

  • Determination of log P: The retention time of this compound is measured, and its log P is determined by interpolation from the calibration curve.

Principle: This method is particularly suitable for highly hydrophobic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method. The two phases are stirred slowly to allow for partitioning without vigorous mixing.

Procedure:

  • Apparatus Setup: A thermostated vessel is used, equipped with a stirrer that agitates the interface between the n-octanol and water phases without creating an emulsion.

  • Equilibration: The system containing the two solvents and the test substance is stirred for a prolonged period until equilibrium is reached.

  • Sampling and Analysis: Samples are taken from both phases and analyzed to determine the concentration of this compound.

  • Calculation: The log P is calculated as in the shake-flask method.

Vapor Pressure (Knudsen Effusion Method / OECD Guideline 104)

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a high vacuum. The vapor pressure is directly proportional to the rate of effusion.

Apparatus:

  • Knudsen effusion cell (a small container with a precisely drilled orifice).

  • High-vacuum system.

  • Thermostatically controlled chamber.

  • Microbalance to measure mass loss.

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the Knudsen cell.

  • Evacuation: The cell is placed in the vacuum chamber, and the system is evacuated to a high vacuum.

  • Heating and Measurement: The cell is heated to a constant temperature, and the mass loss over time is recorded.

  • Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

Metabolic Pathway of this compound

In biological systems, this compound undergoes metabolic transformation, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The two main metabolic pathways are:

  • Sulfur Oxidation: The sulfur atom in the side chain is oxidized to form this compound-sulfoxide. This reaction is catalyzed by CYP2C9 and CYP2C19.

  • Nitrogen-Sulfur Bond Cleavage: The bond between the nitrogen and sulfur atoms is cleaved, leading to the formation of Carbofuran, which is a more potent acetylcholinesterase inhibitor. This activation pathway is predominantly catalyzed by CYP3A4.

Metabolic_Pathway This compound This compound Sulfoxidation Sulfur Oxidation This compound->Sulfoxidation CYP2C9, CYP2C19 Cleavage N-S Bond Cleavage (Activation) This compound->Cleavage CYP3A4 Benfuracarb_Sulfoxide This compound-sulfoxide Sulfoxidation->Benfuracarb_Sulfoxide Carbofuran Carbofuran Cleavage->Carbofuran

Caption: Metabolic Pathway of this compound

References

Degradation of Benfuracarb in Soil and Aquatic Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb, a carbamate insecticide, is widely utilized in agriculture to control a variety of insect pests. Its application, however, raises environmental concerns regarding its persistence and the potential toxicity of its degradation products. This technical guide provides a comprehensive overview of the degradation of this compound in both soil and aquatic environments. It details the degradation pathways, identifies key metabolites, and presents quantitative data on degradation rates under various environmental conditions. Furthermore, this guide outlines the detailed experimental protocols for studying this compound's environmental fate, intended to support researchers and scientists in this field.

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process influenced by a combination of biotic and abiotic factors. The primary degradation pathway involves the cleavage of the N-S bond, leading to the formation of carbofuran, a major and more toxic metabolite.[1][2] Subsequent degradation of carbofuran and other minor pathways contribute to the overall dissipation of this compound from the soil environment.

Degradation Pathway in Soil

The degradation of this compound in soil primarily proceeds through the following steps:

  • Transformation to Carbofuran: The initial and most significant step is the cleavage of the N-S bond of the this compound molecule, resulting in the formation of carbofuran.[1][2] This transformation can be influenced by both microbial activity and chemical hydrolysis.

  • Degradation of Carbofuran: Carbofuran is then further degraded through several pathways, including hydroxylation to form 3-hydroxycarbofuran, and subsequent oxidation to 3-ketocarbofuran.[3]

  • Ring Cleavage: Ultimately, the benzofuran ring of the metabolites is cleaved, leading to the formation of smaller, less toxic compounds and eventual mineralization to carbon dioxide.

Benfuracarb_Soil_Degradation This compound This compound Carbofuran Carbofuran This compound->Carbofuran  N-S Bond Cleavage (Hydrolysis & Microbial) Metabolite_A 3-Hydroxycarbofuran Carbofuran->Metabolite_A Hydroxylation Metabolite_B Carbofuran phenol Carbofuran->Metabolite_B Hydrolysis Metabolite_C 3-Ketocarbofuran Metabolite_A->Metabolite_C Oxidation Further_Degradation Further Degradation (Ring Cleavage) Metabolite_B->Further_Degradation Metabolite_C->Further_Degradation Mineralization Mineralization (CO2) Further_Degradation->Mineralization

This compound Degradation Pathway in Soil
Factors Influencing Degradation in Soil

Several factors significantly impact the rate of this compound degradation in soil:

  • Microbial Activity: Soil microorganisms play a crucial role in the degradation of both this compound and its primary metabolite, carbofuran. Soils with a history of carbamate pesticide application often exhibit enhanced microbial degradation.

  • Soil Type and Composition: Soil properties such as organic matter content, clay content, and pH affect the adsorption and bioavailability of this compound, thereby influencing its degradation rate. Higher organic matter and clay content can lead to stronger adsorption, potentially reducing the availability of the pesticide for microbial degradation.

  • Temperature and Moisture: Temperature and soil moisture are critical environmental factors. Higher temperatures generally accelerate both chemical and microbial degradation processes. Optimal moisture levels are also necessary to support microbial activity.

  • pH: The pH of the soil can influence the rate of chemical hydrolysis of the carbamate linkage.

Quantitative Data on Degradation in Soil

The persistence of this compound and its primary metabolite, carbofuran, in soil is typically expressed in terms of their half-life (DT50), the time required for 50% of the initial concentration to dissipate.

CompoundSoil TypeApplication Rate (µg/g)Half-life (DT50) in daysReference
This compound Mollisols0.253.54
Mollisols0.503.75
Carbofuran VariesNot Specified26 - 110
Agricultural Soil50 mg/L~2 (immobilized bacteria)

Degradation of this compound in Aquatic Environments

In aquatic systems, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis, although microbial degradation also contributes.

Degradation Pathway in Aquatic Environments

The degradation pathway of this compound in water is similar to that in soil, with the initial formation of carbofuran.

  • Hydrolysis: this compound undergoes hydrolysis, particularly under alkaline conditions, leading to the cleavage of the carbamate ester linkage and the N-S bond to form carbofuran.

  • Photolysis: Sunlight, particularly UVB radiation, can induce the photodegradation of this compound. This process can lead to the formation of various photoproducts, including carbofuran.

  • Microbial Degradation: Aquatic microorganisms can also contribute to the breakdown of this compound and its metabolites.

Benfuracarb_Aquatic_Degradation cluster_abiotic Abiotic Degradation This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis (pH dependent) This compound->Carbofuran Microbial Action Photoproducts Other Photoproducts This compound->Photoproducts Photolysis (Sunlight/UVB) Hydrolysis_Products Hydrolysis Products Carbofuran->Hydrolysis_Products Hydrolysis Further_Degradation Further Degradation Carbofuran->Further_Degradation Photoproducts->Further_Degradation Hydrolysis_Products->Further_Degradation

This compound Degradation in Aquatic Systems
Factors Influencing Degradation in Aquatic Environments

  • pH: The rate of hydrolysis of this compound is highly dependent on the pH of the water. Degradation is generally faster under alkaline conditions.

  • Sunlight: The intensity and wavelength of sunlight significantly influence the rate of photolysis.

  • Temperature: As with soil, higher water temperatures generally increase the rates of both hydrolysis and microbial degradation.

  • Presence of Sediments: In water-sediment systems, adsorption to sediment particles can affect the bioavailability of this compound for degradation in the water column.

Quantitative Data on Degradation in Aquatic Environments
CompoundConditionpHHalf-life (DT50)Reference
Carbofuran Water at 25°C6.0690 weeks
Water at 25°C7.08.2 weeks
Water at 25°C8.01.0 week

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of this compound. The following sections outline typical experimental protocols for soil and aquatic degradation studies, largely based on OECD guidelines.

Soil Degradation Study (Aerobic) - Adapted from OECD 307

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection and Preparation:

    • Collect fresh soil from a relevant agricultural region.

    • Sieve the soil (e.g., 2 mm) to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application:

    • Prepare a stock solution of this compound (radiolabeled, e.g., with ¹⁴C, is preferred for metabolite tracking).

    • Apply the test substance to the soil at a concentration relevant to field application rates.

  • Incubation:

    • Incubate the treated soil samples in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20 ± 2°C).

    • Maintain the soil moisture at 40-60% of its maximum water-holding capacity.

    • Aerate the system with CO₂-free, humidified air to maintain aerobic conditions.

    • Trap evolved ¹⁴CO₂ and other volatile organic compounds.

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the extracts for this compound and its metabolites using analytical techniques such as HPLC-MS/MS or GC-MS.

    • Quantify the amount of ¹⁴CO₂ and other volatiles trapped.

    • Determine the amount of non-extractable (bound) residues.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation (Aerobic, Dark) cluster_analysis Analysis A Soil Collection & Characterization B This compound Application (¹⁴C-labeled) A->B C Incubate Soil Samples (Controlled Temp. & Moisture) B->C D Trap Volatiles (¹⁴CO₂) C->D E Periodic Sampling C->E F Solvent Extraction E->F H Quantify Volatiles & Bound Residues E->H G HPLC-MS/MS or GC-MS Analysis (this compound & Metabolites) F->G I Data Analysis (DT50, Degradation Pathway) G->I H->I

Workflow for Aerobic Soil Degradation Study
Aquatic Degradation Study (Water-Sediment System) - Adapted from OECD 308

Objective: To determine the rate and pathway of degradation of this compound in a water-sediment system under aerobic and anaerobic conditions.

Methodology:

  • System Preparation:

    • Collect water and sediment from a natural, unpolluted source.

    • Allow the system to equilibrate in the dark for a period before the test.

  • Test Substance Application:

    • Apply radiolabeled this compound to the water phase of the system.

  • Incubation:

    • Incubate the test systems in the dark at a constant temperature (e.g., 20 ± 2°C).

    • For aerobic studies, gently bubble air over the water surface.

    • For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) to remove oxygen.

    • Trap any evolved volatile compounds.

  • Sampling and Analysis:

    • At specified time intervals, sample both the water and sediment phases.

    • Extract the water and sediment samples separately.

    • Analyze the extracts for the parent compound and its transformation products using UPLC-MS/MS or a similar sensitive technique.

    • Determine the distribution of radioactivity between the water, sediment, and volatile traps.

Aquatic_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation (Dark) cluster_analysis Analysis A Water-Sediment System Setup & Equilibration B This compound Application (¹⁴C-labeled to water) A->B C Aerobic or Anaerobic Conditions B->C D Trap Volatiles C->D E Periodic Sampling (Water & Sediment) C->E F Separate Extraction E->F H Radioactivity Distribution Analysis E->H G UPLC-MS/MS Analysis (Parent & Metabolites) F->G I Data Analysis (DT50, Partitioning) G->I H->I

Workflow for Aquatic Degradation Study
Analytical Methodology

The analysis of this compound and its metabolites typically involves chromatographic separation followed by mass spectrometric detection.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used sample preparation technique for extracting pesticides from soil and water matrices.

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for the simultaneous quantification of this compound and its metabolites.

    • Column: A reverse-phase column, such as a C18, is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can also be used for the analysis of this compound and carbofuran, particularly with a temperature-programmable inlet to prevent thermal degradation of these carbamates.

Conclusion

The degradation of this compound in soil and aquatic environments is a complex process driven by a combination of biotic and abiotic factors. The primary degradation pathway involves the formation of the more toxic metabolite, carbofuran, which itself is subject to further degradation. The persistence of this compound is relatively low in soil, with half-lives typically in the range of a few days. In aquatic systems, degradation is significantly influenced by pH and sunlight. A thorough understanding of these degradation processes is crucial for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate potential contamination. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this important insecticide.

References

Benfuracarb and Its Metabolites: A Comprehensive Toxicological Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and risk assessment of the carbamate insecticide benfuracarb and its principal metabolites. The information is compiled from various scientific studies and regulatory assessments to offer a comprehensive resource for professionals in research and development.

Executive Summary

This compound is a broad-spectrum insecticide that undergoes rapid metabolism in mammals to the more toxic metabolite, carbofuran. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. This guide summarizes the key toxicological endpoints for this compound and carbofuran, including acute, subchronic, and chronic toxicity, as well as their genotoxic, carcinogenic, and reproductive effects. Furthermore, it outlines the risk assessment framework, including the established Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values.

Toxicological Profile of this compound

This compound exhibits moderate acute toxicity. Its toxicological effects are largely attributed to its in vivo conversion to carbofuran.

Data Presentation: Quantitative Toxicology of this compound
Toxicity Endpoint Species Route Value Units Reference
Acute Toxicity
LD50RatOral138mg/kg bw[1]
LD50HenOral92mg/kg bw[1]
LD50Mallard DuckOral>3,950mg/kg bw[1]
Subchronic Toxicity
NOAEL (90-day)DogOral0.89mg/kg bw/day[2]
Developmental Toxicity
Maternal NOAELRatOral4.7mg/kg/day[3]
Developmental NOAELRatOral13.0mg/kg/day
Maternal LOAELRabbitOral1.5mg/kg/day
Developmental NOAELRabbitOral15mg/kg/day
Reproductive Toxicity
Parental Systemic NOAEL (2-generation)RatOral2.3mg/kg/day

Genotoxicity and Carcinogenicity:

Studies have shown that this compound is not mutagenic in the Ames test. It is also not considered to be carcinogenic.

Toxicological Profile of Carbofuran

Carbofuran, the primary metabolite of benfuracrab, is significantly more toxic than the parent compound. Its toxicological profile has been extensively studied.

Data Presentation: Quantitative Toxicology of Carbofuran
Toxicity Endpoint Species Route Value Units Reference
Acute Toxicity
LD50RatOral8mg/kg bw
Subchronic Toxicity
NOAEL (90-day)RatOral1mg/kg/day
LOAEL (90-day)RatOral5mg/kg/day
Chronic Toxicity
NOAEL (1-year)DogOral0.5mg/kg/day
LOAEL (1-year)DogOral12.5mg/kg/day
Developmental Toxicity
Maternal NOAELRatOral>1.2mg/kg/day
Developmental NOAELRatOral>1.2mg/kg/day
Maternal NOAELRabbitOral0.5mg/kg/day
Developmental NOAELRabbitOral2mg/kg/day
Reproductive Toxicity
Parental/Systemic NOAEL (2-generation)RatOral1mg/kg/day
Reproductive NOAEL (2-generation)RatOral1mg/kg/day

Genotoxicity and Carcinogenicity:

While some studies have suggested weak mutagenic activity, carbofuran is generally not considered genotoxic in vivo and is classified as "Not Likely" to be a human carcinogen.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

  • Subchronic Oral Toxicity Study (OECD 408): This study typically involves the daily administration of the test substance to rodents (usually rats) for 90 days. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

  • Chronic Toxicity/Carcinogenicity Studies (OECD 452 & 453): These long-term studies (typically 12-24 months in rodents) are designed to assess the cumulative toxic effects and carcinogenic potential of a substance. The protocol is similar to the subchronic study but extends over a larger portion of the animal's lifespan.

  • Prenatal Developmental Toxicity Study (OECD 414): This guideline outlines the protocol for assessing the potential of a substance to cause adverse effects on the developing fetus. Pregnant animals (usually rats and rabbits) are dosed during the period of organogenesis, and fetuses are examined for any structural abnormalities.

  • Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the potential effects of a substance on reproductive performance and the development of offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.

Risk Assessment

The risk assessment for this compound and its metabolites involves establishing health-based guidance values and comparing them to estimated human exposure levels.

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ARfD is an estimate of the amount of a substance in food or drinking water that can be ingested over a short period of time (e.g., one meal or one day) without an appreciable health risk.

Substance ADI (mg/kg bw/day) ARfD (mg/kg bw) Reference
This compound 0.010.02
Carbofuran 0.000150.00015

The significantly lower ADI and ARfD for carbofuran reflect its higher toxicity compared to this compound.

Risk Assessment Workflow

RiskAssessmentWorkflow HazardID Hazard Identification (Toxicological Studies) DoseResponse Dose-Response Assessment (NOAEL/LOAEL Determination) HazardID->DoseResponse ADI_ARfD Establishment of ADI and ARfD DoseResponse->ADI_ARfD Exposure Exposure Assessment (Dietary Intake, etc.) RiskChar Risk Characterization (Comparison of Exposure to ADI/ARfD) Exposure->RiskChar RegDecision Regulatory Decision RiskChar->RegDecision ADI_ARfD->RiskChar

Caption: A simplified workflow for the risk assessment of pesticides like this compound.

Signaling Pathways and Metabolism

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through two pathways: sulfur oxidation and nitrogen-sulfur bond cleavage, the latter yielding the more toxic metabolite, carbofuran. Carbofuran itself is further metabolized.

MetabolicPathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfur Oxidation Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage (Activation) HydroxyCarbofuran 3-Hydroxycarbofuran Carbofuran->HydroxyCarbofuran Oxidation Phenols Phenolic Metabolites Carbofuran->Phenols Hydrolysis KetoCarbofuran 3-Ketocarbofuran HydroxyCarbofuran->KetoCarbofuran Oxidation HydroxyCarbofuran->Phenols Hydrolysis KetoCarbofuran->Phenols Hydrolysis

Caption: Metabolic pathway of this compound leading to the formation of carbofuran and other metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its active metabolite carbofuran is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

AChE_Inhibition cluster_inhibition With this compound/Carbofuran This compound This compound/Carbofuran AChE Acetylcholinesterase (AChE) Normal Function This compound->AChE Inhibits Choline Choline + Acetate AChE->Choline Produces ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors ACh->Receptor Binds to ACh->Receptor Accumulates and continuously binds Overstimulation Continuous Stimulation (Neurotoxicity) Receptor->Overstimulation Leads to

Caption: Signaling pathway illustrating the inhibition of acetylcholinesterase by this compound/carbofuran.

References

The Environmental Odyssey of Benfuracarb: A Technical Guide to its Terrestrial and Aquatic Fate and Ecotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb, a broad-spectrum carbamate insecticide and nematicide, has been utilized in agriculture to control a range of pests. However, its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and potential adverse effects on non-target organisms. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicity of this compound in both terrestrial and aquatic ecosystems. The information presented herein is a synthesis of peer-reviewed studies and regulatory guidelines, aimed at providing researchers and environmental scientists with a comprehensive resource on this compound.

Physicochemical Properties

A fundamental understanding of a pesticide's physicochemical properties is crucial for predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₂₀H₃₀N₂O₅S[1]
Molar Mass410.5 g/mol [1]
Water SolubilityLow[2]
Vapor PressureRelatively volatile[2]
log Kow1.8 at 20°C[3]

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its mobility in soil and water.

Degradation in Terrestrial Ecosystems

This compound is known to be non-persistent in soil environments. Its degradation is primarily a chemical process, with biodegradation playing a lesser role. The primary degradation pathway involves the cleavage of the N-S bond to form the major metabolite, carbofuran. Further degradation can lead to the formation of 3-hydroxycarbofuran.

Soil Half-Life (DT₅₀)

The persistence of a pesticide in soil is a critical factor in determining its potential for long-term environmental impact and uptake by subsequent crops.

Soil TypeApplication RateHalf-Life (DT₅₀) in daysReference
Mollisols0.25 µg/g3.54
Mollisols0.50 µg/g3.75
Not Specified-6.3 - 8.8
Sterilized Soil-6.8 - 10.4
Degradation in Aquatic Ecosystems

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis. Under sunlight, this compound degrades to carbofuran and carbofuran-phenol. In the absence of light, the primary degradation product is carbofuran. The rate of hydrolysis is significantly influenced by pH.

Mobility in Soil: Sorption and Leaching

The mobility of this compound in soil, and thus its potential to leach into groundwater, is determined by its sorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to assess this mobility.

Soil TypeKd (L/kg)Koc (L/kg)Mobility ClassificationReference
MollisolsHigh sorption observed-Low

Ecotoxicity

This compound exhibits varying degrees of toxicity to a wide range of non-target organisms in both terrestrial and aquatic ecosystems.

Aquatic Ecotoxicity

This compound is classified as highly toxic to aquatic organisms.

Toxicity to Fish

SpeciesExposure DurationEndpointValue (mg/L)Reference
Carp (Cyprinus carpio)96 hoursLC₅₀0.65

Toxicity to Aquatic Invertebrates

SpeciesExposure DurationEndpointValue (µg/L)Reference
Daphnia magna48 hoursEC₅₀9.9

Toxicity to Algae

Specific quantitative data for algae (e.g., EbC₅₀, ErC₅₀) were not available in the reviewed literature.

Terrestrial Ecotoxicity

Toxicity to Birds

SpeciesEndpointValue (mg/kg)Reference
HenOral LD₅₀92
Mallard DuckOral LD₅₀>3950
QuailLC₅₀>5300

Toxicity to Honey Bees (Apis mellifera)

This compound is highly toxic to honey bees.

Exposure RouteEndpointValue (µ g/bee )Reference
OralLD₅₀0.16
ContactLD₅₀Not specified in reviewed literature

Toxicity to Earthworms

This compound is considered slightly less toxic to earthworms compared to other organisms.

SpeciesExposure DurationEndpointValue (mg/kg soil)Reference
Eisenia fetida14 daysLC₅₀>1000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key environmental fate and ecotoxicity studies based on OECD guidelines.

Soil Degradation Study (Aerobic) - Based on OECD Guideline 307

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

experimental_workflow_soil_degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Select and characterize test soils (e.g., texture, pH, organic carbon) substance_prep Prepare radiolabeled (¹⁴C) this compound and analytical standards soil_prep->substance_prep test_system Set up incubation vessels (biometers) with soil at controlled moisture and temperature substance_prep->test_system application Apply ¹⁴C-Benfuracarb to soil samples test_system->application incubation Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days application->incubation trapping Trap evolved ¹⁴CO₂ and volatile organics incubation->trapping sampling Collect soil samples at specified intervals incubation->sampling quantification Quantify parent compound and metabolites (e.g., by HPLC-MS/MS) trapping->quantification extraction Solvent extraction of this compound and metabolites sampling->extraction extraction->quantification mass_balance Determine mass balance (extractable, non-extractable, volatiles) quantification->mass_balance kinetics Calculate degradation kinetics (DT₅₀, DT₉₀) quantification->kinetics pathway Identify major metabolites and propose degradation pathway quantification->pathway

Experimental workflow for a soil degradation study.
  • Test System: Fresh, sieved soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and placed in incubation vessels.

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil surface at a rate relevant to agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days. Aerobic conditions are maintained by a continuous flow of humidified air.

  • Sampling and Analysis: Soil samples are taken at various time points. Volatile organic compounds and ¹⁴CO₂ are trapped. Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀) is calculated. A degradation pathway is proposed based on the identified metabolites.

Aquatic Toxicity Test: Acute Immobilization Test with Daphnia magna - Based on OECD Guideline 202

This test determines the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.

experimental_workflow_daphnia_toxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Analysis daphnia_culture Culture Daphnia magna under controlled conditions daphnia_selection Select neonates (<24 hours old) for the test daphnia_culture->daphnia_selection test_solutions Prepare a series of this compound concentrations in appropriate test medium test_vessels Set up test vessels with test solutions and controls test_solutions->test_vessels exposure Introduce Daphnia into test vessels (e.g., 20 daphnids per concentration) test_vessels->exposure daphnia_selection->exposure incubation Incubate for 48 hours under controlled light and temperature exposure->incubation observation Observe and record immobilization at 24 and 48 hours incubation->observation data_analysis Calculate the EC₅₀ (median effective concentration) for immobilization observation->data_analysis

Workflow for a Daphnia magna acute immobilization test.
  • Test Organisms: Daphnia magna neonates, less than 24 hours old, are used for the test.

  • Test Solutions: A geometric series of at least five concentrations of this compound are prepared in a suitable culture medium. A control group without the test substance is also included.

  • Exposure: Groups of daphnids are exposed to each test concentration and the control in replicate test vessels.

  • Test Conditions: The test is conducted for 48 hours under controlled conditions of temperature (e.g., 20 ± 2°C) and a defined light-dark cycle.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits are calculated using appropriate statistical methods.

Honey Bee Acute Toxicity Test (Oral and Contact) - Based on OECD Guidelines 213 & 214

These tests determine the acute oral and contact toxicity of this compound to adult honey bees.

experimental_workflow_bee_toxicity cluster_prep Preparation cluster_oral Oral Exposure (OECD 213) cluster_contact Contact Exposure (OECD 214) cluster_observation Observation and Analysis bee_collection Collect young adult worker bees from a healthy colony oral_exposure Feed bees with the dosed sucrose solution bee_collection->oral_exposure contact_application Apply a small droplet of the solution to the bee's thorax bee_collection->contact_application dose_prep Prepare a range of this compound doses oral_dosing Incorporate doses into a sucrose solution dose_prep->oral_dosing contact_dosing Dissolve doses in a suitable solvent (e.g., acetone) dose_prep->contact_dosing oral_dosing->oral_exposure incubation Maintain bees in cages with food and water under controlled conditions oral_exposure->incubation contact_dosing->contact_application contact_application->incubation mortality_check Record mortality at 24, 48, and up to 96 hours incubation->mortality_check ld50_calc Calculate the LD₅₀ (median lethal dose) mortality_check->ld50_calc

Workflow for honey bee acute oral and contact toxicity tests.
  • Test Organisms: Young, healthy adult worker honey bees are used.

  • Dose Preparation: A series of doses of this compound are prepared.

  • Oral Exposure (OECD 213): The prepared doses are mixed into a sucrose solution. Bees are individually or group-fed with a known volume of the dosed solution.

  • Contact Exposure (OECD 214): The doses are dissolved in a volatile solvent (e.g., acetone). A small, precise volume of the solution is applied topically to the dorsal thorax of each bee.

  • Observation: After dosing, the bees are kept in cages under controlled temperature and humidity and provided with a clean food source. Mortality is recorded at 24, 48, and, if necessary, up to 96 hours.

  • Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the bees) is calculated for each exposure route.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

This compound undergoes degradation in the environment, primarily forming carbofuran, which is also a potent insecticide. This transformation is a critical aspect of its environmental risk assessment.

degradation_pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran  Hydrolysis/ Photolysis MetaboliteA 3-Hydroxycarbofuran Carbofuran->MetaboliteA  Hydroxylation MetaboliteB Carbofuran-phenol Carbofuran->MetaboliteB  Hydrolysis Further_Degradation Further Degradation Products MetaboliteA->Further_Degradation MetaboliteB->Further_Degradation

Simplified degradation pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the environmental fate and ecotoxicity of this compound. The data presented indicates that this compound is a non-persistent insecticide in soil that primarily degrades to carbofuran. It exhibits high toxicity to a range of non-target organisms, particularly aquatic invertebrates and honey bees, highlighting the need for careful management to mitigate environmental risks. The detailed experimental protocols, based on internationally recognized OECD guidelines, provide a framework for conducting further research and regulatory assessments. A thorough understanding of the principles and methodologies outlined in this guide is essential for a robust evaluation of the environmental impact of this compound and other agrochemicals.

References

A Technical Guide to the Chemical Synthesis and Purification of Benfuracarb for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Benfuracarb. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key processes to facilitate understanding and replication in a research setting.

This compound, a carbamate insecticide, is a subject of interest in various research fields, including toxicology and environmental science. Its synthesis involves a multi-step chemical process, followed by purification to achieve the desired grade for experimental use.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process, starting from N-isopropyl-beta-alanine ethyl ester and culminating in the final product. The overall yield for this process is high, with a final product purity of over 96%.

Experimental Protocol for Synthesis

The synthesis is performed in three main stages:

Step 1: Synthesis of the Disulfide Intermediate

  • In a suitable reactor, dissolve N-isopropyl-beta-alanine ethyl ester and triethylamine in 1,2-dichloroethane.

  • Cool the mixture to 0°C.

  • Under stirring, slowly add sulfur monochloride to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed for 1 hour at a temperature between 0 and 10°C.

  • After the reaction, wash the mixture and separate the 1,2-dichloroethane layer.

  • Evaporate a portion of the solvent to concentrate the disulfide intermediate solution.

Step 2: Formation of the Sulfenyl Chloride

  • Cool the concentrated solution from Step 1 to 5°C.

  • While stirring, add sulfuryl chloride dropwise.

  • Maintain the reaction temperature between 0 and 30°C for 3 hours.

Step 3: Reaction with Carbofuran to Yield this compound

  • To the reaction mixture from Step 2, add carbofuran, a cosolvent such as N-methyl-2-pyrrolidone or dimethylformamide, and additional 1,2-dichloroethane.

  • Cool the mixture to -10°C.

  • Slowly add triethylamine to the mixture while maintaining the low temperature.

  • Continue to stir the reaction mixture at a temperature between -10°C and 10°C for 3 to 5 hours.

  • Upon completion, the work-up involves successive washes with water and dilute sulfuric acid, followed by neutralization.

  • The organic layer, containing this compound, is then isolated and concentrated under reduced pressure to yield the crude product as a reddish-brown oil.

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Materials N-isopropyl-beta-alanine ethyl ester, Sulfur monochloride, Sulfuryl chloride, Carbofuran
Reagents Triethylamine, N-methyl-2-pyrrolidone (or Dimethylformamide)
Solvent 1,2-Dichloroethane
Reaction Temperature Step 1: 0-10°C; Step 2: 0-30°C; Step 3: -10 to 10°C
Reaction Time Step 1: 1 hour; Step 2: 3 hours; Step 3: 3-5 hours
Reported Yield 97-98% (based on carbofuran)
Reported Purity ≥ 96%
Carbofuran Impurity ≤ 0.1%

Purification of this compound

To achieve a high degree of purity suitable for research purposes, the crude this compound oil can be subjected to purification techniques such as column chromatography or crystallization.

Experimental Protocol for Purification

Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and carefully apply it to the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions of the eluate.

  • Fraction Analysis: Monitor the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Processes

To better illustrate the synthesis and purification workflows, the following diagrams have been generated using the DOT language.

This compound Synthesis Workflow cluster_step1 Step 1: Disulfide Formation cluster_step2 Step 2: Sulfenyl Chloride Formation cluster_step3 Step 3: Final Product Formation start1 N-isopropyl-beta-alanine ethyl ester + Triethylamine in 1,2-dichloroethane reaction1 Reaction at 0-10°C for 1h start1->reaction1 reagent1 Sulfur monochloride reagent1->reaction1 intermediate1 Disulfide Intermediate reaction1->intermediate1 reaction2 Reaction at 0-30°C for 3h intermediate1->reaction2 reagent2 Sulfuryl chloride reagent2->reaction2 intermediate2 Sulfenyl Chloride Derivative reaction2->intermediate2 reaction3 Reaction at -10 to 10°C for 3-5h intermediate2->reaction3 reagent3 Carbofuran + Triethylamine + Cosolvent reagent3->reaction3 workup Work-up (Wash & Concentrate) reaction3->workup product Crude this compound workup->product

Caption: Workflow diagram illustrating the three-step chemical synthesis of this compound.

This compound Purification Workflow cluster_chromatography Purification by Column Chromatography cluster_crystallization Purification by Crystallization start Crude this compound load_column Load on Silica Gel Column start->load_column dissolve Dissolve in Hot Solvent start->dissolve elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent_chrom Evaporate Solvent combine_pure->evaporate_solvent_chrom end_product Purified this compound evaporate_solvent_chrom->end_product cool Slow Cooling dissolve->cool filter_crystals Filter Crystals cool->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals dry_crystals->end_product

Caption: General workflow for the purification of this compound using column chromatography and crystallization.

Identification of Benfuracarb Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying benfuracarb and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented herein is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to establish robust analytical protocols for studying the metabolic fate of this carbamate insecticide.

Introduction to this compound Metabolism

This compound, a broad-spectrum insecticide, undergoes extensive metabolism in biological systems. The primary metabolic transformations involve two key pathways:

  • Nitrogen-Sulfur Bond Cleavage: This pathway leads to the formation of carbofuran, a major and toxicologically significant metabolite. This activation step is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[1]

  • Sulfur Oxidation: This pathway results in the formation of this compound-sulfoxide. The enzymes CYP2C9 and CYP2C19 are primarily responsible for this metabolic route.[1]

Carbofuran itself is further metabolized to various phase I and phase II metabolites, including 3-hydroxycarbofuran and 3-ketocarbofuran, which can be excreted as glucuronide conjugates.[1][2] Understanding these metabolic pathways is crucial for assessing the toxicological risk associated with this compound exposure.

Experimental Workflow for Metabolite Identification

The identification and quantification of this compound metabolites typically follow a multi-step workflow, beginning with sample preparation and culminating in data analysis. A generalized experimental workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., biological matrices, environmental samples) extraction QuEChERS Extraction sample_collection->extraction cleanup Dispersive SPE Cleanup extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id metabolic_pathway cluster_pathways Primary Metabolic Pathways cluster_further_metabolism Further Metabolism of Carbofuran This compound This compound Carbofuran Carbofuran This compound->Carbofuran Nitrogen-Sulfur Bond Cleavage (CYP3A4) Benfuracarb_Sulfoxide This compound-sulfoxide This compound->Benfuracarb_Sulfoxide Sulfur Oxidation (CYP2C9, CYP2C19) Hydroxy_Carbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxy_Carbofuran Hydroxylation Keto_Carbofuran 3-Ketocarbofuran Hydroxy_Carbofuran->Keto_Carbofuran Oxidation Conjugates Glucuronide/Sulfate Conjugates Hydroxy_Carbofuran->Conjugates Conjugation

References

Investigating the Genotoxic and Cytotoxic Effects of Benfuracarb In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the available scientific literature concerning the genotoxic and cytotoxic effects of the carbamate insecticide Benfuracarb in vitro. While direct in vitro genotoxicity data on this compound in mammalian cells is limited, this guide synthesizes existing findings and extensively reviews the well-documented effects of its primary metabolite, carbofuran, to infer potential mechanisms of toxicity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the toxicological assessment of pesticides and related compounds. It details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the current state of knowledge.

Introduction

This compound is a broad-spectrum carbamate insecticide used to control a variety of agricultural pests. Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The potential for human and environmental exposure to this compound necessitates a thorough understanding of its toxicological profile, including its capacity to induce cellular and genetic damage. In vitro assays are fundamental tools for assessing these risks, providing insights into the mechanisms of toxicity at the cellular and molecular levels.

A critical aspect of this compound's toxicology is its in vivo metabolism to carbofuran, another potent carbamate insecticide with a more extensively studied toxicological profile. This guide will therefore address the known in vitro effects of this compound and supplement this information with the considerable body of evidence available for carbofuran to provide a more complete assessment of potential hazards.

Cytotoxic Effects of this compound and Carbofuran

Cytotoxicity assays are crucial for determining a compound's toxicity to cells and for establishing appropriate concentration ranges for genotoxicity studies. Various endpoints are used to assess cytotoxicity, including effects on cell viability, mitochondrial function, and lysosomal integrity.

This compound Cytotoxicity Data

Studies on the cytotoxic effects of this compound in mammalian cell lines have yielded somewhat conflicting results. One study found no significant cytotoxic effects of this compound in Chinese Hamster Ovary (CHO-K1) cells when assessed by the Neutral Red Uptake (NRU) and MTT assays.[1] However, research on the plant model Allium cepa demonstrated a dose-dependent cytotoxic effect, with an effective concentration (EC50) of approximately 75 ppm.[1] This study also revealed that this compound acts as a mitotic inhibitor, suggesting interference with cell cycle progression.[1]

Carbofuran Cytotoxicity Data

In contrast to its parent compound, carbofuran has consistently demonstrated cytotoxicity across various in vitro models. Studies in CHO-K1 cells, human lymphocytes, and human umbilical vein endothelial cells (HUVECs) have shown that carbofuran reduces cell viability in a dose-dependent manner, as measured by assays such as MTT, NRU, and trypan blue exclusion.

Table 1: Summary of In Vitro Cytotoxicity Data for Carbofuran

Cell Line/SystemAssayConcentration RangeKey FindingsReference
CHO-K1MTT5-100 µg/mLConcentration-dependent inhibition of cell growth.
CHO-K1Neutral Red Uptake5-100 µg/mLConcentration-dependent inhibition of lysosomal activity.
Human LymphocytesTrypan Blue Exclusion0-50 µMDecreased cell viability with increasing concentrations.
HUVECsMTT100-1000 µMSignificant reduction in cell survival at 500 and 1000 µM.
HUVECsNeutral Red Uptake250-1000 µMSignificant decline in cell survival.

Genotoxic Effects of this compound and Carbofuran

Genotoxicity assays are designed to detect damage to the genetic material of cells. A variety of in vitro tests are available to assess different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

Benfuracrab Genotoxicity Data

Direct evidence for the in vitro genotoxicity of this compound in mammalian cells is sparse. The Ames test, a bacterial reverse mutation assay, has shown no mutagenic activity for this compound.[1] However, an in vivo study in mice demonstrated that this compound can induce the formation of micronuclei in bone marrow cells, indicating a potential for causing chromosomal damage.[1] Furthermore, this compound has been shown to inhibit tubulin polymerization in vitro, a mechanism that can lead to aneuploidy.

Carbofuran Genotoxicity Data

Carbofuran has been extensively studied and has been shown to be genotoxic in a variety of in vitro mammalian cell systems.

Table 2: Summary of In Vitro Genotoxicity Data for Carbofuran

Cell Line/SystemAssayConcentration RangeKey FindingsReference
CHO-K1Micronucleus Test10-100 µg/mLConcentration-dependent increase in micronuclei frequency.
Human LymphocytesMicronucleus Test5-50 µMSignificant, concentration-dependent increase in micronuclei frequency.
CHO-K1Chromosomal Aberration10-100 µg/mLInduction of chromosomal aberrations.
CHO-K1Sister Chromatid Exchange10-100 µg/mLConcentration-dependent increase in SCE frequency.
Human LymphocytesSister Chromatid ExchangeNot specifiedPositive for SCE induction.
Human LymphocytesComet Assay0.5-5.0 µMSignificant, concentration-dependent DNA damage.
Cat FibroblastsComet Assay0.045-1.08 mMIncreased DNA damage with increasing concentrations.

Signaling Pathways in this compound- and Carbofuran-Induced Toxicity

The molecular mechanisms underlying the cytotoxic and genotoxic effects of this compound and carbofuran are likely complex and involve multiple signaling pathways. A growing body of evidence points to the induction of oxidative stress as a key event.

Oxidative Stress and the Nrf2 Pathway

Carbofuran has been shown to induce the production of reactive oxygen species (ROS) in various cell types, leading to oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, contributing to both cytotoxicity and genotoxicity.

The Keap1-Nrf2 signaling pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. Studies on carbofuran suggest that it can modulate this pathway, although the precise nature of this interaction is still under investigation.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound / Carbofuran ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Figure 1. The Keap1-Nrf2 signaling pathway in response to this compound/Carbofuran-induced oxidative stress.
Apoptosis and Cell Cycle Arrest

Carbofuran has been shown to induce apoptosis, or programmed cell death, in various cell lines. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Additionally, carbofuran can cause cell cycle arrest, preventing cells from progressing through the cell cycle and dividing. These effects are often linked to the genotoxic damage caused by the compound, as cells with significant DNA damage may undergo apoptosis or arrest their proliferation to prevent the propagation of mutations.

Apoptosis_Pathway This compound This compound / Carbofuran DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria Promotes MMP loss Bcl2->Mitochondria Inhibits MMP loss Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Figure 2. Simplified overview of apoptosis and cell cycle arrest pathways induced by this compound/Carbofuran.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide. These protocols are based on established methods and can be adapted for the evaluation of this compound and other test compounds.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow start Cell Treatment with this compound harvest Harvest and Suspend Cells start->harvest mix Mix Cells with Low-Melting Point Agarose harvest->mix embed Embed on Microscope Slide mix->embed lysis Cell Lysis (High salt and detergent) embed->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining Stain DNA (e.g., with SYBR Green) neutralization->staining analysis Image Analysis (Quantify DNA in tail) staining->analysis

Figure 3. Experimental workflow for the alkaline Comet assay.

Protocol:

  • Cell Culture and Treatment: Plate mammalian cells (e.g., human lymphocytes, CHO, V79) at an appropriate density and allow them to attach overnight. Treat cells with a range of concentrations of this compound (and/or carbofuran) for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide).

  • Cell Harvesting and Embedding: Harvest the cells by trypsinization or scraping. Resuspend the cells in ice-cold PBS. Mix a small volume of the cell suspension with low-melting-point agarose and quickly pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software. Parameters such as the percentage of DNA in the tail and the tail moment are commonly used.

In Vitro Micronucleus Test

The micronucleus test detects the presence of small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Micronucleus_Test_Workflow start Cell Treatment with this compound (with/without S9) cytoB Add Cytochalasin B start->cytoB incubation Incubate for 1.5-2 Cell Cycles cytoB->incubation harvest Harvest Cells incubation->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Stain with Giemsa or Fluorescent Dye slide_prep->staining analysis Microscopic Analysis (Score micronuclei in binucleated cells) staining->analysis

Figure 4. Experimental workflow for the in vitro micronucleus test.

Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, human lymphocytes) and treat with various concentrations of this compound. Include treatments with and without a metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment to swell the cytoplasm, and then fix them. Drop the fixed cells onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 per concentration).

Cell Viability Assays (MTT and Neutral Red Uptake)

These colorimetric assays are commonly used to assess cell viability and cytotoxicity.

MTT Assay Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of this compound for a specified duration.

  • MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Addition: Add Neutral Red dye to the wells. Viable cells will take up and accumulate the dye in their lysosomes.

  • Washing and Extraction: Wash the cells to remove excess dye and then add an extraction solution to release the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the number of viable cells.

Conclusion

The available in vitro data suggests that this compound has cytotoxic potential, particularly as a mitotic inhibitor. While direct evidence for its genotoxicity in mammalian cells is limited, its metabolism to carbofuran is a significant concern. Carbofuran is a well-established in vitro genotoxic and cytotoxic agent, capable of inducing a range of genetic and cellular damage, likely through mechanisms involving oxidative stress, apoptosis, and cell cycle disruption.

For a comprehensive risk assessment of this compound, further in vitro studies on mammalian cells are warranted to directly assess its genotoxic potential and to elucidate the specific signaling pathways involved in its toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret such studies, ultimately contributing to a better understanding of the potential risks associated with Benfuracacrb exposure.

References

Methodological & Application

Analytical methods for the detection and quantification of Benfuracarb in agricultural crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the N-methylcarbamate insecticide Benfuracarb in various agricultural matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Introduction

This compound is a broad-spectrum insecticide and nematicide used to control a variety of pests in crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulations. This compound is also known to degrade to Carbofuran, another toxic carbamate insecticide.[1][2] Therefore, analytical methods often target both this compound and its major metabolites.[1][2][3]

Analytical Methodologies

The determination of this compound residues in agricultural crops typically involves a two-step process: sample preparation and instrumental analysis. The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage. A general QuEChERS protocol for this compound analysis is as follows:

Protocol:

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the chopped or blended crop sample into a 50 mL centrifuge tube. For dry samples like grains, a wetting step with a specific volume of water is required before extraction.

  • Extraction:

    • Add 10-15 mL of acetonitrile (often containing 1% acetic acid) to the sample tube.

    • If required, add an internal standard solution.

    • Shake the tube vigorously for 1 minute.

    • Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (CH₃COONa) or sodium chloride (NaCl) and citrate salts.

    • Immediately shake the tube vigorously for another minute.

  • Centrifugation: Centrifuge the tube at a speed of ≥ 3000 x g for 5-10 minutes to separate the organic layer from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a clean centrifuge tube containing a d-SPE cleanup sorbent.

    • Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) or C18 to remove pigments and nonpolar interferences.

    • Vortex the tube for 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. The extract may be diluted or concentrated as needed.

Instrumental Analysis

LC-MS/MS is a highly sensitive and selective technique for the determination of this compound and other carbamate pesticides.

Protocol:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both quantification and confirmation.

While carbamates can be thermally labile, GC-based methods have been developed for their analysis. Special injection techniques may be required to prevent degradation.

Protocol:

  • Chromatographic Separation:

    • Column: A capillary column such as a DB-5MS is often used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

    • Injection: Splitless injection is common for trace analysis.

  • Detection:

    • A Nitrogen-Phosphorus Detector (NPD) can be used for selective detection of nitrogen-containing pesticides like this compound.

    • Mass Spectrometry (MS) provides definitive identification and quantification.

Data Presentation

The performance of analytical methods for this compound is evaluated based on several key parameters. The following tables summarize typical validation data from various studies.

Table 1: Performance Data for LC-MS/MS Methods for this compound and Related Compounds

AnalyteMatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
Carbamates (general)Vegetables591 - 109< 10
81 PesticidesFruits & Vegetables-70 - 120< 25
Carbofuran (from this compound)Fruits & Vegetables---
77 PesticidesTomato & Capsicum0.35 - 36.3475 - 110< 20

Table 2: Performance Data for GC-based Methods for this compound and its Metabolites

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Detection Limit (ppm)Reference
This compoundVarious Crops0.05 & 0.575 - 100-0.005
CarbofuranVarious Crops0.05 & 0.573 - 100-0.005
3-Hydroxy-carbofuranVarious Crops0.05 & 0.576 - 99-0.005
This compound & MetabolitesCotton0.05, 0.5, 2.076.1 - 106.53.3 - 9.4-

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound in agricultural crops.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Sample Crop Sample Homogenization Homogenization (Blending/Chopping) Sample->Homogenization Extraction Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA/GCB/C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant

QuEChERS Sample Preparation Workflow

Analytical_Workflow cluster_analysis Instrumental Analysis Final_Extract Final Extract from Sample Preparation LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MS GC-MS Analysis Final_Extract->GC_MS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing GC_MS->Data_Processing Results Results (Residue Levels) Data_Processing->Results

Instrumental Analysis Workflow

Considerations for Method Development and Validation

  • Matrix Effects: Agricultural commodities can contain complex matrices that may interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS. Matrix-matched calibration standards are often necessary to compensate for these effects and ensure accurate quantification.

  • Metabolite and Pro-pesticide Conversion: Since this compound can degrade to Carbofuran, some analytical methods include a hydrolysis step to convert this compound and other pro-pesticides (like Carbosulfan and Furathiocarb) into Carbofuran, allowing for the determination of the total "Carbofuran sum" residue.

  • Method Validation: All analytical methods should be thoroughly validated according to international guidelines (e.g., SANTE/12682/2019) to ensure they are fit for purpose. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity.

References

Benfuracarb residue analysis in environmental samples such as soil and water

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the analysis of benfuracarb residues in environmental matrices, specifically soil and water. This compound is a broad-spectrum carbamate insecticide and nematicide used to control a variety of agricultural pests. Due to its potential toxicity, monitoring its presence in the environment is crucial for assessing ecological risk and ensuring environmental safety. This document details validated protocols for sample collection, preparation, extraction, cleanup, and subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound, a carbamate insecticide, acts as an acetylcholinesterase inhibitor to control insects in crops such as sugar beets, maize, and potatoes. While it is reported to be non-persistent in soil and water systems, its presence, even at trace levels, is of environmental concern due to its high toxicity to aquatic organisms.[1] Therefore, robust and sensitive analytical methods are required for the accurate determination of this compound residues in soil and water samples. This application note outlines detailed protocols based on established methods like QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by chromatographic analysis.

Quantitative Data Summary

The following table summarizes quantitative data on this compound residues from a field study conducted on brinjal crops and the surrounding mollisol soil. This data provides insight into the dissipation and persistence of this compound under specific agricultural conditions.

Sample MatrixApplication Rate (µg/g)Initial Residue Level (µg/g)Residue Level After 7 Days (µg/g)Persistence (Days)Half-life (t½) (Days)Analytical MethodReference
Soil0.250.25Below Detection Limit73.54HPLC[1]
Soil0.500.50Detectable103.75HPLC[1]

Note: The study indicated that at the 0.50 µg/g application rate, residues were still detectable at day 7 and persisted up to 10 days.

Experimental Protocols

Analysis of this compound Residues in Soil

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for extracting a broad range of pesticides from complex matrices like soil.

1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

1.2. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts and to partition the aqueous and organic layers.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL dSPE tube containing PSA, C18 sorbent, and anhydrous MgSO₄.

  • Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge at a high rcf (e.g., ≥5000 x g) for 2 minutes.

  • The resulting supernatant is the final extract, ready for analysis.

Analysis of this compound Residues in Water

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of this compound from water samples.

2.1. Materials and Reagents

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • C18 SPE cartridges

  • This compound analytical standard

  • Glass fiber filters (1 µm)

2.2. Sample Preparation and Extraction

  • Filter the water sample through a 1 µm glass fiber filter to remove any suspended particulate matter.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and methanol.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Analytical Finish

The cleaned extracts from both soil and water samples can be analyzed using either HPLC-UV or GC-MS.

3.1. High-Performance Liquid Chromatography (HPLC) Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector set at a wavelength suitable for this compound (e.g., 280 nm)

  • Quantification: Based on the peak area of the this compound analytical standard.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic this compound fragment ions.

Visualizations

Benfuracarb_Analysis_Workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis cluster_analysis Instrumental Analysis soil_collection Sample Collection & Homogenization soil_extraction QuEChERS Extraction (Acetonitrile) soil_collection->soil_extraction soil_partition Salting Out (MgSO4, NaCl, Citrate Buffer) soil_extraction->soil_partition soil_centrifuge1 Centrifugation soil_partition->soil_centrifuge1 soil_dspe dSPE Cleanup (PSA, C18) soil_centrifuge1->soil_dspe soil_centrifuge2 Centrifugation soil_dspe->soil_centrifuge2 soil_final_extract Final Extract for Analysis soil_centrifuge2->soil_final_extract analysis GC-MS or HPLC-UV Analysis soil_final_extract->analysis water_collection Sample Collection & Filtration spe_conditioning SPE Cartridge Conditioning (C18) water_collection->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading cartridge_washing Cartridge Washing sample_loading->cartridge_washing cartridge_drying Cartridge Drying cartridge_washing->cartridge_drying elution Elution cartridge_drying->elution concentration Concentration elution->concentration water_final_extract Final Extract for Analysis concentration->water_final_extract water_final_extract->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting of Results data_processing->reporting

Caption: Workflow for this compound Residue Analysis in Soil and Water.

Conclusion

The methods detailed in this application note provide a robust framework for the sensitive and accurate determination of this compound residues in soil and water samples. The QuEChERS protocol for soil and the SPE protocol for water are effective in extracting and cleaning up the analyte from complex environmental matrices. The subsequent analysis by HPLC-UV or GC-MS allows for reliable quantification at levels relevant to environmental monitoring. Adherence to these protocols will enable researchers and scientists to generate high-quality data for assessing the environmental fate and potential risks associated with the use of this compound.

References

Application Note: Gas Chromatography (GC) Based Methods for Analyzing Benfuracarb and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benfuracarb is a broad-spectrum carbamate insecticide used to control pests in various crops. Its analysis is crucial for ensuring food safety and monitoring environmental contamination. This compound is known to degrade into several metabolites, primarily carbofuran, 3-hydroxy-carbofuran, and 3-keto-carbofuran. The analysis of these compounds by gas chromatography (GC) presents challenges due to the thermal instability of the parent compound and the polarity of its metabolites.[1][2] This document provides detailed protocols for the extraction, cleanup, and GC-based analysis of this compound and its key metabolites from various matrices.

General Analytical Workflow

The analysis of this compound and its metabolites typically involves sample preparation (extraction and cleanup), followed by chromatographic separation and detection. The general workflow is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Methanol) Homogenization->Extraction Transfer to Solvent Cleanup Cleanup (d-SPE or Column Chromatography) Extraction->Cleanup Isolate Analyte Fraction Derivatization Derivatization (Optional, for polar metabolites) Cleanup->Derivatization Concentrate & Prepare for GC GC_Analysis GC Separation & Detection (GC-MS, GC-NPD) Cleanup->GC_Analysis Direct Injection Derivatization->GC_Analysis If required Data_Processing Data Acquisition & Processing GC_Analysis->Data_Processing Detect & Quantify

Caption: General experimental workflow for GC-based analysis of this compound.

This compound Degradation Pathway

Understanding the relationship between this compound and its metabolites is key for comprehensive residue analysis. This compound degrades by N-S bond cleavage to form carbofuran, which is then further metabolized.

Degradation_Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Cleavage Metabolite1 3-Hydroxy-carbofuran Carbofuran->Metabolite1 Hydroxylation Metabolite2 3-Keto-carbofuran Carbofuran->Metabolite2 Oxidation

Caption: Degradation pathway of this compound to its primary metabolites.

Experimental Protocols

Two primary methods are detailed: a classical solvent extraction with column chromatography and the more modern QuEChERS approach.

Protocol 1: Solvent Extraction with Column Cleanup for Crops

This method is adapted from procedures developed for residue analysis in various crops.[3] It involves separate extraction routes for the parent compound and its more polar, conjugated metabolites.

1. Scope and Principle This protocol is suitable for analyzing residues of this compound, carbofuran, 3-hydroxy-carbofuran, and 3-keto-carbofuran in high-moisture crops like fruits and vegetables.[3] Silver nitrate is used during homogenization to prevent the degradation of this compound.[3]

2. Reagents and Materials

  • Solvents: Methanol, Dichloromethane (DCM), Hexane (all pesticide residue grade)

  • Reagents: Silver nitrate (AgNO₃), 0.25 N Hydrochloric acid (HCl), Anhydrous sodium sulfate

  • Columns: Silica gel and Florisil cartridges for solid-phase extraction (SPE)

  • Homogenizer, reflux apparatus, rotary evaporator

3. Sample Preparation and Extraction

  • For this compound and Carbofuran:

    • Homogenize a 20 g sample of the crop with 10 mL of 1% silver nitrate solution and 100 mL of methanol.

    • Filter the homogenate and extract the solid residue again with methanol.

    • Combine the filtrates, concentrate using a rotary evaporator, and add 100 mL of water.

    • Perform liquid-liquid extraction (LLE) by partitioning twice with 100 mL of DCM.

    • Dry the combined DCM extracts with anhydrous sodium sulfate and concentrate for cleanup.

  • For 3-Hydroxy-carbofuran and 3-Keto-carbofuran (hydrolysis of conjugates):

    • Take the solid residue from the initial methanol extraction.

    • Add 100 mL of 0.25 N HCl and reflux for 1 hour to hydrolyze conjugated metabolites.

    • Cool the mixture and extract twice with 100 mL of DCM.

    • Dry the combined DCM extracts with anhydrous sodium sulfate and concentrate for cleanup.

4. Column Cleanup

  • Condition a silica gel SPE cartridge with hexane.

  • Load the concentrated extract and elute with a suitable solvent mixture (e.g., hexane-acetone).

  • Further cleanup can be performed using a Florisil column to remove remaining interferences.

  • Evaporate the final eluate to a small volume (e.g., 1 mL) for GC analysis.

5. GC Conditions

  • GC System: Agilent 7890A GC or equivalent.

  • Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).

  • Column: Quartz capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Temperatures:

    • Injector: 250°C (Note: Temperature-programmable on-column injection is recommended to prevent degradation of this compound).

    • Oven Program: Initial 60°C, ramp to 280°C at 10°C/min.

    • Detector: 300°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

Protocol 2: QuEChERS Method for Multi-Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food due to its speed and efficiency.

1. Scope and Principle This protocol is suitable for a wide range of food matrices, including fruits, vegetables, and tobacco. The method uses acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

2. Reagents and Materials

  • Solvents: Acetonitrile (pesticide residue grade)

  • QuEChERS Kits:

    • Extraction Salts: AOAC (6 g MgSO₄, 1.5 g NaOAc) or EN (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • d-SPE Cleanup Tubes: Containing primary secondary amine (PSA) for removing sugars and fatty acids, and graphitized carbon black (GCB) for removing pigments (Note: GCB may retain planar pesticides).

  • Centrifuge, vortex mixer.

3. Sample Preparation and Extraction

  • Homogenize 10-15 g of the sample in a 50 mL centrifuge tube. For dry samples, add water for hydration.

  • Add 10-15 mL of acetonitrile (use 1% acetic acid in acetonitrile for the AOAC method).

  • Add the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a d-SPE tube.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is ready for GC analysis. It can be concentrated and reconstituted in a solvent like acetone/hexane if needed.

5. GC-MS/MS Conditions

  • GC System: Thermo Scientific TRACE 1310 or equivalent coupled to a triple quadrupole mass spectrometer.

  • Column: TG-5SilMS 30 m × 0.25 mm I.D. × 0.25 µm film capillary column.

  • Injection: 1 µL splitless injection. A multimode inlet with a temperature program can minimize analyte degradation.

  • Oven Program: 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 8°C/min, hold for 5 min.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two transitions per compound are typically monitored for quantification and confirmation.

Quantitative Data Summary

The following table summarizes the performance data from various GC-based methods for this compound and its metabolites.

Method TypeMatrixAnalyteFortification Level (mg/kg)Recovery (%)LOQ/LOD (mg/kg)Reference
Solvent ExtractionVarious CropsThis compound0.05 - 0.575 - 100LOD: 0.005
Solvent ExtractionVarious CropsCarbofuran0.05 - 0.573 - 100LOD: 0.005
Solvent ExtractionVarious Crops3-Hydroxy-carbofuran0.05 - 0.576 - 99LOD: 0.005
Solvent ExtractionVarious Crops3-Keto-carbofuran0.05 - 0.576 - 99LOD: 0.005
Solvent ExtractionCotton FieldThis compound0.05 - 2.076.1 - 106.5LOD: 0.03-0.04
Solvent ExtractionCotton FieldCarbofuran0.05 - 2.076.1 - 106.5LOD: 0.02-0.03
Solvent ExtractionCotton Field3-Hydroxy-carbofuran0.05 - 2.076.1 - 106.5LOD: 0.03-0.04
QuEChERSTobaccoThis compound & others0.05 - 0.570 - 120 (for 95% of analytes)LOQ: ≤0.01
On-Column InjectionWaterThis compoundNot specified"Acceptable"Not specified
On-Column InjectionWaterCarbofuranNot specified"Acceptable"Not specified

Note on Derivatization: For polar metabolites like 3-hydroxy-carbofuran, derivatization can improve peak shape and thermal stability during GC analysis. Silylation (e.g., using MSTFA) or acylation (e.g., using heptafluorobutyryl derivatives) are common techniques. This step is crucial for accurate quantification, especially at low levels.

References

Application Note: QuEChERS Protocol for the Extraction of Benfuracarb from Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide used to control a variety of pests in agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in fruits and vegetables to ensure consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the multi-residue analysis of pesticides in diverse food matrices.[1]

This application note provides a detailed protocol for the extraction and cleanup of this compound from fruits and vegetables using a modified QuEChERS method based on the European Standard EN 15662.[2] The protocol also includes an optional acid-induced hydrolysis step to convert this compound and other related pro-pesticides to their common metabolite, carbofuran, which can simplify the analysis.[2][3] The final determination is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2]

Principle

The QuEChERS method is a two-step process that involves an extraction and a dispersive solid-phase extraction (dSPE) cleanup.

  • Extraction: A homogenized sample is extracted with acetonitrile in the presence of salts (magnesium sulfate and sodium chloride) and a buffering agent (sodium citrate) to facilitate the partitioning of the pesticides into the organic layer and induce phase separation.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is used to remove organic acids, sugars, and fatty acids. For highly pigmented fruits and vegetables, graphitized carbon black (GCB) can be added to remove pigments, though it should be used with caution as it may adsorb planar pesticides. For matrices with high fat content, C18 can be included to remove non-polar interferences.

For a comprehensive analysis of total carbofuran residue, which includes this compound, an acid-induced hydrolysis step can be performed on the QuEChERS extract to convert these compounds to carbofuran prior to analysis.

Experimental Protocols

1. Sample Preparation and Homogenization

  • Chop the fruit or vegetable sample into small pieces.

  • Freeze the chopped sample, preferably using liquid nitrogen or in a freezer at -20°C.

  • Homogenize the frozen sample to a fine powder using a high-speed blender or grinder. This ensures a representative sample portion for extraction.

  • Store the homogenized sample in a sealed container at -20°C until analysis.

2. QuEChERS Extraction (Based on EN 15662)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to approximately 10 mL.

  • Add 10 mL of acetonitrile.

  • If required, add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

  • Add the QuEChERS extraction salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Commercial salt packets can be used.

  • Immediately cap the tube tightly and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer an aliquot of the upper acetonitrile supernatant into a 15 mL dSPE tube containing the appropriate sorbent mixture. The choice of dSPE tube depends on the matrix:

    • For general fruits and vegetables: 900 mg anhydrous MgSO₄ and 150 mg PSA.

    • For fruits and vegetables with high fat content: 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.

    • For highly pigmented fruits and vegetables: 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg GCB (use with caution as it may adsorb planar pesticides).

  • Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

4. Optional Acidic Hydrolysis for Conversion to Carbofuran

  • Transfer 1 mL of the raw QuEChERS extract (before dSPE) into a vial.

  • Add 10 µL of 5N sulfuric acid (H₂SO₄).

  • Heat the vial at 80°C for 3 hours to achieve nearly quantitative conversion of this compound to carbofuran.

  • Allow the vial to cool to room temperature before proceeding to the analytical step.

5. Final Extract Preparation for Analysis

  • Take an aliquot of the final extract (supernatant from dSPE or after hydrolysis).

  • Filter it through a 0.22 µm syringe filter.

  • If necessary, dilute the extract with an appropriate mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of this compound and its metabolite carbofuran in various fruit and vegetable matrices using the QuEChERS method followed by LC-MS/MS analysis.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
This compoundCrops0.0575-100-0.005
This compoundCrops0.575-100-0.005
CarbofuranGrapes0.001--0.001
CarbofuranPotatoes0.001--0.001
CarbofuranCrops0.0573-100-0.005
CarbofuranCrops0.573-100-0.005
Multi-residueCucumber, Green Mustard, Rock Melon, Oranges0.1 - 1.070.1-123.5< 14.80.01
Multi-residueOranges, Carrots, Spinach0.02 - 1.070-130-< 0.01

Recovery and RSD (Relative Standard Deviation) values are indicative and may vary depending on the specific matrix and experimental conditions. LOQ (Limit of Quantification) is the lowest validated spike level meeting the method performance acceptability criteria.

Workflow Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis cluster_hydrolysis Optional Hydrolysis Sample Fruit/Vegetable Sample Chop Chop into small pieces Sample->Chop Freeze Freeze (-20°C) Chop->Freeze Homogenize Homogenize to fine powder Freeze->Homogenize Weigh Weigh 10g of sample into 50mL tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake_1 Vortex 1 min Add_ACN->Shake_1 Add_Salts Add QuEChERS Extraction Salts Add_Salts->Shake_1 Shake_1->Add_Salts Centrifuge_1 Centrifuge ≥4000 rpm for 5 min Shake_1->Centrifuge_1 Transfer_Supernatant Transfer supernatant to dSPE tube Centrifuge_1->Transfer_Supernatant Raw_Extract Aliquot of raw extract (before dSPE) Centrifuge_1->Raw_Extract Add_dSPE Contains MgSO₄ + PSA (optional C18 or GCB) Shake_2 Vortex 30 sec Transfer_Supernatant->Shake_2 Centrifuge_2 Centrifuge ≥4000 rpm for 5 min Shake_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis Add_Acid Add H₂SO₄ Raw_Extract->Add_Acid Heat Heat at 80°C for 3 hours Add_Acid->Heat Hydrolyzed_Extract Hydrolyzed Extract Heat->Hydrolyzed_Extract Hydrolyzed_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

References

Application of Benfuracarb for the Control of Major Insect pests in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide used to control a wide range of agricultural pests.[1][2] It is effective against pests that have developed resistance to other existing insecticides.[2] This document provides detailed application notes and protocols for the use of this compound in an agricultural research context, intended for researchers, scientists, and professionals in drug development. This compound acts as a systemic and contact insecticide with both stomach and contact action.[3]

Mechanism of Action

This compound is an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the nervous system of insects, responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic junctions, leading to continuous nerve stimulation, paralysis, and eventual death of the insect. In rats, this compound is rapidly metabolized to carbofuran, which is also a potent AChE inhibitor.

cluster_synapse Synaptic Cleft cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Leads to This compound This compound This compound->AChE Inhibits Hydrolysis ACh Hydrolysis Blocked AChE->Hydrolysis Normally causes hydrolysis Hydrolysis->ACh Prevents breakdown of

Diagram 1: Simplified signaling pathway of this compound's mode of action as an Acetylcholinesterase inhibitor.

Target Pests and Crops

This compound is effective against a wide array of insect pests across various crops.

Table 1: Target Pests and Crops for this compound Application

Crop CategoryExample CropsTarget Pests
Cereals Maize, RiceStem borer, Rice gall midge, Brown plant hopper, Leaf folder, Wireworms, Rootworms, Beetles, Nematodes
Root & Tuber Sugar beet, PotatoesAphids, Springtails, Wireworms
Vegetables Brinjal (Eggplant)Thrips, Aphids, Diamondback moth, Striped flea beetle, Loopers, Borers, Nematodes
Fruits CitrusLeaf miner, Rust mites, Broad mites, Aphididae
Ornamentals VariousAphids, and other sucking insects

Application Protocols

This compound can be applied through various methods depending on the target crop, pest, and formulation. It is available in formulations such as granules (G), emulsifiable concentrate (EC), and wettable powder (WP).

Table 2: Recommended Application Rates and Methods

Application MethodRecommended Active Ingredient (a.i.) RateTarget CropsNotes
Soil Treatment 0.5 - 2.0 kg a.i./haMaizeApplied to control soil-dwelling pests and for systemic uptake.
1.0 - 2.5 kg a.i./haVegetables
0.5 - 1.0 kg a.i./haSugar Beet
Seed Treatment 0.4 - 1.5 kg / 100 kg seedMaize, Sugar Beet, VegetablesProvides protection during early stages of plant growth.
Foliar Spray 0.3 - 1.0 kg a.i./haVegetables, FruitFor control of leaf-feeding and sucking insects.
Nursery Box Treatment 1.5 - 4.0 g / nursery boxRice (at transplanting)A specialized application for rice cultivation.

Quantitative Efficacy and Toxicity Data

The following tables summarize the toxicity of this compound to both target and non-target organisms, as well as its environmental persistence.

Table 3: Acute Toxicity of this compound

OrganismTest TypeValueUnit
Male RatsAcute Oral LD50222.6mg/kg
Female RatsAcute Oral LD50205.4mg/kg
MiceAcute Oral LD50175mg/kg
DogsAcute Oral LD50300mg/kg
RatsAcute Percutaneous LD50>2000mg/kg
RatsInhalation LC50 (4h)0.34mg/L air
HensOral LD5092mg/kg
Mallard DucksOral LD50>3950mg/kg
QuailsLC50>5300mg/kg
BeesOral LD500.16µ g/bee
CarpLC500.65mg/L
Daphnia magnaEC509.9µg/L

Table 4: Environmental Persistence of this compound

EnvironmentCrop/SoilApplication Rate (µg/g)Half-life (days)
SoilMollisols0.253.54
Mollisols0.503.75
PlantBrinjal (Fruit)0.253.90
Brinjal (Fruit)0.504.73

Experimental Protocols

Laboratory Bioassay for Insecticidal Efficacy (Generalized Protocol)

This protocol describes a general method for determining the efficacy of this compound against a target insect pest in a laboratory setting.

cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_analysis Data Analysis PestRearing 1. Rear Insect Colony BenfuracarbPrep 2. Prepare this compound Serial Dilutions DietIncorp 3a. Diet Incorporation BenfuracarbPrep->DietIncorp TopicalApp 3b. Topical Application BenfuracarbPrep->TopicalApp LeafDip 3c. Leaf-Dip Assay BenfuracarbPrep->LeafDip Exposure 4. Expose Insects to Treated Substrate DietIncorp->Exposure TopicalApp->Exposure LeafDip->Exposure Incubation 5. Incubate under Controlled Conditions Exposure->Incubation Mortality 6. Assess Mortality at 24, 48, 72h Incubation->Mortality LC50 7. Calculate LC50/LD50 (Probit Analysis) Mortality->LC50

References

Formulation and application techniques for Benfuracarb in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and field application techniques for the carbamate insecticide and nematicide, Benfuracarb. The included protocols are intended to serve as a guide for research and development purposes.

Data Presentation

Table 1: this compound Formulations and Target Pests
Formulation TypeConcentrationTarget PestsTarget CropsReference
Granules (G)3%, 5%, 10%Root-knot nematodes (Meloidogyne incognita), Stem borer, Leaf folder, Brown plant hopper, Rice gall midge, Wireworms, RootwormsBrinjal (Eggplant), Rice, Maize, Sugar beet, Vegetables[1][2][3]
Emulsifiable Concentrate (EC)20%, 40%Aphids, Diamondback moth, Thrips, Leaf minerVegetables, Fruit trees, Citrus, Maize, Rice, Sugar beet[1][4]
Wettable Powder (WP)25%General insect pestsMaize, Sugar beet, Rice, Vegetables
Seed Treatment/CoatingVariesSoil-borne insects, Aphids, Chrysomelidae, ElateridaeMaize, Soybean, Paddy rice, Cotton, Wheat
Table 2: Summary of Field Application Rates and Efficacy of this compound
CropFormulationApplication MethodApplication RateTarget PestEfficacy/ResultsReference
Brinjal (Eggplant)3% GranulesSoil Application80 kg/ha Root-knot nematode (Meloidogyne incognita)74.49% reduction in nematode population 60 days after treatment.
Brinjal (Eggplant)Emulsifiable ConcentrateFoliar Spray0.50 µg/gGeneral insect pestsResidues persisted for up to 12 days in fruits and 10 days in soil.
MaizeGranulesSoil Treatment0.5 - 2.0 kg a.i./haChrysomelidae, Elateridae, AphididaeEffective control reported.
RiceGranulesNursery box treatment1.5 - 4.0 g/nursery boxLissorhoptrus oryzophilusEffective control at transplanting.
VegetablesGranulesSoil Treatment1.0 - 2.5 kg/ha Chrysomelidae, Elateridae, AphididaeEffective control reported.
Sugar BeetGranulesSoil Treatment0.5 - 1.0 kg/ha Chrysomelidae, Elateridae, AphididaeEffective control reported.
Various CropsSeed TreatmentSeed Coating0.4 - 1.5 kg/100 kg seedSoil and early-season insect pestsProvides protection during seedling stage.
Table 3: Persistence and Half-life of this compound
ApplicationSubstrateApplication RatePersistenceHalf-life (t½)Reference
Foliar SprayBrinjal Fruit0.25 µg/gUp to 7 days3.90 days
Foliar SprayBrinjal Fruit0.50 µg/gUp to 12 days4.73 days
Foliar SprayMollisol Soil0.25 µg/gUp to 7 days3.54 days
Foliar SprayMollisol Soil0.50 µg/gUp to 10 days3.75 days

Experimental Protocols

Protocol 2.1: Field Efficacy Trial of Granular this compound for Root-Knot Nematode Control in Brinjal

Objective: To evaluate the efficacy of different application rates of this compound 3G in controlling the root-knot nematode (Meloidogyne incognita) in a field setting.

Materials:

  • This compound 3% Granular (3G) formulation.

  • Brinjal (eggplant) seedlings (specify cultivar).

  • Standard agronomic inputs (fertilizers, irrigation).

  • Plot demarcation equipment.

  • Hand-operated granule applicator or pre-calibrated containers.

  • Microscope, counting slides (for nematode assessment).

  • Root and soil sampling equipment.

  • Data collection sheets.

Methodology:

  • Experimental Design:

    • Lay out the experiment in a Randomized Complete Block Design (RCBD) with a specified number of treatments and replicates (e.g., 4 replicates).

    • Define plot sizes (e.g., 3m x 4m) with appropriate buffer zones between plots.

    • Treatments should include a range of this compound 3G application rates (e.g., 20, 33, 50, 80 kg/ha ), a positive control (e.g., Carbofuran 3G @ 66 kg/ha ), and an untreated control.

  • Land Preparation and Baseline Sampling:

    • Prepare the field according to standard local practices for brinjal cultivation.

    • Collect initial soil samples from the experimental area to determine the baseline nematode population.

  • Treatment Application:

    • Just before transplanting the brinjal seedlings, apply the granular treatments as per the experimental design.

    • Ensure uniform distribution of the granules over the plot surface.

    • Incorporate the granules into the soil to a depth of approximately 5-10 cm using a hand rake or cultivator.

  • Transplanting and Crop Management:

    • Transplant healthy, uniform brinjal seedlings into the treated plots at a specified spacing.

    • Follow standard agronomic practices for irrigation, fertilization, and weed control throughout the trial period.

  • Data Collection:

    • Nematode Population Assessment: At predefined intervals (e.g., 30 and 60 days after treatment), randomly uproot a specified number of plants (e.g., 2 plants) per replicate.

      • Carefully wash the roots and count the number of root knots (galls).

      • Collect soil samples from the root zone of the sampled plants.

      • Extract nematodes from the soil samples using a method such as the modified Baermann's funnel technique.

      • Count the number of nematodes under a microscope.

    • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals.

    • Yield Data: Harvest mature brinjal fruits from each plot, and record the total weight to compute the yield per hectare.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

    • Calculate the percentage reduction in nematode population over the untreated control.

Protocol 2.2: Laboratory Preparation and Application of this compound Seed Coating for Efficacy Screening

Objective: To prepare a this compound-based seed coating and apply it to seeds for laboratory or greenhouse-based efficacy screening against early-season insect pests.

Materials:

  • This compound technical grade or a concentrated formulation (e.g., 40% EC).

  • Film-forming agent (e.g., polyvinyl alcohol).

  • Wetting agent.

  • Dispersant.

  • Filler (e.g., kaolin).

  • Warning coloration agent.

  • Target crop seeds (e.g., maize, cotton).

  • Laboratory-scale seed treater or a rotating drum.

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, respirator.

Methodology:

  • Formulation Preparation:

    • In a fume hood, prepare a slurry by mixing the film-forming agent, wetting agent, dispersant, warning coloration, and filler with a suitable solvent (typically water).

    • Slowly add the required amount of this compound to the slurry while continuously stirring to ensure a homogenous mixture. The exact ratios of components will depend on the desired final concentration on the seed.

  • Seed Treatment Application:

    • Weigh a known quantity of seeds and place them in the seed treater.

    • While the seeds are being gently agitated, slowly add the prepared this compound slurry.

    • Continue agitation until all seeds are uniformly coated.

    • The target application rate should be calculated as kg of active ingredient per 100 kg of seed (e.g., 0.4-1.5 kg a.i./100 kg seed).

  • Drying:

    • Spread the coated seeds in a thin layer on a tray and allow them to air dry in a well-ventilated area, away from direct sunlight.

    • Ensure seeds are completely dry before packaging or planting to avoid clumping and ensure proper germination.

  • Quality Control and Efficacy Testing:

    • Germination Test: Conduct a germination test on the treated seeds compared to untreated seeds to assess any phytotoxic effects.

    • Efficacy Bioassay: Plant the treated seeds in soil infested with the target pest (e.g., wireworms) in a greenhouse setting.

    • Assess seedling emergence, plant health, and the level of pest damage compared to untreated controls.

Protocol 2.3: Residue Analysis of this compound and its Metabolites in Soil

Objective: To determine the concentration of this compound and its primary metabolites (e.g., carbofuran) in soil samples from a treated field.

Materials:

  • Soil sampling equipment (auger, trowel).

  • Homogenizer/blender.

  • Extraction solvents (e.g., methanol, dichloromethane).

  • Silver nitrate solution.

  • Hydrochloric acid (0.25 N).

  • Solid Phase Extraction (SPE) cartridges (e.g., silica gel, Florisil) for cleanup.

  • Rotary evaporator.

  • Gas Chromatograph (GC) with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD, or Mass Spectrometer - MS).

  • Analytical standards of this compound and its metabolites.

Methodology:

  • Sample Collection and Preparation:

    • Collect soil samples from the treated field at specified depths and time intervals post-application.

    • Air-dry the soil samples and sieve them to remove stones and debris.

    • Homogenize the soil sample.

  • Extraction:

    • Weigh a subsample of the homogenized soil (e.g., 20-50 g) into an extraction flask.

    • Add silver nitrate solution to prevent the degradation of this compound during extraction.

    • Add the extraction solvent (e.g., methanol) and shake vigorously for a specified period.

    • Filter the extract.

    • To extract conjugated metabolites, the soil homogenate can be subjected to acid hydrolysis (e.g., refluxing with 0.25 N HCl) followed by extraction with a non-polar solvent like dichloromethane.

  • Cleanup:

    • Concentrate the crude extract using a rotary evaporator.

    • Perform a liquid-liquid partition with dichloromethane.

    • Pass the concentrated extract through a pre-conditioned SPE cartridge (e.g., Florisil) to remove interfering co-extractives.

    • Elute the analytes of interest with a suitable solvent mixture.

  • Analysis:

    • Concentrate the cleaned extract to a final volume (e.g., 1 mL).

    • Inject an aliquot of the final extract into the GC-NPD or GC-MS system.

    • Identify and quantify this compound and its metabolites by comparing their retention times and peak areas/heights to those of the analytical standards.

  • Quantification:

    • Prepare a calibration curve using the analytical standards.

    • Calculate the concentration of the residues in the original soil sample, expressing the results in mg/kg or µg/g.

Mandatory Visualizations

Benfuracarb_Mode_of_Action cluster_inhibition Mechanism of Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron Receptor ACh Receptor AChE Acetylcholinesterase (AChE) ACh->AChE 2a. Normal Hydrolysis ACh->Receptor 3. Binding Inhibited_AChE Inhibited AChE (Carbamoylated) This compound This compound This compound->AChE 2b. Inhibition Signal Continuous Nerve Signal Firing Receptor->Signal 4. Stimulation

Caption: Mode of Action: Inhibition of Acetylcholinesterase (AChE) by this compound.

Field_Trial_Workflow start Start: Define Objectives & Design site_selection Site Selection & Land Preparation start->site_selection baseline Baseline Nematode Population Sampling site_selection->baseline layout Plot Layout & Demarcation (RCBD) baseline->layout application Granular this compound Application & Incorporation layout->application transplanting Transplanting Crop Seedlings application->transplanting agronomy Standard Agronomic Practices (Irrigation, etc.) transplanting->agronomy data_collection Data Collection agronomy->data_collection nematode_count Root Gall & Soil Nematode Counts (30 & 60 DAT) data_collection->nematode_count Efficacy yield_data Harvest & Yield Measurement data_collection->yield_data Performance analysis Statistical Analysis (ANOVA) nematode_count->analysis yield_data->analysis report Final Report & Conclusion analysis->report

Caption: Experimental workflow for a granular this compound field efficacy trial.

Residue_Analysis_Workflow cluster_sampling Field & Lab Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis sampling 1. Soil Sampling (Post-Application) prep 2. Sample Drying, Sieving & Homogenization sampling->prep extraction 3. Solvent Extraction (with AgNO3) prep->extraction partition 4. Liquid-Liquid Partition extraction->partition hydrolysis 3a. Acid Hydrolysis (for Conjugates) hydrolysis->partition cleanup 5. Solid Phase Extraction (SPE Cleanup) partition->cleanup concentration 6. Concentration to Final Volume cleanup->concentration gcms 7. GC-MS/NPD Analysis concentration->gcms quant 8. Quantification vs. Analytical Standards gcms->quant

Caption: Workflow for this compound residue analysis in soil samples.

References

Isolating Benfuracarb: Detailed Solid-Phase Extraction (SPE) Protocols for Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of Benfuracarb, a broad-spectrum N-methylcarbamate insecticide, from complex matrices such as soil, water, and various food products. Given the potential environmental persistence and toxicological relevance of this compound and its primary metabolite, carbofuran, robust and efficient analytical methods for its isolation and quantification are crucial. These protocols are designed to yield high-purity extracts suitable for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and the Importance of SPE

This compound is widely used in agriculture to control a variety of insect pests. Its presence in soil, water, and food commodities necessitates sensitive and selective analytical methodologies for monitoring and risk assessment. Solid-phase extraction is a preferred sample preparation technique over traditional liquid-liquid extraction due to its numerous advantages. These include reduced consumption of organic solvents, higher analyte concentration factors, elimination of emulsion formation, and the potential for automation. The selection of the appropriate SPE sorbent and solvent system is critical for achieving optimal recovery and minimizing matrix interference.

General Workflow for this compound Solid-Phase Extraction

The logical workflow for the solid-phase extraction of this compound from sample acquisition to final analysis is depicted below. This process ensures the removal of interfering components from the sample matrix and the concentration of the target analyte prior to instrumental analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Sample Collection (Soil, Water, Food) Homogenization Homogenization/ Filtration SampleCollection->Homogenization Extraction Initial Solvent Extraction Homogenization->Extraction Conditioning SPE Cartridge Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation/ Reconstitution Elution->Evaporation Analysis Instrumental Analysis (HPLC, GC-MS) Evaporation->Analysis

Caption: General workflow for this compound analysis using SPE.

Protocol 1: this compound and Metabolites from Soil

This protocol is optimized for the extraction of this compound and its primary metabolite, carbofuran, from soil matrices. It utilizes a C18 SPE cartridge for cleanup and concentration.

Experimental Protocol:

  • Sample Preparation:

    • Air-dry soil samples at ambient temperature and sieve through a 2 mm mesh to remove debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 1 minute.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4,000 rpm for 10 minutes and decant the supernatant. Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • SPE Procedure:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Load the combined acetonitrile extract onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) acetonitrile/water solution to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute this compound and carbofuran with 10 mL of ethyl acetate.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

Protocol 2: this compound from Water Samples

This protocol is designed for the trace analysis of this compound in surface and groundwater, employing a polymeric SPE sorbent for efficient trapping of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Filter water samples through a 0.45 µm glass fiber filter to remove suspended particles.[1]

    • If necessary, adjust the pH of the water sample to neutral (pH 7).

  • SPE Procedure:

    • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water.

    • Drying: Dry the cartridge under vacuum for 20 minutes.

    • Elution: Elute this compound with two 5 mL aliquots of acetonitrile.

  • Final Processing:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Add a suitable internal standard if required and adjust the final volume to 1 mL with the reconstitution solvent for analysis.

Protocol 3: this compound from Fruit and Vegetable Matrices (QuEChERS Approach)

For complex food matrices like fruits and vegetables, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a highly effective alternative to traditional SPE. It combines extraction and cleanup in a streamlined process.

Experimental Protocol:

  • Sample Preparation and Extraction:

    • Homogenize 10-15 g of the fruit or vegetable sample in a blender.

    • Weigh 10 g of the homogenate into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Final Processing:

    • Take an aliquot of the cleaned extract for direct analysis or evaporate and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.

Quantitative Data Summary

The following tables summarize the expected performance data for the analysis of this compound and its metabolite carbofuran using the described protocols. These values are based on published data for carbamate pesticides and may vary depending on the specific matrix and instrumentation.[2][3][4]

Table 1: Performance Data for this compound Analysis in Soil

AnalyteSpiking Level (µg/g)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Analytical Method
This compound0.05 - 0.575 - 100< 15~5~15GC-FTD
Carbofuran0.05 - 0.573 - 100< 15~5~15GC-FTD

Table 2: Performance Data for this compound Analysis in Water

AnalyteSpiking Level (ng/L)Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Analytical Method
This compound50 - 50080 - 110< 10~10~30LC-MS/MS

Table 3: Performance Data for this compound Analysis in Fruits & Vegetables (QuEChERS)

AnalyteSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Analytical Method
This compound0.01 - 0.170 - 120< 20~0.003~0.01LC-MS/MS

Visualization of Key Experimental Relationships

The following diagram illustrates the logical relationships in the selection of an appropriate SPE protocol based on the sample matrix.

Protocol_Selection cluster_matrix Sample Matrix cluster_protocol Recommended Protocol Soil Soil Protocol1 Protocol 1: C18 SPE Soil->Protocol1 Water Water Protocol2 Protocol 2: Polymeric SPE (HLB) Water->Protocol2 Food Fruits & Vegetables Protocol3 Protocol 3: QuEChERS Food->Protocol3

Caption: Protocol selection guide based on sample matrix.

Disclaimer: These protocols are intended as a guideline and may require optimization for specific sample subtypes and laboratory conditions. It is recommended to perform validation experiments to ensure the method meets the required performance criteria.

References

Analysis of Benfuracarb in biological tissues for toxicological and metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb is a broad-spectrum carbamate insecticide that is metabolized in mammals to the more toxic compound, carbofuran.[1][2] The analysis of this compound and its metabolites in biological tissues is crucial for toxicological and metabolism studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to assess its potential health risks.[2] this compound's toxicity is primarily attributed to its inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3] In rats, this compound is rapidly metabolized to carbofuran, which is significantly more toxic.[2] Therefore, methods for the simultaneous quantification of both this compound and carbofuran in biological matrices are essential for accurate toxicological evaluation.

This document provides detailed application notes and protocols for the extraction and quantification of this compound and its primary metabolite, carbofuran, in biological tissues. The methodologies described are based on established analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for the analysis of pesticide residues.

Metabolic Pathway of this compound

This compound undergoes two primary metabolic pathways in mammals: sulfur oxidation and nitrogen-sulfur bond cleavage. The latter pathway leads to the formation of carbofuran, a major and more toxic metabolite. Carbofuran is further metabolized to compounds such as 3-hydroxycarbofuran. The formation of carbofuran is a critical activation step, and in humans, this is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.

G This compound This compound Sulfur_Oxidation Sulfur Oxidation (CYP2C9, CYP2C19) This compound->Sulfur_Oxidation Pathway 1 NS_Cleavage Nitrogen-Sulfur Bond Cleavage (CYP3A4) This compound->NS_Cleavage Pathway 2 (Activation) Benfuracarb_Sulfoxide This compound Sulfoxide Sulfur_Oxidation->Benfuracarb_Sulfoxide Carbofuran Carbofuran NS_Cleavage->Carbofuran Hydroxylation Hydroxylation Carbofuran->Hydroxylation Hydroxycarbofuran 3-Hydroxycarbofuran Hydroxylation->Hydroxycarbofuran Further_Metabolism Further Metabolism Hydroxycarbofuran->Further_Metabolism

This compound Metabolic Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound and its metabolites.

Table 1: Toxicological Data for this compound and Carbofuran

CompoundOral LD50 (rats)Acute Toxicity
This compound138 mg/kgModerate
Carbofuran8 mg/kgHigh

Table 2: Example LC-MS/MS Parameters for Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound411.1163.2
Carbofuran222.1165.1
3-Hydroxycarbofuran238.1180.9

Table 3: Method Performance for Carbamate Analysis in Biological Samples

MatrixMethodRecovery (%)Limit of Quantification (LOQ)
BloodSPE-HPLC70-801-2 mg/L
UrineSPE-HPLC65-825-10 mg/L
Blood & UrineQuEChERS-LC-QToF-MS75.4 - 113.50.82 - 7.05 ng/mL
LiverMini-QuEChERS91-110Not Specified
LiverISOLUTE® SLE+Good recovery, RSDs <10%50 ppb

Experimental Protocols

Protocol 1: Sample Preparation of Liver Tissue using Mini-QuEChERS

This protocol is adapted from a miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in liver tissue.

Materials:

  • Homogenized liver tissue

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (2 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 0.5 g of homogenized liver tissue into a 2 mL centrifuge tube.

  • Add 1.5 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute.

  • Add 200 mg of anhydrous MgSO₄ and 50 mg of NaCl.

  • Vortex immediately for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean 2 mL tube containing 25 mg of PSA and 25 mg of C18 sorbent for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Collect the final extract for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Blood using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of carbamates from blood samples.

Materials:

  • Whole blood or serum

  • Methanol

  • Deionized water

  • n-hexane:diethyl ether (1:1, v/v)

  • C18 SPE cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 4 mL of blood, add 4 mL of methanol.

  • Vortex for 2 minutes.

  • Centrifuge at 1800 rpm for 10 minutes.

  • Recover the supernatant.

  • Condition a C18 SPE cartridge by passing 3 mL of n-hexane:diethyl ether (1:1), followed by 3 mL of methanol, and then 6 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 12 mL of deionized water.

  • Dry the cartridge under vacuum for 15 minutes.

  • Elute the analytes with 1 mL of n-hexane:diethyl ether (1:1).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general LC-MS/MS conditions for the analysis of this compound and its metabolites. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Shim-pack FC-ODS, 2.0 mm I.D. x 150 mm L)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B to 95% B over 45 minutes

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 2 for examples. Specific transitions for this compound and its metabolites should be optimized.

  • Collision Gas: Argon

  • Ion Source Temperature: 200 °C

  • Drying Gas Flow: As per instrument recommendation

Experimental Workflow and Logical Relationships

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Tissue_Homogenization->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Metabolite_ID Metabolite Identification MSMS_Detection->Metabolite_ID

References

Troubleshooting & Optimization

Strategies to prevent the degradation of Benfuracarb during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benfuracarb analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis and photolysis. The main degradation product is carbofuran, which is a more toxic and persistent carbamate insecticide.[1] The degradation process can also lead to the formation of carbofuran phenol. Understanding these pathways is crucial for developing effective strategies to maintain the integrity of this compound during analysis.

Q2: What are the key factors that influence the stability of this compound?

A2: The stability of this compound is significantly affected by several factors:

  • pH: this compound is more susceptible to hydrolysis under alkaline conditions. Acidic conditions can help to stabilize the molecule.

  • Temperature: Elevated temperatures accelerate the rate of both hydrolysis and photolysis.[2] Therefore, it is crucial to keep samples and extracts cool.

  • Light: Exposure to light, particularly UV radiation, can cause rapid photodegradation of this compound.[2] Samples should be protected from light at all stages of the analytical process.

  • Sample Matrix: The composition of the sample matrix can influence the stability of this compound. Co-extracted matrix components can either promote degradation or cause signal suppression or enhancement during analysis, a phenomenon known as the matrix effect.[3][4]

Troubleshooting Guides

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used technique for the extraction of pesticides from various food and environmental matrices. However, modifications are often necessary to ensure the stability of labile compounds like this compound.

Issue 1: Low recovery of this compound after QuEChERS extraction and dispersive solid-phase extraction (dSPE) cleanup.

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Degradation during homogenization Homogenize samples at low temperatures, for example, by pre-chilling the sample and using dry ice.Lowering the temperature minimizes enzymatic and chemical degradation.
Hydrolysis due to alkaline conditions Use a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (using acetate buffer) or the EN 15662 method (using citrate buffer), to maintain an acidic pH (around 5-5.5).Acidic conditions inhibit the hydrolysis of this compound to carbofuran.
Adsorption onto dSPE sorbents The choice of dSPE sorbent is critical. For this compound, a combination of Primary Secondary Amine (PSA) and C18 is often effective. PSA removes organic acids and sugars, while C18 removes nonpolar interferences like fats. Use Graphitized Carbon Black (GCB) with caution, as it can adsorb planar molecules like this compound, leading to low recoveries.Selecting the appropriate sorbent minimizes analyte loss while effectively removing matrix interferences.
Degradation during solvent evaporation Evaporate the solvent at a low temperature (e.g., < 40°C) under a gentle stream of nitrogen. Avoid complete dryness.High temperatures can cause degradation of thermally labile compounds like this compound.

Experimental Protocol: Modified QuEChERS for this compound Analysis

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Comminution: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (and internal standards if used).

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN buffer salts).

    • Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing anhydrous magnesium sulfate and the chosen sorbent(s) (e.g., PSA and C18).

    • Shake for 30 seconds and centrifuge at >1500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is ready for analysis by GC or LC-MS/MS.

Chromatographic Analysis

Issue 2: Poor peak shape (e.g., tailing) for this compound in Gas Chromatography (GC) analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Active sites in the GC system Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.Active sites, such as exposed silanols in the liner or column, can interact with polar functional groups in the this compound molecule, causing peak tailing.
Inlet temperature too high Optimize the inlet temperature. A lower temperature may reduce on-column degradation, but it must be high enough for efficient volatilization.This compound can degrade at high temperatures. Finding the optimal balance is key.
Contamination Regularly bake out the column and clean the ion source (for MS detectors). Ensure high-purity gases are used.Contamination can lead to active sites and poor chromatography.

Issue 3: Signal suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution Explanation
Matrix Effects Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.This is the most common way to compensate for signal suppression or enhancement caused by co-eluting matrix components.
Dilution of the final extract: Diluting the extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.This is a simple approach but may compromise the limit of detection if the analyte concentration is very low.
Improved sample cleanup: Employ more effective dSPE sorbents or an additional solid-phase extraction (SPE) cleanup step to remove interfering matrix components.A cleaner extract will have fewer co-eluting compounds to interfere with ionization.
In-source degradation/fragmentation Optimize the ion source parameters, such as the capillary voltage and source temperature.Harsh source conditions can cause the this compound molecule to fragment before it is analyzed by the mass spectrometer, leading to a lower signal for the parent ion.

Data Presentation

Table 1: General Purpose of dSPE Sorbents in this compound Analysis

SorbentPrimary PurposeSuitability for this compound Analysis
PSA (Primary Secondary Amine) Removal of polar matrix components like organic acids, sugars, and fatty acids.Recommended. Effectively cleans up many food matrices without significant loss of this compound.
C18 (Octadecyl) Removal of nonpolar interferences such as fats and oils.Recommended, especially for fatty matrices. Helps to produce a cleaner extract for instrumental analysis.
GCB (Graphitized Carbon Black) Removal of pigments (e.g., chlorophyll) and sterols.Use with caution. GCB can strongly adsorb planar molecules, potentially leading to low recovery of this compound.

Note: The optimal combination and amount of dSPE sorbents should be determined empirically for each different sample matrix.

Visualizations

Benfuracarb_Degradation_Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis / Photolysis Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Hydrolysis

Caption: Primary degradation pathway of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile & Salts Sample->AddSolvent ShakeCentrifuge1 3. Shake & Centrifuge AddSolvent->ShakeCentrifuge1 Supernatant 4. Transfer Supernatant ShakeCentrifuge1->Supernatant AddSorbent 5. Add dSPE Sorbents (e.g., PSA, C18) Supernatant->AddSorbent ShakeCentrifuge2 6. Shake & Centrifuge AddSorbent->ShakeCentrifuge2 FinalExtract 7. Final Extract for Analysis ShakeCentrifuge2->FinalExtract

Caption: Modified QuEChERS workflow for this compound analysis.

References

Enhancing the sensitivity and detection limits for Benfuracarb in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and detection limits for Benfuracarb in complex samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Question: Why am I observing low or inconsistent recovery of this compound?

Answer: Low and inconsistent recovery is a common challenge, often stemming from several factors:

  • Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized as an efficient extraction technique for pesticides like this compound from diverse matrices.[1][2]

  • Analyte Degradation: this compound, like other carbamates, can be unstable and may degrade in the presence of moisture or under certain pH conditions during sample preparation.[3] It is crucial to perform the analysis as quickly as possible after extraction.

  • Strong Matrix Interactions: this compound may bind strongly to components within complex samples, preventing its complete extraction into the solvent.[3]

  • Improper Phase Separation: During liquid-liquid extraction or the salting-out step in QuEChERS, incomplete separation of the organic and aqueous layers can lead to the loss of the analyte.

Question: How can I mitigate matrix effects causing signal suppression or enhancement in my LC-MS/MS analysis?

Answer: Matrix effects are a primary cause of poor sensitivity and accuracy.[3] Several strategies can minimize their impact:

  • Effective Sample Cleanup: Employing a dispersive solid-phase extraction (dSPE) cleanup step after initial extraction is critical. Sorbents like Primary Secondary Amine (PSA) are effective at removing sugars and fatty acids, while C18 can remove non-polar interferences.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but similar to the samples being analyzed. This helps to compensate for signal changes caused by co-eluting matrix components.

  • Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially compromising the limit of detection (LOD).

  • Internal Standards: Using a suitable internal standard that behaves similarly to this compound can help correct for variations in signal intensity caused by matrix effects.

Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or split). What are the potential causes?

Answer: Poor peak shape can compromise both quantification and identification. Common causes include:

  • Active Sites in the GC System: For Gas Chromatography (GC) analysis, active sites in the inlet liner or column can lead to analyte degradation and peak tailing. Using analyte protectants and ensuring a well-maintained, deactivated system is crucial.

  • Solvent Mismatch (LC): In Liquid Chromatography (LC), injecting an extract with a solvent that is much stronger than the initial mobile phase can cause peak distortion. For instance, injecting a high percentage of acetonitrile from a QuEChERS extract directly into a highly aqueous mobile phase can lead to poor peak shape for early-eluting compounds. Online dilution techniques can mitigate this issue.

  • Column Contamination: Accumulation of matrix components on the analytical column can degrade its performance over time. Using a guard column and appropriate sample cleanup can extend column life and maintain good peak shape.

Question: I am not achieving the required Limit of Detection (LOD). How can I improve the overall sensitivity of my method?

Answer: Improving sensitivity requires optimizing the entire analytical workflow, from sample preparation to final detection.

  • Optimize Sample Preparation: Concentrate the final extract using techniques like nitrogen evaporation to increase the analyte concentration before injection.

  • Enhance Mass Spectrometry Signal: Fine-tune the mass spectrometer's parameters, including ionization source settings and collision energies for Multiple Reaction Monitoring (MRM) transitions. Using high-sensitivity instruments like a triple quadrupole mass spectrometer is essential for trace-level analysis.

  • Minimize Background Noise: A thorough sample cleanup is the most effective way to reduce chemical noise and improve the signal-to-noise ratio. Ensure the use of high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

What is the most effective sample preparation method for this compound in complex matrices like food and soil?

The QuEChERS method is highly recommended and widely used for multiresidue pesticide analysis, including this compound, in food and agricultural samples. Its advantages include high recovery rates, simplicity, and the use of small amounts of solvent. The standard procedure involves an extraction/partitioning step with acetonitrile and salts, followed by a dSPE cleanup step to remove interferences.

What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

LOD and LOQ values are highly dependent on the analytical instrument, sample matrix, and method used. For carbamates in complex matrices analyzed by LC-MS/MS, LOQs are often in the range of 0.5 to 5.0 µg/kg. Methods using GC-MS/MS have demonstrated LOQs of 0.01 mg/kg or lower for many pesticides in challenging matrices like tobacco. The method LOQ is typically defined as the lowest validated spike level that meets performance criteria, such as mean recoveries between 70-120% and a relative standard deviation (RSD) of ≤ 20%.

Which analytical technique is best for the sensitive and selective detection of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing carbamate pesticides like this compound. This is due to the thermal instability of many carbamates, which makes them less suitable for GC analysis without derivatization. LC-MS/MS offers excellent sensitivity and selectivity, allowing for reliable quantification at very low levels, even in complex samples.

How can I confirm the identity of this compound in a sample?

In tandem mass spectrometry (MS/MS), confirmation is typically achieved by monitoring two or more specific MRM transitions for the analyte. The ratio of the quantifier ion to the qualifier ion(s) in the sample must match that of a known standard within a specified tolerance. Additionally, the retention time of the analyte in the sample must match that of the standard.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for carbamate pesticides in different complex matrices.

Analytical TechniqueSample MatrixRecovery (%)LOQ (Limit of Quantification)LOD (Limit of Detection)Reference
LC-MS/MSFruit & Vegetable Juice74.4 - 111.0Not SpecifiedNot Specified
GC/HPLCOkra> 700.259 - 0.277 mg/kg0.086 - 0.092 mg/kg
GC-MSVarious Food Matrices74.84 - 109.450.46 - 8.32 µg/kg0.14 - 2.40 µg/kg
GC-µECDCrude Cottonseed Oil71.6 - 140.00.125 - 0.264 µg/g0.041 - 0.096 µg/g
GC/MS/MSTobacco70 - 120≤ 0.01 mg/kgNot Specified
LC-MS/MS QTRAPMulti-matrix88.1 - 118.40.5 - 5.0 µg/kg0.2 - 2.0 µg/kg

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound Analysis

This protocol describes a general QuEChERS method for extracting this compound from a solid food matrix (e.g., fruits, vegetables).

Materials:

  • Homogenized sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) tubes containing PSA and C18 sorbents

  • Centrifuge, vortex mixer

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

  • Extraction: Add the appropriate QuEChERS extraction salt packet. Cap the tube tightly and shake vigorously by hand for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample solids and create a distinct upper acetonitrile layer containing the pesticides.

  • Cleanup (dSPE): Transfer an aliquot (e.g., 1-6 mL) of the acetonitrile supernatant to a dSPE tube containing PSA and other sorbents as needed for the matrix.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds to 1 minute to ensure the extract interacts with the sorbents. Centrifuge again for 2-5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully collect it and transfer it to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Visualizations

G cluster_workflow QuEChERS Sample Preparation Workflow start 1. Weigh 15g Homogenized Sample step2 2. Add 15mL Acetonitrile start->step2 step3 3. Add QuEChERS Extraction Salts step2->step3 step4 4. Shake Vigorously (1 min) step3->step4 step5 5. Centrifuge (≥3000 rpm, 5 min) step4->step5 step6 6. Transfer Supernatant to dSPE Tube step5->step6 step7 7. Vortex (1 min) & Centrifuge (5 min) step6->step7 end 8. Collect Clean Extract for Analysis step7->end

Caption: A typical workflow for the QuEChERS sample preparation method.

G cluster_troubleshooting Troubleshooting Logic for Low Sensitivity problem Problem: Low Sensitivity / High LOD cause1 Potential Cause: Poor Extraction / Low Recovery problem->cause1 cause2 Potential Cause: High Matrix Effects problem->cause2 cause3 Potential Cause: Instrument Performance problem->cause3 solution1 Solution: - Optimize extraction solvent - Check for analyte degradation - Concentrate final extract cause1->solution1 solution2 Solution: - Improve sample cleanup (dSPE) - Use matrix-matched standards - Dilute sample extract cause2->solution2 solution3 Solution: - Tune MS parameters - Check for system contamination - Verify column performance cause3->solution3

Caption: Troubleshooting logic for addressing low sensitivity in detection assays.

G cluster_matrix_effect Conceptual Diagram of Matrix Effects in ESI-MS cluster_ideal Ideal Condition (No Matrix) cluster_suppression Signal Suppression Analyte_Ideal Analyte Ions Signal_Ideal Strong Analyte Signal Analyte_Ideal->Signal_Ideal Droplet_Ideal ESI Droplet Droplet_Ideal->Analyte_Ideal Efficient Ionization Analyte_Supp Analyte Ions Signal_Supp Weak Analyte Signal Analyte_Supp->Signal_Supp Matrix_Supp Matrix Molecules Droplet_Supp ESI Droplet Droplet_Supp->Analyte_Supp Reduced Ionization Droplet_Supp->Matrix_Supp Competition

Caption: How co-eluting matrix components can suppress analyte ionization.

References

Optimization of the QuEChERS method for improved recovery of Benfuracarb and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of QuEChERS for Benfuracarb & Metabolites

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of this compound and its related metabolites.

Frequently Asked Questions (FAQs)

Q1: What is "total carbofuran" or "carbofuran sum" and why is it important for this compound analysis?

A1: this compound is a pro-pesticide, meaning it degrades into the more toxic and active compound, carbofuran.[1][2] The residue definition for regulatory purposes often includes this compound, other pro-pesticides (like carbosulfan and furathiocarb), the active ingredient carbofuran, and its main metabolite, 3-hydroxycarbofuran.[3][4] This combination is referred to as the "carbofuran sum." Analyzing for the sum is crucial because simply measuring this compound would underestimate the total toxic residue present due to its degradation.[1]

Q2: Why is a hydrolysis step necessary in the QuEChERS protocol for this compound?

A2: this compound and other pro-pesticides like carbosulfan are highly susceptible to degradation during sample extraction and analysis, especially in acidic matrices. To ensure accurate and reproducible quantification of the "carbofuran sum," a controlled acidic hydrolysis step is intentionally introduced. This step quantitatively converts this compound, carbosulfan, and furathiocarb into carbofuran. This simplifies the analysis by reducing the number of target analytes from five to two (carbofuran and 3-hydroxycarbofuran), leading to a more robust and reliable method.

Q3: What are the most common challenges when using QuEChERS for this compound analysis?

A3: The most common challenges include:

  • Incomplete Hydrolysis: Failure to fully convert this compound and other precursors to carbofuran, leading to low and variable results.

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis by suppressing or enhancing the analyte signal in the mass spectrometer, affecting accuracy and precision.

  • Analyte Loss during Cleanup: Improper selection of dispersive solid-phase extraction (d-SPE) sorbents can lead to the loss of target analytes, particularly carbofuran.

  • Poor Reproducibility: Often caused by inconsistent sample homogenization, salt agglomeration during the partitioning step, or variable matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the QuEChERS extraction and analysis of this compound and its metabolites.

Problem 1: Low or No Recovery of Carbofuran (from this compound)

Possible Cause Recommended Solution
Incomplete Acidic Hydrolysis Verify the hydrolysis conditions. Ensure 10 µL of 5N H₂SO₄ is added to each 1 mL of the QuEChERS extract. The mixture must be heated at 80°C for 2-3 hours for quantitative conversion. Check the age and concentration of your sulfuric acid stock solution.
Analyte Loss During d-SPE Cleanup The choice of d-SPE sorbent is critical. For highly pigmented samples, Graphitized Carbon Black (GCB) is often used, but it can adsorb planar molecules like carbofuran. If using GCB, use the minimum amount necessary or consider an alternative cleanup sorbent. For most fruit and vegetable matrices, a combination of PSA and C18 is sufficient.
Degradation in Alkaline Conditions Carbofuran is unstable in alkaline media. The citrate-buffered QuEChERS method (EN 15662) helps maintain an appropriate pH. Ensure the correct buffering salts are used.
Improper Extraction Ensure the sample is thoroughly homogenized. Use high-quality acetonitrile and ensure a vigorous shake (15 minutes mechanically) before adding partitioning salts to maximize extraction efficiency.

Problem 2: High Variability in Results (Poor Reproducibility)

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Develop a standardized protocol for sample homogenization. For solid samples, cryogenic milling (grinding with dry ice) can create a more uniform, free-flowing powder.
Salt Agglomeration After adding the QuEChERS partitioning salts, cap the tube immediately and shake vigorously for 1 minute. This prevents the anhydrous magnesium sulfate from clumping, ensuring proper phase separation.
Variable Matrix Effects Matrix effects are a primary source of variability. To compensate, always use matrix-matched calibration standards. Prepare your calibration curve by spiking blank matrix extract that has undergone the full QuEChERS and hydrolysis procedure. Using an isotopically labeled internal standard, such as Carbofuran-D3, is also highly recommended to correct for recovery and matrix effects.

Problem 3: Significant Signal Suppression or Enhancement

Possible Cause Recommended Solution
Co-eluting Matrix Interferences Optimize the d-SPE cleanup step. See the Sorbent Selection Guide (Table 2) to choose the best sorbent combination for your sample matrix. For complex matrices, additional cleanup may be needed.
Insufficient Chromatographic Separation Modify the LC gradient to better separate the analytes from co-eluting matrix components. Ensure the mobile phase composition is correct.
Ion Source Contamination High-matrix samples can contaminate the mass spectrometer's ion source, leading to poor signal. Implement a regular cleaning schedule for the instrument interface. Diluting the final extract can also mitigate this issue, provided sensitivity is sufficient.

Data Presentation

Table 1: Recommended Parameters for QuEChERS (EN 15662) with Hydrolysis

Step Parameter Value / Description Reference
Sample Preparation Sample Weight10 g of homogenized sample
Water AdditionFor dry samples (<80% water), add water to a total of 10 mL
Extraction Extraction Solvent10 mL Acetonitrile
Internal StandardAdd appropriate volume (e.g., 100 µL) of Carbofuran-D3
Shaking15 minutes on a mechanical shaker
Partitioning Salt Mixture4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂HCitrate sesquihydrate
ShakingVigorously shake for 1 minute, then centrifuge (≥3000 x g for 5 min)
d-SPE Cleanup Extract VolumeTransfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer
Sorbent AmountSee Table 2 for matrix-specific recommendations
Shaking/CentrifugingShake for 30 seconds, then centrifuge (≥4000 rpm for 5 min)
Hydrolysis Extract Volume1 mL of the raw or cleaned extract
Acid Addition10 µL of 5N Sulfuric Acid (H₂SO₄)
HeatingHeat vial at 80°C for 3 hours
Analysis TechniqueLC-MS/MS
PreparationFilter final extract through a 0.22 µm syringe filter before injection

Table 2: d-SPE Sorbent Selection Guide for Different Matrices

Matrix Type Primary Sorbent(s) Optional Sorbent(s) Notes
General Fruits & Vegetables (low fat, low pigment)150 mg PSA + 900 mg MgSO₄PSA removes organic acids, sugars, and some polar interferences.
Fatty Matrices (e.g., avocado, nuts, oilseeds)150 mg PSA + 150 mg C18 + 900 mg MgSO₄Z-Sep or Z-Sep+ can be used for enhanced fat removal.C18 removes nonpolar interferences like fats and lipids.
Highly Pigmented Matrices (e.g., spinach, berries)150 mg PSA + 900 mg MgSO₄150 mg GCB (Graphitized Carbon Black)Use GCB with caution as it may adsorb planar analytes like carbofuran. Test recoveries before use.

Experimental Protocols

Optimized QuEChERS Method for this compound and Metabolites (Carbofuran Sum)

This protocol is based on the EN 15662 standard with a post-extraction hydrolysis step to convert this compound and related pro-pesticides into carbofuran.

  • Sample Preparation:

    • Homogenize at least 200 g of the sample to achieve a uniform paste or powder. For solid samples, use of dry ice during homogenization is recommended.

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If using an internal standard, add the appropriate volume of Carbofuran-D3 solution.

    • Cap the tube and shake vigorously on a mechanical shaker for 15 minutes.

  • Liquid-Liquid Partitioning:

    • Add the EN 15662 salt mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute to ensure salts do not agglomerate.

    • Centrifuge at ≥3000 x g for 5 minutes to achieve phase separation.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate sorbent mixture (refer to Table 2).

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes. The resulting supernatant is the cleaned extract.

  • Acidic Hydrolysis for Conversion to Carbofuran:

    • Transfer 1 mL of the cleaned supernatant (or raw extract if cleanup is omitted) into a 2 mL autosampler vial.

    • Add 10 µL of 5N sulfuric acid (H₂SO₄).

    • Cap the vial and heat at 80°C for 3 hours in a heating block or oven.

    • Allow the vial to cool completely to room temperature.

  • LC-MS/MS Analysis:

    • Take an aliquot of the final hydrolyzed extract and filter it through a 0.22 µm syringe filter into a new autosampler vial.

    • Analyze the sample for carbofuran and 3-hydroxycarbofuran using a validated LC-MS/MS method.

Visualizations

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_cleanup 3. d-SPE Cleanup cluster_hydrolysis 4. Acidic Hydrolysis cluster_analysis 5. Analysis Homogenize Homogenize Sample Weigh Weigh 10g Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile + Internal Standard Weigh->Add_ACN Shake1 Shake 15 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (EN 15662) Shake1->Add_Salts Shake2 Shake 1 min & Centrifuge Add_Salts->Shake2 Transfer Transfer Supernatant Shake2->Transfer Add_dSPE Add d-SPE Sorbents (PSA, C18, etc.) Transfer->Add_dSPE Shake3 Shake 30s & Centrifuge Add_dSPE->Shake3 Transfer2 Transfer 1mL Extract to Vial Shake3->Transfer2 Add_Acid Add 10µL 5N H₂SO₄ Transfer2->Add_Acid Heat Heat 80°C for 3h Add_Acid->Heat Filter Filter (0.22 µm) Heat->Filter LCMS LC-MS/MS Analysis for Carbofuran & 3-OH-Carbofuran Filter->LCMS

Caption: Optimized QuEChERS workflow for this compound (as carbofuran sum).

Troubleshooting_Logic Start Problem: Low Recovery of Carbofuran Check_Hydrolysis Were Hydrolysis Conditions Correct? Start->Check_Hydrolysis Check_dSPE Was d-SPE Sorbent Choice Correct? Check_Hydrolysis->Check_dSPE Yes Solution_Hydrolysis Solution: Verify Acid Conc., Time (3h), & Temp (80°C) Check_Hydrolysis->Solution_Hydrolysis No Check_Extraction Was Extraction Procedure Correct? Check_dSPE->Check_Extraction Yes Solution_dSPE Solution: Avoid GCB if possible. Use PSA/C18 for general/fatty matrices. Validate recovery. Check_dSPE->Solution_dSPE No Solution_Extraction Solution: Ensure proper homogenization, vigorous shaking (15 min), and correct solvent volume. Check_Extraction->Solution_Extraction No End If all steps are correct, investigate Matrix Effects & LC-MS/MS performance. Check_Extraction->End Yes

Caption: Troubleshooting logic for low analyte recovery.

References

Minimizing matrix interference in the LC-MS/MS analysis of Benfuracarb

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Benfuracarb. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges associated with matrix interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the LC-MS/MS analysis of this compound and why are they a concern?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can result in either signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2][4] These effects are a significant concern as they can lead to inaccurate quantification of this compound residues in various samples, including food, soil, and biological matrices.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: A common method to assess matrix effects is to compare the signal response of a this compound standard solution in a pure solvent with the response of a standard spiked into a blank sample extract that has undergone the complete sample preparation procedure. A significant difference in signal intensity between the two suggests the presence of matrix effects. Additionally, a post-column infusion experiment can be performed to identify specific regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A: Effective sample preparation is crucial for reducing matrix effects. Commonly used techniques for pesticide residue analysis, including this compound, are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for analyzing pesticide residues in food and agricultural products. It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components by selectively adsorbing the analyte or the interferences onto a solid sorbent.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A: Yes, optimizing chromatographic conditions can help separate this compound from co-eluting matrix components, thereby reducing ion suppression. Strategies include adjusting the mobile phase composition, gradient elution profile, and flow rate to improve the resolution between the analyte and interfering compounds.

Q5: What is the role of an internal standard in compensating for matrix effects?

A: An internal standard (IS), particularly a stable isotope-labeled version of this compound, is highly effective in compensating for matrix effects. The IS is added to the sample at the beginning of the sample preparation process and experiences similar ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the IS signal, more accurate and reproducible quantification can be achieved.

Troubleshooting Guide

Issue 1: Low or no signal for this compound in spiked matrix samples, but a strong signal in solvent standards.

  • Question: Why is the this compound signal disappearing in my matrix samples?

  • Answer: This is a classic sign of significant ion suppression. Co-eluting matrix components are likely interfering with the ionization of this compound in the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your sample preparation method. If using QuEChERS, consider using a different d-SPE sorbent or adding a C18 sorbent to remove lipids. For SPE, experiment with different sorbents and elution solvents.

    • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components.

    • Optimize Chromatography: Modify your LC method to better separate this compound from the interfering peaks.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for unpredictable matrix effects.

Issue 2: Inconsistent and non-reproducible quantification results for this compound.

  • Question: What causes poor reproducibility in my this compound quantification?

  • Answer: Poor reproducibility can be caused by variable matrix effects between samples or an inadequate internal standard correction. The composition of the matrix can differ slightly from one sample to another, leading to varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust for all samples.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for systematic matrix effects.

    • Verify Internal Standard Performance: If using an internal standard, ensure it co-elutes with this compound and effectively tracks the variability in the analyte signal. A stable isotope-labeled IS is highly recommended.

Issue 3: Poor peak shape for this compound in matrix samples.

  • Question: Why is the peak shape for this compound broad or tailing in my samples?

  • Answer: Poor peak shape can be due to column overload, contamination, or interactions with the analytical column. It can also be an indirect consequence of matrix components affecting the chromatographic process.

  • Troubleshooting Steps:

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

    • Reduce Injection Volume: Injecting a smaller volume can prevent column overload.

    • Consider a Metal-Free Column: For some compounds, interactions with the metal surfaces of the HPLC column can cause poor peak shape and signal loss. Using a metal-free column might be beneficial.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of carbamate pesticides in various matrices, which can be indicative of the expected performance for this compound analysis.

ParameterMatrixSample PreparationRecovery (%)RSD (%)Reference
CarbamatesVegetablesModified QuEChERS91 - 109< 10
340 PesticidesFresh PepperQuEChERS70 - 1204 - 24
8 Amide PesticidesComplex FoodsModified QuEChERS with MWCNTs71.2 - 1203.8 - 9.4
25 PesticidesSoilSonication with Acetonitrile/Water and LLE68.5 - 112.11.8 - 6.2

Experimental Protocols

Recommended Protocol: QuEChERS Extraction and d-SPE Cleanup for this compound in a Vegetable Matrix

This protocol is a generalized procedure based on common QuEChERS methods for pesticide analysis.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at >5000 rcf for 5 minutes.

4. Analysis:

  • Take the supernatant, filter if necessary (e.g., using a 0.22 µm syringe filter), and inject it into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of carbamates. These should be optimized for your specific instrument and application.

ParameterSetting
LC Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
This compound MRM Transitions Precursor Ion: m/z 411.2; Product Ions: m/z 195.1, 252.1 (example values, should be optimized)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g sample cleanup 3. d-SPE Cleanup (PSA + C18) extraction->cleanup 1 mL supernatant filtration 4. Filtration cleanup->filtration lcms 5. LC-MS/MS Analysis filtration->lcms Inject data 6. Data Processing (Quantification) lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Poor Quantitative Results (Low Recovery, High RSD) check_suppression Assess Matrix Effects (Post-Spike vs. Solvent Standard) start->check_suppression improve_cleanup Enhance Sample Cleanup (e.g., different SPE sorbent) check_suppression->improve_cleanup Suppression Observed end_good Accurate & Reproducible Results check_suppression->end_good No Significant Suppression dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample optimize_lc Optimize Chromatography (Improve Separation) dilute_sample->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match matrix_match->end_good

Caption: Troubleshooting matrix effects in LC-MS/MS.

References

Technical Support Center: Optimizing Benfuracarb Extraction from Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Benfuracarb from various soil types. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to address common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for this compound extraction from soil include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique for multi-residue pesticide analysis, including this compound, due to its simplicity, high throughput, and minimal solvent usage.[1][2][3]

  • Solid-Phase Extraction (SPE): SPE is a selective method that can provide cleaner extracts by using a solid sorbent to isolate this compound from the soil matrix.[4][5]

  • Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning this compound between two immiscible liquid phases. While effective, it can be more time-consuming and use larger volumes of organic solvents compared to other methods.

Q2: How does soil type affect the extraction efficiency of this compound?

A2: Soil composition significantly influences this compound extraction efficiency:

  • Clay Content: Soils with high clay content can strongly adsorb pesticides like this compound, making extraction more challenging and potentially leading to lower recoveries.

  • Organic Matter: High organic matter content can also lead to strong sorption of this compound, reducing its availability for extraction. The interaction between this compound and soil organic matter is a critical factor influencing its retention.

  • Soil pH: The pH of the soil can influence the chemical form of this compound and its interaction with soil components, thereby affecting its extractability.

Q3: What are the expected recovery rates for this compound from soil?

A3: Recovery rates for carbamates, the class of pesticides this compound belongs to, typically range from 70% to 120% for a method to be considered validated. However, the actual recovery of this compound can vary significantly depending on the extraction method, soil type, and fortification level. For instance, a study on various carbamates showed recoveries between 82% and 99% using sonication-assisted extraction. It is crucial to perform in-house validation to determine the expected recovery for your specific matrix and method.

Q4: Can this compound degrade during the extraction process?

A4: Yes, this compound, like other carbamates, can be susceptible to degradation, particularly under certain pH and temperature conditions. It is a metabolite of carbofuran and can degrade into carbofuran. Using buffered extraction solutions (e.g., in the QuEChERS method) and maintaining cool conditions during sample processing can help minimize degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Strong Adsorption to Soil Matrix: Especially in soils with high clay or organic matter content.• Increase shaking or sonication time during extraction to enhance desorption.• Consider using a modified QuEChERS protocol with different salt combinations or a different extraction solvent.• For high organic matter soils, a preliminary extraction with a more polar solvent might be beneficial.
Incomplete Extraction: Insufficient solvent volume or mixing.• Ensure the soil sample is well-homogenized and thoroughly mixed with the extraction solvent.• Optimize the solvent-to-sample ratio; a higher ratio may improve extraction.
Analyte Degradation: pH or temperature instability during extraction.• Use a buffered QuEChERS method to maintain a stable pH.• Keep samples cool during sonication and centrifugation.
Losses during Cleanup: this compound may be retained by the cleanup sorbent in d-SPE or SPE.• Test different d-SPE sorbents (e.g., PSA, C18, GCB) to find the one with the least affinity for this compound while still removing interferences.• Ensure the elution solvent in SPE is strong enough to completely recover this compound from the cartridge.
High Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS Co-eluting Matrix Components: Organic matter, humic substances, and other soil components can interfere with the ionization of this compound.• Optimize the d-SPE or SPE cleanup step to remove more interfering compounds.• Use matrix-matched calibration standards to compensate for matrix effects.• Dilute the final extract to reduce the concentration of matrix components, though this may impact sensitivity.
Ionization Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer source.• Implement a robust cleaning schedule for the LC-MS/MS interface.• Divert the LC flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences might elute.
Poor Peak Shape or Resolution in Chromatography Matrix Overload: High concentrations of co-extracted matrix components can affect the column performance.• Improve the cleanup procedure to obtain a cleaner extract.• Dilute the sample before injection.
Incompatible Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase conditions.• Perform a solvent exchange to a solvent that is compatible with the mobile phase.
Inconsistent Results (Poor Precision) Sample Inhomogeneity: Uneven distribution of this compound in the soil sample.• Thoroughly homogenize the soil sample before taking a subsample for extraction.
Variability in Manual Procedures: Inconsistent shaking, vortexing, or timing in the extraction steps.• Use automated shakers or vortexers for consistent mixing.• Strictly adhere to the validated timings for each step.

Data Summary

The following tables summarize typical recovery data for carbamate pesticides (including this compound analogs) from soil using different extraction methods. It is important to note that these are generalized values, and method validation for your specific soil matrix is highly recommended.

Table 1: QuEChERS Method Recovery Data for Carbamates in Different Soil Types

Soil TypeFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Loam1085 - 110< 15General literature values
Sandy Loam5090 - 115< 10General literature values
Clay1075 - 100< 20General literature values
High Organic Matter5070 - 95< 20

Table 2: Comparison of Extraction Methods for Carbamates in Soil (General)

Extraction MethodTypical Average Recovery (%)AdvantagesDisadvantages
QuEChERS 80 - 115Fast, simple, low solvent use, high throughputMatrix effects can be significant
Solid-Phase Extraction (SPE) 85 - 110Cleaner extracts, less matrix effectMore time-consuming, requires method development
Liquid-Liquid Extraction (LLE) 70 - 100Well-established, can handle larger sample sizesLabor-intensive, high solvent consumption, potential for emulsions

Experimental Protocols & Workflows

QuEChERS Extraction Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube Hydration 2. Add 10 mL of water (for dry soils) and vortex Sample->Hydration If necessary Solvent 3. Add 10 mL of acetonitrile and shake vigorously for 1 min Hydration->Solvent Salts 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na3Citrate, Na2HCitrate) Solvent->Salts Shake2 5. Shake vigorously for 1 min Salts->Shake2 Centrifuge1 6. Centrifuge at ≥3000 x g for 5 min Shake2->Centrifuge1 Transfer 7. Transfer an aliquot of the supernatant to a d-SPE tube Centrifuge1->Transfer Supernatant Vortex 8. Vortex for 30 sec Transfer->Vortex Centrifuge2 9. Centrifuge at high speed for 2 min Vortex->Centrifuge2 Final_Extract 10. Transfer supernatant to a vial for LC-MS/MS or GC-MS/MS analysis Centrifuge2->Final_Extract Cleaned Extract

Caption: QuEChERS experimental workflow for this compound extraction from soil.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction Cleanup cluster_analysis Analysis Sample 1. Extract 5 g of soil with 10 mL of an appropriate solvent (e.g., acetonitrile or methanol) by shaking or sonication Centrifuge1 2. Centrifuge and collect the supernatant Sample->Centrifuge1 Condition 3. Condition the SPE cartridge (e.g., C18) with solvent Centrifuge1->Condition Supernatant Load 4. Load the soil extract onto the cartridge Condition->Load Wash 5. Wash the cartridge to remove interferences Load->Wash Elute 6. Elute this compound with a suitable solvent Wash->Elute Evaporate 7. Evaporate the eluate and reconstitute in a suitable solvent Elute->Evaporate Eluate Analysis 8. Analyze by LC-MS/MS or GC-MS/MS Evaporate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis in soil.

Detailed Experimental Protocols

1. QuEChERS Method (Modified from EN 15662)

  • Sample Preparation:

    • Homogenize the soil sample by sieving to remove large debris.

    • Weigh 10 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • For dry soils (less than 15% moisture), add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 5 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute using a mechanical shaker.

    • Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA). For soils with high organic matter, 50 mg of graphitized carbon black (GCB) may also be included, but be aware that GCB can retain planar pesticides.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, a dilution with water may be necessary to ensure compatibility with the mobile phase.

2. Solid-Phase Extraction (SPE) Method

  • Initial Extraction:

    • Weigh 5 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile or methanol.

    • Shake vigorously for 30 minutes on a mechanical shaker or sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at ≥3000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of the elution solvent (e.g., ethyl acetate) followed by 5 mL of the initial extraction solvent (e.g., acetonitrile). Do not let the cartridge go dry.

    • Loading: Load the collected supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., water/acetonitrile mixture) to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable elution solvent (e.g., ethyl acetate or acetone).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile for LC-MS/MS).

    • Vortex and transfer to an autosampler vial for analysis.

3. Liquid-Liquid Extraction (LLE) Method

  • Extraction:

    • Weigh 20 ± 0.1 g of homogenized soil into a 250 mL glass flask.

    • Add 100 mL of a suitable extraction solvent (e.g., a mixture of acetone and dichloromethane).

    • Shake on a mechanical shaker for 1-2 hours.

    • Filter the extract through a filter paper into a separation funnel.

  • Partitioning:

    • Add 100 mL of deionized water and 5 g of NaCl to the separation funnel.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with another 50 mL of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness using a rotary evaporator.

  • Final Extract Preparation:

    • Quantitatively transfer the residue to a graduated tube using a small amount of a suitable solvent.

    • Adjust the final volume to a known amount (e.g., 5 mL).

    • The extract is ready for analysis. A cleanup step using techniques like gel permeation chromatography (GPC) may be necessary for very complex matrices.

References

Technical Support Center: Ensuring the Integrity of Benfuracarb Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Benfuracarb in analytical reference standards. The information is presented in a question-and-answer format to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for analytical standards?

A1: this compound is a broad-spectrum carbamate insecticide and nematicide.[1] As an analytical reference standard, its stability is crucial for accurate quantification in residue analysis and other studies. This compound is known to be chemically unstable, primarily degrading to carbofuran, another potent insecticide.[1][2] This degradation can lead to inaccurate analytical results, including underestimation of this compound and overestimation of its metabolite, carbofuran.

Q2: What are the main degradation pathways of this compound?

A2: The two primary degradation pathways for this compound are hydrolysis and photolysis.

  • Hydrolysis: The carbamate ester linkage in this compound is susceptible to hydrolysis, a reaction that is accelerated in alkaline conditions. This process cleaves the molecule, leading to the formation of carbofuran.

  • Photolysis: Exposure to light, particularly UV radiation, can induce the degradation of this compound.[3] Sunlight, and specifically the UVB spectrum, has been shown to be a major factor in its photodegradation.[3]

Q3: What are the major degradation products of this compound I should be aware of?

A3: The most significant degradation product of this compound is carbofuran . In some instances, further degradation can lead to carbofuran-phenol and 3-hydroxycarbofuran . Given that carbofuran itself is a toxicologically significant pesticide, its presence as a degradant is a critical parameter to monitor in analytical standards.

Q4: How should I store my this compound analytical reference standard?

A4: To minimize degradation, this compound analytical reference standards should be stored under the following conditions:

  • Temperature: Keep at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but for periods longer than a few days, freezing is recommended.

  • Light: Store in amber or opaque vials to protect from light and prevent photodegradation.

  • Solvent: Acetonitrile is a commonly used and recommended solvent for preparing this compound standard solutions.

Troubleshooting Guide

Q5: I see an unexpected peak in my chromatogram when analyzing a fresh this compound standard. What could it be?

A5: An unexpected peak, especially one that corresponds to the retention time of carbofuran, is a strong indicator of this compound degradation. It has been reported that even newly purchased this compound standards can show a purity loss of up to 10%, with carbofuran being the identified impurity.

Actionable Steps:

  • Confirm the identity of the peak: Analyze a certified reference standard of carbofuran under the same chromatographic conditions to confirm if the retention times match.

  • Check the certificate of analysis (CoA): Review the CoA of your this compound standard for information on purity and potential impurities.

  • Prepare a fresh solution: If you are using a previously prepared stock solution, prepare a fresh one from the neat standard material to rule out degradation in solution.

Q6: My this compound peak area is decreasing over a series of injections. What is causing this?

A6: A progressive decrease in the peak area of this compound can be attributed to several factors related to its instability:

  • On-instrument degradation: this compound is known to be thermally labile and can degrade in the hot injection port of a gas chromatograph (GC).

  • In-solution instability: If the standard solution is not stored properly (e.g., left at room temperature, exposed to light), degradation can occur over the course of an analytical run.

Actionable Steps:

  • For GC analysis:

    • Use a temperature-programmable inlet or on-column injection to minimize thermal decomposition.

    • Lower the injection port temperature to the lowest feasible value that still allows for efficient volatilization.

  • For HPLC analysis:

    • Ensure your mobile phase is not strongly alkaline, as this can promote hydrolysis.

    • Keep your standard solutions in an autosampler cooled to 4°C.

  • General:

    • Prepare fresh working standards more frequently.

Q7: I am observing peak tailing in my HPLC analysis of this compound. What are the possible causes and solutions?

A7: Peak tailing for carbamate compounds can be caused by secondary interactions with the stationary phase or issues with the HPLC system.

Actionable Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is appropriate. A pH that is too close to the pKa of this compound can cause peak tailing.

    • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active sites on the column and improve peak shape.

  • Column Health:

    • Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing secondary interactions.

    • Column Degradation: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Replacing the column may be necessary.

  • System Issues:

    • Extra-column volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.

Q8: How can I mitigate matrix effects when analyzing this compound in complex samples like food or soil?

A8: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in the analysis of pesticides in complex matrices.

Actionable Steps:

  • Sample Preparation: Employ a robust sample cleanup technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard (e.g., Carbofuran-d3) to correct for both matrix effects and variations in extraction recovery.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following table summarizes available data on its degradation under different conditions.

ConditionMatrix/SolventHalf-life (t½)Degradation ProductsReference
Photolysis Direct sunlight3 hoursNot specified
Hydrolysis Aqueous mediaUnstable in alkaline conditionsCarbofuran
Soil Aerobic0.5 days (typical)Carbofuran
Storage Acetonitrile solutionStable for at least 2 years at 4°C (in acidified acetonitrile)Minor degradation to Carbofuran

Note: The stability of this compound in solution can be significantly improved by acidification (e.g., with 0.4% formic acid in acetonitrile), which helps to inhibit hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

This protocol describes the preparation of standard solutions for use in chromatographic analysis.

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat this compound reference standard into a 10 mL amber volumetric flask.

    • Dissolve the standard in HPLC-grade acetonitrile.

    • Bring the flask to volume with acetonitrile and mix thoroughly.

    • Store the stock solution at -20°C.

  • Working Standards (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standards by serially diluting the stock solution with acetonitrile or the initial mobile phase composition.

    • Store working standards at 4°C when not in use and prepare fresh solutions regularly, depending on the stability observed in your laboratory.

Protocol 2: HPLC-UV Method for the Analysis of this compound and Carbofuran

This method is suitable for monitoring the degradation of this compound to carbofuran.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

Protocol 3: LC-MS/MS Method for Sensitive Quantification of this compound and its Metabolites

This method provides high sensitivity and selectivity for the analysis of this compound and its degradation products.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 10%).

    • Increase the percentage of B to elute this compound and its metabolites.

    • A typical gradient might run from 10% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • This compound: Monitor appropriate precursor and product ion transitions (e.g., m/z 411.2 → 105.1).

    • Carbofuran: Monitor appropriate precursor and product ion transitions (e.g., m/z 222.1 → 165.1).

    • 3-Hydroxycarbofuran: Monitor appropriate precursor and product ion transitions.

Visualizations

cluster_prep Standard Preparation Workflow Weigh Standard Weigh Standard Dissolve in Acetonitrile Dissolve in Acetonitrile Weigh Standard->Dissolve in Acetonitrile Volumetric Dilution Volumetric Dilution Dissolve in Acetonitrile->Volumetric Dilution Store at -20°C Store at -20°C Volumetric Dilution->Store at -20°C

Caption: Workflow for preparing a this compound analytical standard.

Benfuracarb_Standard This compound Standard Hydrolysis Hydrolysis Benfuracarb_Standard->Hydrolysis Photolysis Photolysis Benfuracarb_Standard->Photolysis Carbofuran Carbofuran Hydrolysis->Carbofuran Photolysis->Carbofuran Further_Degradation Further Degradation Carbofuran->Further_Degradation Carbofuran_Phenol Carbofuran-Phenol Further_Degradation->Carbofuran_Phenol

Caption: Degradation pathway of this compound to Carbofuran and Carbofuran-Phenol.

Start Start: Unexpected Peak in This compound Chromatogram Check_RT Does Retention Time (RT) match Carbofuran standard? Start->Check_RT Degradation Potential Degradation Check_RT->Degradation Yes Contamination Potential Contamination Check_RT->Contamination No Prepare_Fresh Prepare fresh standard solution from neat material Degradation->Prepare_Fresh System_Contamination Conclusion: System contamination is likely. Clean injector, column, and system. Contamination->System_Contamination Reanalyze Re-analyze fresh standard Prepare_Fresh->Reanalyze Peak_Gone Is the unexpected peak gone? Reanalyze->Peak_Gone Original_Solution_Degraded Conclusion: Original solution was degraded. Discard and use fresh solution. Peak_Gone->Original_Solution_Degraded Yes Standard_Material_Impure Conclusion: Standard material is impure. Contact supplier and use a new lot. Peak_Gone->Standard_Material_Impure No

Caption: Troubleshooting logic for an unexpected peak in a this compound analysis.

References

Method development for the simultaneous determination of Benfuracarb and its primary metabolite Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of Benfuracarb and its primary metabolite, Carbofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical method development for this compound and Carbofuran.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Degradation to Carbofuran: this compound is known to degrade to Carbofuran, especially under certain analytical conditions.[1][2] This degradation can occur during sample extraction, cleanup, or injection.[3][4]- Use a method that converts this compound to Carbofuran: For residue analysis, a common approach is to intentionally convert this compound to Carbofuran under acidic conditions and report the sum.[1] - Optimize extraction conditions: Avoid harsh acidic or alkaline conditions during extraction if analyzing for this compound itself. The QuEChERS method is a widely used and effective extraction technique. - Prevent N-S bond cleavage: The addition of a silver nitrate solution during homogenization and extraction can help prevent the decomposition of this compound.
Poor peak shape or tailing for both analytes Active sites in the GC system: Carbamates are susceptible to interaction with active sites in the GC inlet and column, leading to poor chromatography.- Use a temperature-programmable inlet on-column injection: This technique minimizes the thermal decomposition of the analytes in the injection port. - Ensure proper column conditioning and deactivation: A well-conditioned and deactivated column is crucial for good peak shapes. - Consider derivatization: While not always necessary, derivatization can improve the chromatographic behavior of carbamates.
Inconsistent results and poor reproducibility Matrix effects: The sample matrix (e.g., soil, water, food) can interfere with the analysis, causing signal suppression or enhancement. Incomplete extraction: The extraction solvent and technique may not be efficiently recovering the analytes from the sample.- Implement a robust cleanup step: Solid-phase extraction (SPE) with cartridges like Florisil or C18 can effectively remove interfering compounds. - Use matrix-matched calibration standards: This helps to compensate for matrix effects. - Optimize the extraction solvent and method: For soil samples, mechanical stirring with ethyl acetate has been shown to be effective. For complex matrices, ensure thorough homogenization and consider multiple extraction steps.
Carbofuran detected in this compound standard Standard degradation: The this compound analytical standard may have degraded over time, leading to the presence of Carbofuran.- Check the purity and expiration date of the standard. - Prepare fresh standards frequently and store them under appropriate conditions (e.g., refrigerated, protected from light).

Frequently Asked Questions (FAQs)

Q1: Why is it important to analyze for both this compound and Carbofuran?

A1: this compound is a pro-pesticide that degrades to Carbofuran, which is the active and more toxic compound. Therefore, for a complete and accurate assessment of residues and potential toxicity, it is essential to determine the concentration of both the parent compound and its primary metabolite.

Q2: What are the most common analytical techniques for the simultaneous determination of this compound and Carbofuran?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.

  • GC-MS offers high sensitivity and selectivity, especially when using a temperature-programmable inlet to prevent thermal degradation.

  • HPLC , often coupled with UV or mass spectrometry (LC-MS/MS) detection, is also widely used and avoids the high temperatures of GC that can cause analyte degradation.

Q3: What is the QuEChERS method and why is it recommended for this analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is highly effective for multi-residue pesticide analysis in various matrices and is recommended for this compound and Carbofuran as it provides good recoveries and minimizes sample preparation time.

Q4: How does the pH of the sample and extraction solvent affect the stability of this compound?

A4: this compound is unstable in alkaline media and can degrade to Carbofuran. It is more stable in acidic and neutral conditions. Therefore, controlling the pH during sample preparation is critical to prevent unintended degradation if the goal is to measure this compound itself.

Q5: Can I analyze for other Carbofuran metabolites simultaneously?

A5: Yes, methods have been developed to simultaneously analyze for this compound, Carbofuran, and other metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran using GC. Additionally, immunoassays have been developed for the simultaneous detection of Carbofuran and 3-hydroxycarbofuran.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of this compound and Carbofuran.

Table 1: Recovery Data for this compound and Carbofuran in Various Matrices

AnalyteMatrixAnalytical MethodFortification LevelRecovery (%)Reference
This compoundCropsGC0.05 ppm75 - 100
CarbofuranCropsGC0.05 ppm73 - 100
This compoundCotton FieldGC-NPD0.05 - 2.0 mg/kg76.1 - 106.5
CarbofuranCotton FieldGC-NPD0.05 - 2.0 mg/kg76.1 - 106.5
CarbofuranCabbagesHPLC-UVNot Specified94.7 ± 0.7
CarbofuranSoilHPLC-UV0.47 - 2.36 mg/kg98.25 ± 3.97
CarbofuranVegetablesQD-LFIA10 - 50 ng/g83 - 111

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixAnalytical MethodLODLOQReference
This compoundCropsGC0.005 ppm-
CarbofuranCropsGC0.005 ppm-
This compoundCotton FieldGC-NPD0.03 - 0.04 mg/kg-
CarbofuranCotton FieldGC-NPD0.02 - 0.03 mg/kg-
CarbofuranCabbagesHPLC-UV0.02 - 0.06 µg/ml-
CarbofuranSoilHPLC-UV0.045 mg/kg0.149 mg/kg
CarbofuranPlasmaGC-MS/MS0.015 - 0.151 ng/mL-

Experimental Protocols

Method 1: QuEChERS Extraction with LC-MS/MS Analysis (for sum of this compound and Carbofuran)

This method is adapted from the procedure for the analysis of Carbofuran (sum) and is suitable for food matrices of plant origin.

  • Sample Homogenization: Weigh 10 g of the frozen and homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard (e.g., Carbofuran-D3).

    • Shake vigorously for 15 minutes using a mechanical shaker.

    • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake for 1 minute and centrifuge.

  • Hydrolysis (Conversion of this compound to Carbofuran):

    • Transfer 1 mL of the raw extract into a vial.

    • Add 10 µL of 5N H₂SO₄.

    • Heat the vial for 3 hours at 80°C to achieve nearly quantitative conversion of this compound to Carbofuran.

  • LC-MS/MS Analysis: Analyze the extract directly by LC-MS/MS for the determination of Carbofuran and 3-hydroxycarbofuran.

Method 2: GC-MS Analysis for Simultaneous Determination in Water

This method is based on a procedure developed for the analysis of Carbofuran and its derivatives in water, designed to minimize hydrolysis and thermal decomposition.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To a water sample, add a suitable volume of an organic solvent (e.g., dichloromethane).

    • Shake vigorously to partition the analytes into the organic layer.

    • Separate the organic layer and repeat the extraction process two more times.

    • Combine the organic extracts and concentrate to a small volume.

  • GC-MS Analysis:

    • Injection: Use a temperature-programmable inlet with on-column injection to prevent thermal decomposition of the analytes.

    • Column: A capillary column such as an SH-Rxi-5Sil MS (30m x 0.25mm i.d., 0.25µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 90°C) and ramp up to a final temperature (e.g., 300°C) to ensure good separation of the analytes.

    • Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Visualizations

degradation_pathway This compound This compound Carbofuran Carbofuran (Primary Metabolite) This compound->Carbofuran Degradation (Hydrolysis) Metabolites Further Metabolites (e.g., 3-hydroxycarbofuran) Carbofuran->Metabolites Metabolism

Caption: Degradation pathway of this compound to Carbofuran.

experimental_workflow Homogenization 1. Sample Homogenization Extraction 2. Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup 3. Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Analysis 4. Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data 5. Data Acquisition & Processing Analysis->Data Quantification 6. Quantification Data->Quantification

Caption: General experimental workflow for this compound and Carbofuran analysis.

troubleshooting_guide start Low Analyte Recovery? check_degradation Is this compound degrading? start->check_degradation Yes check_extraction Is extraction efficient? start->check_extraction No check_degradation->check_extraction No solution_degradation Use milder conditions or a conversion method. check_degradation->solution_degradation Yes check_matrix Are there matrix effects? check_extraction->check_matrix No solution_extraction Optimize solvent and technique. Ensure thorough homogenization. check_extraction->solution_extraction Yes solution_matrix Improve cleanup step. Use matrix-matched standards. check_matrix->solution_matrix Yes end_node Problem Solved check_matrix->end_node No solution_degradation->end_node solution_extraction->end_node solution_matrix->end_node

References

Technical Support Center: Enhancing Chromatographic Resolution of Benfuracarb and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Benfuracarb and its isomers. The following sections offer detailed experimental protocols, quantitative data for comparison, and logical workflows to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in separating this compound isomers?

A1: The primary challenge in separating any chiral compound like this compound lies in the fact that enantiomers have identical physicochemical properties in an achiral environment. Therefore, successful separation requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment where the isomers interact differently, leading to different retention times.

Q2: Which chromatographic techniques are most suitable for this compound isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and widely used techniques for chiral separations of pesticides.[1] HPLC with polysaccharide-based CSPs is a robust and common approach.[2] SFC is gaining popularity as it offers faster analysis times, reduced organic solvent consumption, and often provides complementary selectivity to HPLC.[3][4]

Q3: What type of column (chiral stationary phase) is recommended for starting method development for this compound isomers?

A3: For initial method development, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability in separating a wide range of chiral compounds, including pesticides.[2] Columns such as those based on cellulose-tris(3,5-dimethylphenylcarbamate) or amylose-tris(3,5-dimethylphenylcarbamate) are excellent starting points.

Q4: Can I use reversed-phase chromatography for chiral separation of this compound?

A4: While normal-phase chromatography is more common for chiral separations on polysaccharide-based CSPs, reversed-phase conditions can also be effective. The choice between normal-phase and reversed-phase will depend on the specific CSP and the solubility of this compound. Method screening should ideally include both modes to determine the optimal conditions.

Q5: How does temperature affect the resolution of this compound isomers?

A5: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to improve resolution for enthalpy-driven separations, which is common for many chiral methods. However, this is not a universal rule, and the optimal temperature should be determined experimentally as part of method development.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Inappropriate Mobile Phase Additives For basic compounds like some carbamates, peak tailing can occur due to interactions with the silica support. Add a basic modifier such as diethylamine (DEA) to the mobile phase, typically at a concentration of 0.1%.
Column Overload Injecting too high a concentration of the sample can lead to peak fronting. Reduce the sample concentration or the injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.
Column Contamination or Degradation Accumulation of contaminants on the column can create active sites that cause peak tailing. Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a regeneration procedure with solvents like dichloromethane or ethyl acetate may be possible.

Problem 2: Peak Splitting or Doubled Peaks for a Single Enantiomer

Potential Cause Recommended Solution
Column Void or Channeling A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks. This often indicates irreversible column damage, and the column may need to be replaced. Sometimes, reversing and flushing the column at a low flow rate can resolve minor issues.
Partially Blocked Inlet Frit A clogged frit can lead to a non-uniform flow of the mobile phase, causing peak splitting. Replacing the frit or the column is the recommended solution.
Sample Solvent Incompatibility Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak distortion. Ensure the sample solvent is compatible with the mobile phase.
Temperature Mismatch A significant temperature difference between the column and the incoming mobile phase can sometimes lead to peak distortion. Ensure the column is properly thermostatted.

Problem 3: Loss of Resolution Between Enantiomers

Potential Cause Recommended Solution
Column Deterioration The chiral stationary phase can degrade over time, especially with harsh mobile phases or temperatures. If flushing or regeneration does not restore performance, the column will need to be replaced.
Change in Mobile Phase Composition Even small variations in the mobile phase composition, especially the modifier percentage, can significantly impact resolution. Prepare fresh mobile phase and ensure accurate mixing.
Contamination Buildup Contaminants from the sample matrix can accumulate on the column and interfere with the chiral recognition mechanism. Implement a sample clean-up step, such as solid-phase extraction (SPE), before injection.

Quantitative Data on Chiral Pesticide Separations

PesticideChiral Stationary PhaseMobile Phase (v/v)Separation Factor (α)Resolution (Rs)Reference
PaclobutrazolAmylose-tris(3,5-dimethylphenylcarbamate)n-hexane/isopropanol->1.5
MyclobutanilAmylose-tris(3,5-dimethylphenylcarbamate)n-hexane/isopropanol->1.5
UniconazoleAmylose-tris(3,5-dimethylphenylcarbamate)n-hexane/isopropanol->1.5
EthofumesateCellulose-tris(3,5-dimethylphenylcarbamate)n-hexane/isobutanol-Baseline
BenalaxylCellulose-tris(3,5-dimethylphenylcarbamate)n-hexane/butanol-Baseline
Diclofop-methylCellulose-tris(3,5-dimethylphenylcarbamate)n-hexane/isobutanol-Baseline

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers (Starting Point)

This protocol provides a general starting point for developing a chiral separation method for this compound using a polysaccharide-based CSP. Optimization will be required to achieve baseline separation.

1. Materials and Reagents:

  • This compound standard (racemic mixture)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA) (optional, for peak shape improvement)

  • Chiral Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm

2. Sample Preparation:

  • Dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: n-hexane/IPA (90:10, v/v). If peak tailing is observed, add 0.1% DEA to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

4. Method Optimization:

  • Mobile Phase Composition: Adjust the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. Test different alcohol modifiers (e.g., ethanol, butanol).

  • Temperature: Evaluate the effect of column temperature on resolution, typically in the range of 10°C to 40°C.

  • Flow Rate: Vary the flow rate between 0.5 and 1.5 mL/min to find the optimal balance between resolution and analysis time.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening

SFC can be a powerful alternative for chiral separations. This is a general screening protocol.

1. Materials and Reagents:

  • This compound standard (racemic mixture)

  • SFC-grade carbon dioxide (CO₂)

  • HPLC-grade methanol, ethanol, and isopropanol

  • Chiral Columns: A selection of polysaccharide-based CSPs suitable for SFC.

2. Sample Preparation:

  • Dissolve the this compound standard in methanol to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol).

  • Gradient: A typical screening gradient would be from 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

4. Optimization:

  • Screen different modifiers (methanol, ethanol, isopropanol) and different chiral columns to find the best initial separation.

  • Optimize the gradient, temperature, and back pressure to improve resolution.

Visualized Workflows

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_optimize Optimization start Define Separation Goal (e.g., this compound Isomers) sample_prep Prepare Racemic Standard start->sample_prep column_select Select Set of Complementary CSPs (e.g., Amylose & Cellulose-based) sample_prep->column_select mobile_phase_select Select Mobile Phase Systems (Normal & Reversed Phase / SFC) column_select->mobile_phase_select screen Perform Screening Runs mobile_phase_select->screen eval_results Evaluate Screening Results screen->eval_results no_sep No Separation eval_results->no_sep No Resolution partial_sep Partial Separation eval_results->partial_sep Rs < 1.5 baseline_sep Baseline Separation eval_results->baseline_sep Rs >= 1.5 no_sep->column_select Try Different CSPs/Technique optimize Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate partial_sep->optimize validate Validate Method baseline_sep->validate optimize->validate final Final Method validate->final

Caption: Workflow for Chiral Method Development.

Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Loss of Resolution? peak_shape->resolution No tailing tailing peak_shape->tailing Yes (Tailing) fronting fronting peak_shape->fronting Yes (Fronting) peak_split Peak Splitting? resolution->peak_split No check_column_age Check column age & mobile phase Replace column if necessary resolution->check_column_age Yes check_frit Check for blocked frit or column void Replace column or frit peak_split->check_frit Yes end_node Problem Resolved peak_split->end_node No tailing_q Is analyte basic? tailing->tailing_q check_overload check_overload fronting->check_overload Check for column overload Reduce sample concentration add_modifier Add basic modifier (e.g., 0.1% DEA) tailing_q->add_modifier Yes check_contamination Check for column contamination Flush with strong solvent tailing_q->check_contamination No add_modifier->end_node check_contamination->end_node check_overload->end_node check_column_age->end_node check_frit->end_node

Caption: Troubleshooting Decision Tree for Common Issues.

References

Technical Support Center: Analysis of Benfuracarb by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the electrospray ionization (ESI) of Benfuracarb, with a focus on mitigating ion suppression.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes?

A1: A weak or inconsistent signal for this compound is often attributed to two main factors: ion suppression from matrix components and the inherent instability of the this compound molecule.

  • Ion Suppression: Co-eluting matrix components (e.g., salts, lipids, pigments) from your sample can compete with this compound for ionization in the ESI source, leading to a reduced signal.[1][2] This is a common phenomenon in complex matrices like fruits, vegetables, and soil.[3]

  • Analyte Instability: this compound is known to be unstable and can degrade to Carbofuran, especially during sample preparation and in the analytical instrument.[4] This degradation can lead to a lower than expected signal for this compound itself.

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: You can assess the extent of ion suppression through a post-column infusion experiment or by comparing the response of a standard in pure solvent versus a standard spiked into a blank matrix extract.

  • Post-Column Infusion: A solution of this compound is continuously infused into the MS detector while a blank, extracted sample is injected onto the LC column. A dip in the constant signal at the retention time of co-eluting matrix components indicates ion suppression.[5]

  • Matrix Effect Calculation: Prepare a this compound standard in a pure solvent and another at the same concentration in a blank sample extract that has been through your entire sample preparation procedure. The matrix effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates ion suppression.

Q3: My this compound peak is present, but my recovery is low. What should I check?

A3: Low recovery can be due to inefficient extraction, analyte loss during cleanup, or degradation.

  • Extraction Efficiency: Ensure your sample is properly homogenized and that the extraction solvent (typically acetonitrile) has sufficient contact time with the sample. For dry samples, adding water before extraction is crucial for good recovery.

  • Cleanup Sorbent Interaction: Dispersive SPE (dSPE) cleanup is essential for removing matrix components, but the choice of sorbent is critical. For example, Graphitized Carbon Black (GCB) is effective at removing pigments but can also adsorb planar pesticides like this compound, leading to lower recovery. Use GCB with caution and in the smallest effective amount.

  • Analyte Degradation: As mentioned, this compound can degrade to Carbofuran. If you are only monitoring the parent this compound molecule, its degradation will appear as low recovery. Consider analyzing for Carbofuran as well.

Q4: I am seeing a peak for Carbofuran in my this compound standard and samples. Is this contamination?

A4: Not necessarily. This compound is a pro-pesticide that degrades to the active substance Carbofuran. It is common to detect Carbofuran as a decomposition product, even in freshly prepared standard solutions. The presence of Carbofuran in your samples could be from the degradation of this compound during sample processing or from its presence in the original sample. An analytical strategy is to intentionally convert this compound and related pro-pesticides to Carbofuran and quantify the sum.

Frequently Asked Questions (FAQs)

Q: What is the most effective sample preparation technique for reducing matrix effects for this compound in food matrices?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely recommended and effective sample preparation technique for this compound and other carbamate pesticides in various food matrices. It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.

Q: Which dSPE sorbents should I use for this compound analysis?

A: The choice of dSPE sorbents depends on the sample matrix.

  • General Fruits and Vegetables: A combination of anhydrous magnesium sulfate (for water removal) and Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids) is standard.

  • Samples with High Fat Content: Adding C18 sorbent can help to remove non-polar interferences like lipids.

  • Highly Pigmented Samples (e.g., spinach, berries): Graphitized Carbon Black (GCB) can be added to remove pigments. However, use it judiciously as it may lead to the loss of this compound.

Q: How can I improve the chromatographic separation to reduce ion suppression?

A: Optimizing your liquid chromatography can separate this compound from co-eluting matrix components.

  • Use a High-Efficiency Column: A column with high separation performance, such as a C18 reversed-phase column, is recommended.

  • Gradient Elution: Employ a gradient elution program that effectively separates this compound from the early-eluting, more polar matrix components that often cause the most significant ion suppression.

Q: Should I use matrix-matched calibration for quantifying this compound?

A: Yes, matrix-matched calibration is highly recommended to compensate for ion suppression. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the analyte in the sample, leading to more accurate quantification.

Q: Is there an alternative to analyzing this compound directly, given its instability?

A: Yes, a common and effective strategy is to perform an acid-induced hydrolysis step on the QuEChERS extract. This quantitatively converts this compound, along with other pro-pesticides like Carbosulfan and Furathiocarb, into Carbofuran. You can then quantify the total residue as Carbofuran, which simplifies the analysis by reducing the number of target analytes from five to two (Carbofuran and its metabolite 3-OH-Carbofuran).

Data Presentation

While specific quantitative data comparing different ion suppression reduction techniques for this compound is limited in the available literature, the following table provides typical performance expectations for multi-residue pesticide analysis using the QuEChERS method, which is applicable to this compound.

ParameterMatrixCleanup (dSPE)Typical Recovery (%)Typical RSD (%)Reference
Carbamate PesticidesFruits, Vegetables, Green TeaC18 + PSA88.1 - 118.4< 10
Multi-residue PesticidesVarious Food MatricesVarious70 - 120< 20
This compound (as Carbofuran)Grapes, PotatoesOptionalValidation at 0.001 mg/kgNot Specified

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound Analysis (EN 15662)

This protocol is adapted for the extraction of this compound from high-water content fruit and vegetable samples.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If using an internal standard (e.g., Carbofuran-d3), add it at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents (see FAQs above, e.g., 900 mg MgSO₄ and 150 mg PSA).

    • Cap and shake vigorously for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is the final extract.

    • Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Optional Acid Hydrolysis for Conversion to Carbofuran

This step can be performed on the raw QuEChERS extract (before dSPE) if the analytical goal is to measure the total Carbofuran residue.

  • Transfer 1 mL of the raw QuEChERS extract into a vial.

  • Add 10 µL of 5N sulfuric acid (H₂SO₄).

  • Heat the vial at 80°C for 3 hours to achieve nearly quantitative conversion of this compound to Carbofuran.

  • Allow the vial to cool to room temperature before analysis.

Protocol 3: LC-MS/MS Analysis Parameters

These are starting parameters; optimization for your specific instrument is recommended.

  • LC Column: Shim-pack FC-ODS (2.0 mm I.D. x 150 mm L) or equivalent C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Probe Voltage: +4.5 kV.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound: Monitor the protonated molecule [M+H]⁺ at m/z 411.2 and a suitable fragment ion.

    • Carbofuran: Monitor the protonated molecule [M+H]⁺ at m/z 222.1 and fragment ion m/z 165.1.

Visualizations

G This compound Sample Preparation Workflow (QuEChERS) cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis start 1. Weigh 10g Homogenized Sample add_acn 2. Add 10mL Acetonitrile & Shake start->add_acn add_salts 3. Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 4. Centrifuge for 5 min add_salts->centrifuge1 transfer 5. Transfer Supernatant to dSPE Tube centrifuge1->transfer Acetonitrile Layer shake_dspe 6. Shake for 30 sec transfer->shake_dspe centrifuge2 7. Centrifuge for 5 min shake_dspe->centrifuge2 filter 8. Filter Supernatant centrifuge2->filter Clean Extract inject 9. Inject into LC-MS/MS filter->inject G Troubleshooting Ion Suppression for this compound cluster_degradation Degradation Pathway cluster_suppression Ion Suppression Pathway start Low/Inconsistent this compound Signal check_degradation Is a Carbofuran peak present? start->check_degradation degradation_yes This compound is likely degrading. Consider the 'sum' analysis method (hydrolyze to Carbofuran). check_degradation->degradation_yes Yes suppression_q Assess Matrix Effect (Post-column infusion or Matrix vs. Solvent) check_degradation->suppression_q No suppression_present Significant Suppression Detected? suppression_q->suppression_present no_suppression Issue may be instrument sensitivity or standard concentration. Review MS parameters. suppression_present->no_suppression No optimize_prep Optimize Sample Prep: - Check dSPE sorbents (avoid excess GCB) - Ensure sufficient extraction suppression_present->optimize_prep Yes optimize_lc Optimize LC Method: - Improve separation from matrix - Use high-efficiency column optimize_prep->optimize_lc use_mmc Implement Matrix-Matched Calibration for accurate quantification. optimize_lc->use_mmc

References

Validation & Comparative

Cross-validation of HPLC and GC analytical methods for Benfuracarb determination

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Method Cross-Validation

For researchers and professionals in the fields of analytical chemistry, environmental science, and food safety, the accurate and reliable determination of pesticide residues is paramount. Benfuracarb, a broad-spectrum carbamate insecticide, is widely used in agriculture, necessitating robust analytical methods for its monitoring. This guide provides a comprehensive cross-validation of two of the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound. We will delve into the experimental protocols and present a comparative analysis of their performance based on key validation parameters.

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, a category to which many pesticides, including this compound, belong.

Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds. The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. While this compound itself has limited volatility, GC analysis is often possible after a derivatization step to increase its volatility and thermal stability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for carbamate pesticide analysis.

  • Instrumentation: An HPLC system equipped with a UV detector is commonly used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase: A mixture of acetonitrile and water is typically employed as the mobile phase. The exact ratio may be optimized, for instance, a gradient elution starting from a lower concentration of acetonitrile and gradually increasing.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of 280 nm is suitable for this compound.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often used for sample preparation from various matrices like fruits, vegetables, and soil. This involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Gas Chromatography (GC) Protocol

This protocol is a generalized procedure for the analysis of this compound, which may require derivatization.

  • Instrumentation: A Gas Chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) is typically used for enhanced sensitivity and selectivity.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often employed.

  • Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is crucial for separating the analyte from matrix interferences. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a certain period.

  • Injection: A splitless or pulsed splitless injection is often used to enhance sensitivity.

  • Derivatization: A derivatization step, such as silylation, may be necessary to improve the volatility and thermal stability of this compound.

  • Sample Preparation: Similar to HPLC, a QuEChERS-based extraction is a common sample preparation technique.

Performance Comparison

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes a comparison of typical performance data for HPLC and GC methods in the analysis of carbamate pesticides like this compound. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the matrix being analyzed.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 mg/kg0.005 - 0.05 mg/kg
Limit of Quantitation (LOQ) 0.05 - 0.5 mg/kg0.01 - 0.1 mg/kg
Recovery (%) 80 - 110%75 - 115%
Precision (%RSD) < 15%< 20%
Analysis Time 10 - 30 minutes15 - 40 minutes
Throughput Generally higherCan be lower due to longer run times and potential for column contamination
Cost (Initial Investment) Moderate to HighModerate to High
Cost (Operational) Higher due to solvent consumptionGenerally lower
Ease of Use Relatively straightforwardCan be more complex, especially with derivatization
Selectivity Good, can be enhanced with MS detectionExcellent, especially with MS detection
Robustness Generally robustCan be less robust due to inlet and column issues

Visualizing the Workflow and Decision-Making Process

To better understand the experimental and logical flow of this comparative study, the following diagrams have been generated using the DOT language.

General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_validation Method Validation & Comparison Sample Sample Collection (e.g., Soil, Water, Crop) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC_Analysis HPLC Separation (C18 Column) Cleanup->HPLC_Analysis Derivatization Derivatization (Optional) Cleanup->Derivatization UV_Detection UV Detection (280 nm) HPLC_Analysis->UV_Detection HPLC_Data Data Acquisition & Processing UV_Detection->HPLC_Data Validation Performance Parameter Evaluation (Linearity, LOD, LOQ, Recovery, Precision) HPLC_Data->Validation GC_Analysis GC Separation (Capillary Column) Derivatization->GC_Analysis MS_Detection MS or ECD Detection GC_Analysis->MS_Detection GC_Data Data Acquisition & Processing MS_Detection->GC_Data GC_Data->Validation Comparison Cross-Validation & Comparison of HPLC and GC Results Validation->Comparison

Caption: Workflow for this compound analysis and method validation.

Decision Matrix for Method Selection: HPLC vs. GC Analyte Analyte Properties (this compound) Choose_HPLC Choose HPLC Analyte->Choose_HPLC Polar, Thermally Labile Choose_GC Choose GC Analyte->Choose_GC Volatile, Thermally Stable (or Derivatizable) Matrix Sample Matrix (Complexity, Interferences) Matrix->Choose_HPLC Complex matrices requiring less rigorous cleanup Matrix->Choose_GC Cleaner matrices or when highly selective detection (MS) is used Requirements Analytical Requirements (Sensitivity, Throughput, Cost) Requirements->Choose_HPLC High throughput needed, lower sensitivity acceptable Requirements->Choose_GC Highest sensitivity required (LOD/LOQ), lower throughput acceptable

Caption: Decision matrix for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are powerful analytical techniques that can be effectively employed for the determination of this compound. The choice between the two often depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

  • HPLC is often favored for its direct applicability to non-volatile and thermally labile carbamates like this compound, its robustness, and higher sample throughput.

  • GC , particularly when coupled with a mass spectrometer, can offer superior sensitivity and selectivity, making it an excellent choice for trace-level analysis, provided that the challenges of potential thermal degradation or the need for derivatization are addressed.

Ultimately, a thorough cross-validation, as outlined in this guide, is essential for any laboratory to ensure the chosen method is fit for its intended purpose, providing accurate and reliable data for the monitoring of this compound in various environmental and food matrices.

Interspecies Comparative Metabolism of Benfuracarb in Liver Microsomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interspecies differences in the metabolism of xenobiotics like the insecticide Benfuracarb is crucial for accurate risk assessment and the extrapolation of animal data to humans. This guide provides a comparative overview of this compound metabolism in liver microsomes from various species, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a carbamate insecticide, undergoes extensive phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The two main metabolic pathways identified across species are sulfur oxidation and nitrogen-sulfur (N-S) bond cleavage . The N-S bond cleavage pathway leads to the formation of carbofuran, a metabolite of significant toxicological concern.

Significant quantitative differences in the metabolic rates and pathways of this compound have been observed between species. Notably, rodents such as mice and rats exhibit a significantly higher hepatic clearance of this compound via the carbofuran pathway compared to humans. In humans, CYP3A4 has been identified as the primary enzyme responsible for the formation of carbofuran. These variations underscore the importance of selecting appropriate animal models in toxicological studies.

Comparative Metabolic Pathways and Rates

The metabolism of this compound in liver microsomes primarily follows two competing pathways.

Table 1: Major Metabolic Pathways of this compound in Liver Microsomes

Metabolic PathwayDescriptionKey MetabolitesPrimary Enzyme in Humans
Nitrogen-Sulfur (N-S) Bond Cleavage Cleavage of the N-S bond, leading to the formation of the active metabolite carbofuran. This is considered an activation pathway due to the toxicity of carbofuran.CarbofuranCYP3A4[1]
Sulfur Oxidation Oxidation of the sulfur atom in the this compound molecule.This compound sulfoxideCYP2C9, CYP2C19[1]

Studies have shown that the N-S bond cleavage pathway, leading to carbofuran, is the predominant route of metabolism in the seven species studied[2][3].

Table 2: Interspecies Comparison of this compound Metabolism via the Carbofuran Pathway

SpeciesRelative Hepatic Clearance Rate (Compared to Human)Notes
Mouse 4.8-fold higher[2]Exhibits significantly higher metabolic activity towards carbofuran formation.
Rat 4.1-fold higherAlso shows a substantially higher rate of carbofuran formation than humans.
Human Baseline (1.0)Serves as the reference for comparison.
Monkey Lower than ratClearance rates for seven species were reported to range from 1.4 (monkey) to 3.5 (rat), though the specific units were not provided in the accessible literature.
Dog Data not available for direct comparisonStudied in the multi-species comparison by Abass et al. (2014).
Rabbit Data not available for direct comparisonStudied in the multi-species comparison by Abass et al. (2014).
Minipig Data not available for direct comparisonStudied in the multi-species comparison by Abass et al. (2014).

Experimental Protocols

The following sections detail a representative methodology for studying the in vitro metabolism of this compound using liver microsomes.

Preparation of Liver Microsomes

Liver microsomes are prepared from the liver tissue of the selected species (e.g., human, rat, mouse) through a process of homogenization and differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer with glycerol) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro Incubation Assay
  • Reaction Mixture Preparation: A typical incubation mixture in a final volume of 200 µL contains:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.2-0.5 mg/mL protein)

    • This compound (at various concentrations, typically dissolved in a small volume of organic solvent like acetonitrile or DMSO, with the final solvent concentration kept below 1%)

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a fixed concentration of NADPH.

  • Incubation: The reaction is carried out at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time is optimized to ensure linear metabolite formation.

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.

  • Sample Processing: The terminated reaction mixture is centrifuged to precipitate the proteins. The supernatant, containing the metabolites, is then collected for analysis.

Analytical Method: LC-MS/MS

The concentrations of this compound and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites to ensure selectivity and sensitivity.

Visualizations

Metabolic Pathways of this compound

Benfuracarb_Metabolism This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage (CYP3A4 in humans) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfur Oxidation (CYP2C9/2C19 in humans) Further_Metabolites Further Metabolites Carbofuran->Further_Metabolites Hydroxylation, etc. Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Reaction_Mix Prepare Reaction Mixture Microsomes->Reaction_Mix Benfuracarb_sol This compound Solution Benfuracarb_sol->Reaction_Mix Cofactors NADPH-Regenerating System Initiate Initiate with Cofactors Cofactors->Initiate Pre_incubation Pre-incubate at 37°C Reaction_Mix->Pre_incubation Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Cold Solvent Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Metabolite Quantification) LCMS->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for Benfuracarb in Accordance with SANTE/11813/2017 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of the insecticide Benfuracarb, with a focus on validation parameters as stipulated by the SANTE/11813/2017 guidelines. The content is intended for researchers, scientists, and professionals in the field of drug development and pesticide residue analysis, offering objective performance comparisons supported by experimental data.

Data Presentation: Comparison of Analytical Methods for this compound

The performance of various analytical methods for the determination of this compound is summarized in the table below. The data is compiled from multiple studies and presented to facilitate a clear comparison of key validation parameters.

Validation ParameterMethod 1: QuEChERS-LC-MS/MS (Citrus Fruits)Method 2: Gas Chromatography (GC-NPD) (Crops)Method 3: QuEChERS-LC-MS/MS (Vegetables)
Linearity (Range) 0.5 - 50 µg/L0.05 - 2.0 mg/kg5 - 200 µg/kg
Correlation Coefficient (r²) >0.990[1]Not explicitly stated>0.996[2]
Precision (RSD) ≤20%[1]3.3% - 9.4%[3]<10%[2]
Accuracy (Recovery) 70-120%76.1% - 106.5%91-109%
Limit of Quantification (LOQ) <0.01 mg/kg0.03 - 0.04 mg/kg5 µg/kg
Limit of Detection (LOD) Not explicitly stated0.008 - 0.04 mg/kgNot explicitly stated
Matrix Mandarin Orange, GrapefruitCotton, various cropsVarious vegetables
Reference

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, adhering to the principles outlined in the SANTE/11813/2017 guidelines.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis for this compound in Citrus Fruits

  • Sample Preparation:

    • Homogenize 15 g of peeled citrus fruit sample with 15 mL of acetonitrile.

    • Add the QuEChERS AOAC 2007.01 extraction salt packet (6 g MgSO₄ and 1.5 g NaOAc) and shake vigorously for 1 minute.

    • Centrifuge the sample at 3500 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant into a d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).

    • Vortex for 1 minute and then centrifuge at 12,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Dilute the final supernatant with acetonitrile (e.g., 4:1) before injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.

      • Flow Rate: Optimized for the specific column dimensions (e.g., 0.2-0.4 mL/min).

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Method 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for this compound in Crops

  • Sample Extraction:

    • Homogenize the crop sample with acetone.

    • For metabolites like 3-hydroxycarbofuran, perform an acid hydrolysis step with diluted hydrochloric acid followed by extraction with dichloromethane.

    • Extract this compound and Carbofuran with dichloromethane.

  • Cleanup:

    • Concentrate the extract by evaporation.

    • Perform column chromatography using a mixture of activated carbon and Florisil for cleanup.

  • GC-NPD Analysis:

    • Chromatographic Conditions:

      • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

      • Injector: Splitless injection.

      • Oven Temperature Program: A programmed temperature gradient to ensure separation of this compound and its metabolites.

      • Carrier Gas: Helium or Nitrogen.

    • Detection:

      • Detector: Nitrogen-Phosphorus Detector (NPD), which is selective for nitrogen-containing compounds like this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in accordance with SANTE/11813/2017 guidelines.

G cluster_params Validation Parameters start Start: Define Method Scope (Analyte: this compound, Matrices, RLs) method_dev Method Development & Optimization start->method_dev validation_plan Create Validation Plan (as per SANTE/11813/2017) method_dev->validation_plan specificity Specificity/ Selectivity linearity Linearity accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) loq Limit of Quantification (LOQ) lod Limit of Detection (LOD) matrix_effects Matrix Effects robustness Robustness uncertainty Measurement Uncertainty evaluation Evaluate Results vs. Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation loq->evaluation lod->evaluation matrix_effects->evaluation robustness->evaluation uncertainty->evaluation pass Method Validated evaluation->pass Pass fail Revise Method/ Re-validate evaluation->fail Fail report Prepare Validation Report pass->report fail->method_dev end End report->end

Analytical Method Validation Workflow for this compound

References

A Comparative Analysis of Benfuracarb and Eco-Friendly Pest Control Alternatives in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Integrated Pest Management (IPM), the selection of appropriate pest control agents is paramount to achieving a balance between robust crop protection and environmental stewardship. This guide provides a detailed, evidence-based comparison of the carbamate insecticide benfuracarb and a suite of eco-friendly alternatives. The following sections objectively evaluate their performance, supported by experimental data, to inform strategic decision-making in pest management research and development.

Section 1: Mode of Action and Spectrum of Activity

This compound is a broad-spectrum carbamate insecticide that functions as a systemic and contact acetylcholinesterase (AChE) inhibitor. By reversibly binding to and inactivating AChE, it leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the target insect.[1] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against a wide range of pests, including aphids, thrips, and rice stem borers.[2]

Eco-Friendly Alternatives encompass a diverse group of pest control agents with more targeted modes of action, generally posing a lower risk to non-target organisms and the environment.

  • Microbial Insecticides:

    • Bacillus thuringiensis (Bt): This bacterium produces crystalline (Cry) proteins that are toxic upon ingestion by specific insect larvae. These proteins bind to receptors in the insect's midgut, creating pores that lead to gut paralysis, cessation of feeding, and death. Different strains of Bt produce toxins specific to certain insect orders, such as Lepidoptera (moths and butterflies) and Coleoptera (beetles).

    • Beauveria bassiana: This entomopathogenic fungus infects insects by direct contact. Spores adhere to the insect's cuticle, germinate, and penetrate the body cavity. The fungus then multiplies, producing toxins and consuming the insect's internal tissues, leading to mortality.[3]

  • Botanical Insecticides:

    • Neem Oil (Azadirachtin): Derived from the seeds of the neem tree (Azadirachta indica), its primary active ingredient, azadirachtin, acts as an antifeedant, repellent, and insect growth regulator. It disrupts the molting process by interfering with the hormone ecdysone.[4]

    • Pyrethrins: These are natural esters extracted from chrysanthemum flowers. They are fast-acting neurotoxins that target the voltage-gated sodium channels in nerve cells, causing paralysis.

  • Beneficial Insects: This category includes predators and parasitoids that naturally regulate pest populations. Examples include lady beetles, which are voracious predators of aphids, and parasitic wasps that lay their eggs inside pest insects, with the developing larvae consuming the host from within.

Section 2: Comparative Efficacy Data

The following tables summarize the efficacy of this compound and eco-friendly alternatives against key agricultural pests. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various independent research efforts.

Table 1: Efficacy Against Rice Yellow Stem Borer (Scirpophaga incertulas)

Insecticide/AlternativeApplication RatePest Reduction (%)Study Reference
This compound 3G 33 kg/ha 60.96% (dead heart)--INVALID-LINK--
Bacillus thuringiensis 1.15% WP6.80% (dead heart)--INVALID-LINK--
Beauveria bassiana 1.15% WP>50% mortality (in-vivo)--INVALID-LINK--
Neem Oil (Nimbecidine) 5 ml/L6.36% (dead heart)--INVALID-LINK--

Note: Data for different insecticides are from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Efficacy Against Aphids (e.g., Myzus persicae)

Insecticide/AlternativeConcentrationPest Reduction (%)Study Reference
This compound Not specifiedEffective controlGeneral product information
Neem Oil 0.2% - 1.4% (EC50)50% reduction--INVALID-LINK--
Pyrethrins Not specified93.4% (Henderson-Tilton corrected)--INVALID-LINK--
Beneficial Insects (Lady Beetles) N/AHigh predation ratesGeneral entomological data

Section 3: Environmental Fate and Non-Target Toxicity

A critical aspect of insecticide evaluation is its environmental persistence and impact on non-target organisms.

Table 3: Environmental Persistence of this compound and Alternatives

SubstanceCompartmentHalf-life (t½)Reference
This compound Soil3.54 - 3.75 days--INVALID-LINK--
Azadirachtin (from Neem Oil) Soil3 - 44 days--INVALID-LINK--
Water48 minutes - 4 days--INVALID-LINK--
Bacillus thuringiensis (Cry proteins) Soil1.6 - 22 days--INVALID-LINK--
Water>21 days (gene persistence)--INVALID-LINK--
Pyrethrins Air1 - 2 days[Pyrethrins and Pyrethroids
Water17 - 110 days (lambda-cyhalothrin)--INVALID-LINK--

Table 4: Toxicity to Non-Target Organisms

SubstanceOrganismToxicity ValueReference
This compound Birds (Hen)Oral LD50: 92 mg/kg--INVALID-LINK--
BeesOral LD50: 0.16 µ g/bee --INVALID-LINK--
Fish (Carp)LC50: 0.65 mg/L--INVALID-LINK--
Aquatic Invertebrates (Daphnia magna)EC50: 9.9 µg/L--INVALID-LINK--
Neem Oil (Azadirachtin) Birds, Mammals, BeesPractically non-toxic--INVALID-LINK--
Fish, Aquatic OrganismsSlightly to moderately toxic--INVALID-LINK--
Bacillus thuringiensis Non-target insects, vertebratesGenerally low hazard--INVALID-LINK--
Pyrethrins Fish, Aquatic InvertebratesHighly toxic--INVALID-LINK--
BeesHighly toxicGeneral ecotoxicology data

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

Insecticide Efficacy Bioassay (General Protocol)

This protocol outlines a general method for assessing the efficacy of an insecticide against a target pest, which can be adapted for specific insects and compounds.

  • Insect Rearing: A healthy, uniform population of the target insect is reared under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: The test insecticide (e.g., this compound, neem oil, pyrethrins) is diluted to a series of concentrations using an appropriate solvent (e.g., water with a surfactant for emulsifiable concentrates). A control group is treated with the solvent only.

  • Application:

    • Leaf Dip Method (for chewing and sucking insects): Host plant leaves are dipped into the insecticide solutions for a set duration (e.g., 10 seconds) and allowed to air dry.

    • Topical Application (for direct contact toxicity): A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the insecticide solution directly to the dorsal thorax of each insect.

  • Exposure: Treated leaves are placed in ventilated containers (e.g., petri dishes with moistened filter paper) and a known number of insects (e.g., 10-20) are introduced. For topical application, treated insects are placed in containers with an untreated food source.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50) or lethal dose (LD50) values.

Beauveria bassiana Pathogenicity Bioassay

This protocol is specific to evaluating the efficacy of entomopathogenic fungi.

  • Fungal Culture and Spore Suspension: Beauveria bassiana is cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) for 10-14 days. Conidia are harvested by scraping the surface of the culture and suspending them in sterile distilled water containing a wetting agent (e.g., 0.05% Tween-80). The concentration of the spore suspension is determined using a hemocytometer.

  • Insect Treatment: Insects are individually immersed in the spore suspension for a brief period (e.g., 5-10 seconds) or sprayed with the suspension. Control insects are treated with the water and wetting agent solution only.

  • Incubation: Treated insects are transferred to clean containers with a food source and maintained under conditions of high humidity ( >90% RH) to promote fungal germination and infection.

  • Mortality and Mycosis Assessment: Mortality is recorded daily. Dead insects are surface-sterilized and placed in a humid chamber to observe for mycosis (the outgrowth of the fungus from the insect cuticle), which confirms death due to the fungal pathogen.

Determination of Pesticide Half-life in Soil

This protocol describes a laboratory method for assessing the persistence of a pesticide in soil.

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved to remove large debris, and characterized (e.g., texture, organic matter content, pH).

  • Pesticide Application: A known amount of the pesticide is applied to a pre-weighed amount of soil to achieve a specific concentration. The treated soil is thoroughly mixed to ensure uniform distribution.

  • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions that mimic the field environment.

  • Sampling and Extraction: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days). The pesticide residues are extracted from the soil samples using an appropriate organic solvent.

  • Analysis: The concentration of the pesticide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Half-life Calculation: The degradation of the pesticide over time is plotted, and a first-order kinetics model is typically used to calculate the half-life (t½), which is the time required for the pesticide concentration to decrease by 50%.

Section 5: Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the complex interactions involved in pest control.

cluster_this compound This compound Mode of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Leads to Paralysis Paralysis & Death Nerve_Impulse->Paralysis

This compound's inhibitory effect on acetylcholinesterase.

cluster_EcoFriendly Modes of Action of Eco-Friendly Alternatives cluster_Bt Bacillus thuringiensis (Bt) cluster_Beauveria Beauveria bassiana cluster_Neem Neem Oil (Azadirachtin) Bt_Toxin Bt Cry Toxin (ingested) Midgut_Receptor Midgut Receptor Binding Bt_Toxin->Midgut_Receptor Pore_Formation Pore Formation Midgut_Receptor->Pore_Formation Gut_Paralysis Gut Paralysis & Death Pore_Formation->Gut_Paralysis Spore Spore Adhesion Germination Germination & Penetration Spore->Germination Mycelial_Growth Mycelial Growth in Hemocoel Germination->Mycelial_Growth Toxin_Production Toxin Production & Death Mycelial_Growth->Toxin_Production Neem Azadirachtin Hormone_Disruption Ecdysone (Molting Hormone) Disruption Neem->Hormone_Disruption Antifeedant Antifeedant & Repellent Effects Neem->Antifeedant Growth_Regulation Inhibition of Molting Hormone_Disruption->Growth_Regulation cluster_Workflow General Experimental Workflow for Efficacy Testing start Start rearing Insect Rearing start->rearing application Application (e.g., Leaf Dip, Topical) rearing->application prep Insecticide Preparation (Serial Dilutions) prep->application exposure Insect Exposure application->exposure assessment Mortality Assessment (e.g., 24, 48, 72h) exposure->assessment analysis Data Analysis (Abbott's Formula, Probit Analysis) assessment->analysis end End (LC50/LD50 Determination) analysis->end

References

Comparative Degradation Kinetics of Benfuracarb in Various Soil Classifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation kinetics of the insecticide Benfuracarb in various soil classifications. Understanding the persistence and degradation pathways of this compound is crucial for assessing its environmental fate and potential for non-target exposure. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to support further research and risk assessment.

Data Presentation: Degradation Kinetics of this compound

The persistence of this compound in soil is quantified by its half-life (DT50), the time required for 50% of the initial concentration to degrade. The following table summarizes the reported half-life of this compound in Mollisol soil under field conditions.

Soil ClassificationApplication Rate (µg/g)Half-life (DT50) in DaysKinetic ModelReference
Mollisol0.253.54First-order[Chandra et al., 2009]
Mollisol0.503.75First-order[Chandra et al., 2009]

Note on Soil Classification: The referenced study was conducted in Mollisols, a soil order common in grassland ecosystems. While the specific texture for the degradation experiment was not detailed, a related study by the same authors on this compound sorption utilized silt loam and loam Mollisols[1]. The degradation of this compound is influenced by both chemical and biological processes in the soil[2].

Factors Influencing this compound Degradation in Different Soil Types

While direct comparative studies on this compound degradation across multiple distinct soil types are limited, the behavior of carbamate insecticides is known to be significantly influenced by soil properties. The following table outlines key soil characteristics and their expected impact on this compound degradation.

Soil PropertySandy SoilLoam SoilClay SoilExpected Impact on this compound Degradation
Organic Matter LowMediumHighHigher organic matter content generally increases microbial activity, which can enhance biodegradation. However, it can also increase sorption, potentially reducing the bioavailability of this compound for degradation.
Clay Content LowMediumHighHigher clay content can lead to increased sorption of this compound, which may decrease its availability for microbial degradation and hydrolysis, thus potentially increasing its persistence.
pH VariableVariableVariableThe degradation of carbamates can be pH-dependent, with hydrolysis being a key degradation pathway. The rate of hydrolysis is often influenced by soil pH.
Microbial Activity LowerModerateHigherIncreased microbial populations and activity, often found in soils with higher organic matter, can accelerate the biodegradation of this compound. Studies have shown that sterilization of soil slows down this compound degradation, indicating a significant role for microorganisms[2].
Water Content LowMediumHighSoil moisture is essential for microbial activity and chemical hydrolysis. Extremely dry or waterlogged (anaerobic) conditions can inhibit degradation processes.

Experimental Protocols

The following is a detailed methodology for a laboratory-based study on the aerobic soil metabolism of this compound, synthesized from standard guidelines for pesticide degradation studies.

1. Soil Collection and Characterization:

  • Collect surface soil (0-20 cm depth) from representative agricultural fields with no history of this compound application within the last four years.

  • Air-dry the soil samples and sieve them through a 2 mm mesh.

  • Characterize the soil for its physicochemical properties, including:

    • Textural analysis (% sand, silt, clay)

    • pH (in water and CaCl2)

    • Organic carbon and organic matter content

    • Cation exchange capacity (CEC)

    • Microbial biomass

2. Test Substance Application:

  • Use analytical grade this compound and, for pathway elucidation, a radiolabeled form (e.g., ¹⁴C-Benfuracarb).

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Treat the soil samples with the this compound solution to achieve the desired concentration (e.g., corresponding to the maximum recommended field application rate). Ensure even distribution by thorough mixing.

  • Allow the solvent to evaporate completely in a fume hood.

3. Incubation:

  • Transfer known weights of the treated soil into incubation vessels (e.g., biometer flasks).

  • Adjust the soil moisture to a specific level (e.g., 50-60% of maximum water holding capacity) and maintain it throughout the experiment.

  • Incubate the samples in the dark at a constant temperature (e.g., 25 ± 1°C).

  • For aerobic studies, ensure a continuous supply of air. Traps containing ethylene glycol and potassium hydroxide can be used to capture volatile organic compounds and ¹⁴CO₂, respectively.

4. Sampling and Extraction:

  • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days).

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or methanol/water) through methods such as shaking, sonication, or accelerated solvent extraction (ASE).

  • Centrifuge the samples and collect the supernatant. Repeat the extraction process multiple times for exhaustive extraction.

5. Analysis:

  • Analyze the extracts for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS).

  • For radiolabeled studies, quantify the radioactivity in the extracts, soil-bound residues, and volatile traps using Liquid Scintillation Counting (LSC) and combustion analysis.

  • Identify the metabolites by comparing their retention times and mass spectra with those of analytical standards.

6. Data Analysis:

  • Calculate the dissipation kinetics of this compound in the soil, typically fitting the data to a first-order or other appropriate kinetic model.

  • Determine the half-life (DT50) of this compound in each soil type.

  • Identify and quantify the major degradation products to elucidate the degradation pathway.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Benfuracarb_Application This compound Application Soil_Characterization->Benfuracarb_Application Incubation Incubation (Controlled Temp & Moisture) Benfuracarb_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Kinetics, DT50) Analysis->Data_Analysis

Caption: Experimental workflow for a this compound soil degradation study.

Degradation_Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis/Oxidation Metabolites Further Metabolites Carbofuran->Metabolites Hydrolysis/Oxidation

Caption: Degradation pathway of this compound in soil.

References

Evaluating Benfuracarb's Efficacy Against Pesticide-Resistant Insect Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance necessitates a thorough evaluation of existing and alternative chemical controls. This guide provides a comparative analysis of the insecticidal activity of benfuracarb, a broad-spectrum carbamate insecticide, against pesticide-resistant insect strains. While this compound is reported to be highly effective against a wide range of pests, including those that have developed resistance to other insecticides, direct comparative data from recent peer-reviewed studies is limited.[1] This guide synthesizes available data on this compound and key alternative insecticides, providing experimental protocols and insights into resistance mechanisms to inform research and development efforts.

Performance Comparison of Insecticides Against Resistant Strains

Comprehensive data on the efficacy of various insecticides against resistant populations of two economically significant pests, the Diamondback Moth (Plutella xylostella) and the Green Peach Aphid (Myzus persicae), are presented below. It is important to note the absence of specific comparative data for this compound in the cited studies. The tables showcase the performance of other insecticide classes against strains with known resistance profiles.

Diamondback Moth (Plutella xylostella)

The diamondback moth is notorious for developing resistance to a wide array of insecticides.[2][3][4] The following table summarizes the toxicity of various insecticides against different strains of P. xylostella.

InsecticideChemical Class (IRAC Group)Insect StrainLC50Resistance Ratio (RR)Reference
ChlorantraniliproleDiamide (28)Ludhiana0.000275%-[5]
FlubendiamideDiamide (28)Ludhiana0.00050%-
SpinosadSpinosyn (5)Ludhiana0.00486%-
QuinalphosOrganophosphate (1B)Ludhiana3.30209%-
FenvaleratePyrethroid (3A)Ludhiana3.76072%High
DeltamethrinPyrethroid (3A)Kara, Togo>1000 mg/L59
Chlorpyrifos-ethylOrganophosphate (1B)Kara, Togo15.34 mg/L15
SpinosadSpinosyn (5)Kara, Togo0.04 mg/L1.3

LC50 (Lethal Concentration, 50%) is the concentration of an insecticide that is lethal to 50% of the tested insect population. Resistance Ratio (RR) is the LC50 of the resistant strain divided by the LC50 of a susceptible strain.

Green Peach Aphid (Myzus persicae)

The green peach aphid has demonstrated resistance to several classes of insecticides, particularly neonicotinoids and organophosphates.

InsecticideChemical Class (IRAC Group)Insect StrainLC50 (mg/L)Resistance Ratio (RR)Reference
ImidaclopridNeonicotinoid (4A)THG-R1.09-
ThiamethoxamNeonicotinoid (4A)FFJ-S (Susceptible)2.57-
ThiaclopridNeonicotinoid (4A)FFJ-S (Susceptible)1.89-
PirimicarbCarbamate (1A)-0.68 µg/mL-
ProfenofosOrganophosphate (1B)-1.96 µg/mL-
MalathionOrganophosphate (1B)-88.74 µg/mL-

This compound: A Carbamate Perspective

This compound, a carbamate insecticide, functions as an acetylcholinesterase (AChE) inhibitor (IRAC Group 1A). This mode of action is shared with organophosphate insecticides. Resistance to carbamates and organophosphates in insects can arise from modifications in the target enzyme, acetylcholinesterase, rendering it less sensitive to the insecticide.

While specific LC50 data for this compound on characterized resistant strains were not available in the reviewed literature, it is marketed as being highly effective against pests that have developed resistance to existing insecticides. Its systemic and translaminar action allows it to be absorbed quickly by plants, providing long-lasting efficacy against a broad spectrum of pests including aphids and diamondback moths.

Experimental Protocols

Accurate evaluation of insecticide efficacy relies on standardized and reproducible experimental protocols. The following methodologies are based on widely accepted practices for testing insecticides against diamondback moths and aphids.

Insecticide Bioassay for Diamondback Moth (Plutella xylostella)

This protocol is adapted from the leaf-dip method, a standard for assessing insecticide toxicity to lepidopteran larvae.

1. Insect Rearing:

  • Maintain a susceptible and the resistant strain of P. xylostella in a controlled environment (e.g., 25±1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Rear larvae on untreated cabbage or artificial diet.

2. Insecticide Preparation:

  • Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).

  • Make serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100).

  • A control solution of distilled water and surfactant should also be prepared.

3. Bioassay Procedure:

  • Select healthy 3rd instar larvae for the assay.

  • Dip cabbage leaf discs (e.g., 5 cm diameter) into each insecticide dilution for 10 seconds.

  • Air-dry the treated leaf discs on a wire rack.

  • Place one treated leaf disc into a petri dish lined with moistened filter paper.

  • Introduce 10-20 larvae into each petri dish.

  • Seal the petri dishes and incubate under the same conditions as insect rearing.

4. Data Collection and Analysis:

  • Assess larval mortality after 48-72 hours. Larvae that are unresponsive to prodding with a fine brush are considered dead.

  • Correct for control mortality using Abbott's formula.

  • Calculate LC50 values and their 95% confidence intervals using probit analysis.

  • Determine the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Rear Susceptible & Resistant Strains Leaf_Dip Dip Cabbage Leaf Discs in Insecticide Solutions Insect_Rearing->Leaf_Dip Insecticide_Prep Prepare Serial Dilutions of Insecticides Insecticide_Prep->Leaf_Dip Drying Air-Dry Treated Leaf Discs Leaf_Dip->Drying Exposure Introduce Larvae to Treated Leaf Discs Drying->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Mortality_Assessment Assess Larval Mortality (48-72h) Incubation->Mortality_Assessment Data_Correction Correct for Control Mortality (Abbott's Formula) Mortality_Assessment->Data_Correction LC50_Calculation Calculate LC50 Values (Probit Analysis) Data_Correction->LC50_Calculation RR_Calculation Determine Resistance Ratio (RR) LC50_Calculation->RR_Calculation

Fig. 1: Experimental workflow for diamondback moth bioassay.
Insecticide Bioassay for Aphids (Myzus persicae)

This protocol is a standard leaf-dip method for assessing insecticide toxicity to aphids.

1. Aphid Rearing:

  • Maintain clonal populations of susceptible and resistant aphid strains on host plants (e.g., bell pepper, tobacco) in a controlled environment.

2. Insecticide Preparation:

  • Prepare insecticide dilutions as described for the diamondback moth bioassay.

3. Bioassay Procedure:

  • Excise leaves from untreated host plants.

  • Dip each leaf into an insecticide dilution for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry.

  • Place the treated leaves, abaxial side up, on a 1.5% agar bed in a petri dish.

  • Transfer 10-20 adult apterous aphids onto each leaf disc.

  • Ventilate the petri dishes and maintain them in a controlled environment.

4. Data Collection and Analysis:

  • Assess aphid mortality after 24-72 hours. Aphids that are unable to move when gently prodded are considered dead.

  • Perform data analysis as described for the diamondback moth bioassay.

Signaling Pathways and Resistance Mechanisms

Insecticide resistance is a complex phenomenon involving various biochemical and physiological adaptations. Understanding these mechanisms is crucial for developing effective resistance management strategies.

Acetylcholinesterase Inhibition by Carbamates

This compound, like other carbamate insecticides, acts on the insect's nervous system by inhibiting the enzyme acetylcholinesterase (AChE).

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzes ACh, terminates signal AChR Acetylcholine Receptor ACh->AChR Binds to receptor, causes nerve impulse Nerve_Impulse Continuous Nerve Impulse (Paralysis and Death) AChR->Nerve_Impulse This compound This compound This compound->AChE Inhibits AChE

Fig. 2: Mechanism of action of this compound.

In a normal synapse, acetylcholine is released, binds to its receptor to transmit a nerve impulse, and is then broken down by AChE. This compound binds to and inhibits AChE, leading to an accumulation of acetylcholine in the synapse. This results in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Common Insecticide Resistance Mechanisms

Insects have evolved several mechanisms to counteract the effects of insecticides.

G Resistance_Mechanisms Insecticide Resistance Mechanisms Metabolic Metabolic Resistance Enhanced detoxification of the insecticide by enzymes (e.g., P450s, GSTs, Esterases) Resistance_Mechanisms:f0->Metabolic Target_Site Target-Site Resistance Alteration of the insecticide's target site (e.g., mutated AChE, kdr mutation in sodium channels) Resistance_Mechanisms:f0->Target_Site Penetration Reduced Penetration Thickening of the insect cuticle reduces insecticide absorption Resistance_Mechanisms:f0->Penetration Behavioral Behavioral Resistance Avoidance of treated surfaces or reduced feeding Resistance_Mechanisms:f0->Behavioral

Fig. 3: Major mechanisms of insecticide resistance in insects.
  • Metabolic Resistance: This is one of the most common mechanisms, where insects overproduce or have more efficient detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and carboxylesterases. These enzymes break down the insecticide into less toxic metabolites.

  • Target-Site Resistance: This involves genetic mutations that alter the structure of the protein targeted by the insecticide. For example, a modified acetylcholinesterase can prevent carbamates from binding effectively. Another well-known example is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel, which confers resistance to pyrethroids.

  • Reduced Penetration: Some resistant insects have a thicker or modified cuticle that slows the absorption of the insecticide, allowing more time for detoxification.

  • Behavioral Resistance: Insects may evolve behaviors to avoid contact with insecticides, such as moving to untreated parts of a plant or reducing feeding activity.

Conclusion

While this compound is positioned as an effective tool against insecticide-resistant pests, the lack of direct, quantitative comparative data in recent scientific literature highlights a critical knowledge gap. The data presented for alternative insecticides demonstrate the variable efficacy of different chemical classes against resistant strains of Plutella xylostella and Myzus persicae. The provided experimental protocols offer a standardized framework for future research to directly compare the performance of this compound against other insecticides on well-characterized resistant insect populations. A deeper understanding of the interplay between different resistance mechanisms and the efficacy of various insecticides, including this compound, is essential for the development of sustainable and effective integrated pest management strategies.

References

A side-by-side comparison of the metabolic pathways of Benfuracarb and Furathiocarb

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways of the carbamate insecticides Benfuracarb and Furathiocarb reveals significant similarities in their biotransformation, primarily centered around the production of the common, more toxic metabolite, carbofuran. This guide provides a side-by-side comparison of their metabolic routes, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in understanding the toxicokinetics of these compounds.

Executive Summary

This compound and Furathiocarb, both belonging to the carbamate class of insecticides, undergo two principal metabolic transformations in mammals. The predominant pathway for both is the cleavage of the nitrogen-sulfur (N-S) bond, which leads to the formation of carbofuran and its subsequent metabolites. This is often referred to as the "carbofuran metabolic pathway." A secondary, less prominent route is an oxidation pathway. For this compound, this involves sulfur oxidation to form this compound-sulfoxide. In the case of Furathiocarb, this pathway results in hydroxylated and sulfoxidated derivatives. In vitro studies using mammalian liver microsomes have consistently shown that the carbofuran pathway is the more significant route for both insecticides. The cytochrome P450 enzyme, CYP3A4, has been identified as the primary catalyst for the conversion of both this compound and Furathiocarb to carbofuran.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key aspects of the metabolic pathways of this compound and Furathiocarb, including the identified metabolites and the kinetic parameters of their formation in human liver microsomes.

Table 1: Comparison of Metabolic Pathways and Metabolites

FeatureThis compoundFurathiocarb
Primary Metabolic Pathway Nitrogen-Sulfur Bond Cleavage (Carbofuran Pathway)Nitrogen-Sulfur Bond Cleavage (Carbofuran Pathway)
Secondary Metabolic Pathway Sulfur OxidationHydroxylation/Sulfoxidation
Primary Pathway Metabolites Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran, 7-phenolcarbofuranCarbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran, 7-phenolcarbofuran
Secondary Pathway Metabolites This compound-sulfoxideHydroxylated/Sulfoxidated Furathiocarb (Metabolite A and B)
Key Metabolizing Enzyme (Carbofuran Pathway) CYP3A4CYP3A4
Key Metabolizing Enzymes (Oxidation Pathway) CYP2C9, CYP2C19CYP2C19, CYP2D6, CYP3A5, CYP3A4, CYP2A6

Table 2: Kinetic Parameters for the Carbofuran Metabolic Pathway in Human Liver Microsomes

ParameterThis compoundFurathiocarb
Km (μM) Data on specific mean values not available in the provided search results; however, a 7.3-fold variation was observed across ten individual hepatic samples.25.9 - 71.5 (in a panel of 10 individual donors)
Vmax (nmol/mg proteinmin) Data on specific mean values not available in the provided search results; however, a 3.4-fold variation was observed across ten individual hepatic samples.11.5 - 44.5 (in a panel of 10 individual donors)
Clint (μL/mg proteinmin) Data on specific mean values not available in the provided search results; however, a 5.4-fold variation was observed across ten individual hepatic samples.6.75 - 13.04 (in a panel of 10 individual donors)

Experimental Protocols

The data presented in this guide are primarily derived from in vitro metabolism studies using mammalian liver microsomes. The general experimental workflow is outlined below.

In Vitro Metabolism Assay
  • Preparation of Microsomes: Liver microsomes from various species (e.g., human, rat, mouse) are prepared through differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard protein assay.

  • Incubation Mixture: The incubation mixture typically contains the test compound (this compound or Furathiocarb) at various concentrations (e.g., 2.5 - 300 µM), liver microsomes (e.g., 0.15 mg protein/mL), and a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) after a brief pre-incubation period at 37°C.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 20-60 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile. An internal standard may be added at this stage for quantification purposes.

  • Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant is then collected, and may be further concentrated or diluted as needed for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography (LC) system. A reversed-phase C18 column is commonly employed with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

  • Quantification: Metabolites are quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This involves monitoring a specific precursor ion to product ion transition for each analyte. Standard curves are generated using authentic reference standards for absolute quantification.

Mandatory Visualization

The following diagrams illustrate the metabolic pathways of this compound and Furathiocarb.

Benfuracarb_Metabolism cluster_pathways Metabolic Pathways This compound This compound N_S_Cleavage N-S Bond Cleavage (Carbofuran Pathway) [CYP3A4] This compound->N_S_Cleavage Sulfur_Oxidation Sulfur Oxidation [CYP2C9, CYP2C19] This compound->Sulfur_Oxidation Carbofuran Carbofuran N_S_Cleavage->Carbofuran Benfuracarb_Sulfoxide This compound-sulfoxide Sulfur_Oxidation->Benfuracarb_Sulfoxide Further_Metabolites Further Metabolites (3-hydroxycarbofuran, 3-ketocarbofuran, etc.) Carbofuran->Further_Metabolites

Caption: Metabolic pathways of this compound.

Furathiocarb_Metabolism cluster_pathways Metabolic Pathways Furathiocarb Furathiocarb N_S_Cleavage N-S Bond Cleavage (Carbofuran Pathway) [CYP3A4] Furathiocarb->N_S_Cleavage Oxidation Hydroxylation/Sulfoxidation [CYP2C19, CYP2D6, CYP3A4, CYP3A5, CYP2A6] Furathiocarb->Oxidation Carbofuran Carbofuran N_S_Cleavage->Carbofuran Oxidized_Metabolites Hydroxylated/ Sulfoxidated Metabolites Oxidation->Oxidized_Metabolites Further_Metabolites Further Metabolites (3-hydroxycarbofuran, 3-ketocarbofuran, etc.) Carbofuran->Further_Metabolites

Caption: Metabolic pathways of Furathiocarb.

Assessing the Potential for Insect Resistance to Benfuracarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of insecticide resistance is a critical challenge in agriculture and public health. Understanding the potential for resistance to existing and new chemical compounds is paramount for sustainable pest management strategies. This guide provides a comparative assessment of the potential for insect resistance to Benfuracarb, a carbamate insecticide. It objectively compares its performance with other alternatives, supported by available experimental data and detailed methodologies, to aid researchers in their efforts to develop effective and durable pest control solutions.

Comparison of Efficacy Against Susceptible and Resistant Insect Strains

This compound, like other carbamate insecticides, acts by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the insect nervous system.[1] However, the emergence of resistance can significantly diminish its efficacy. The following table summarizes hypothetical LC50 (lethal concentration, 50%) values for this compound and alternative insecticides against susceptible and resistant strains of a model insect pest. It is important to note that specific experimental data for this compound against resistant strains is limited in publicly available literature. The data presented here is illustrative and aims to demonstrate how such comparisons would be structured.

InsecticideChemical ClassMode of Action (IRAC)Susceptible Strain LC50 (µg/mL)Resistant Strain LC50 (µg/mL)Resistance Ratio (RR)
This compound Carbamate1A0.515.030
CarbofuranCarbamate1A0.321.070
BendiocarbCarbamate1A0.812.015
ChlorpyrifosOrganophosphate1B0.225.0125
ImidaclopridNeonicotinoid4A0.055.0100
DeltamethrinPyrethroid3A0.0110.01000

Note: The LC50 values and Resistance Ratios (RR = LC50 of resistant strain / LC50 of susceptible strain) are hypothetical and intended for illustrative purposes. Actual values will vary depending on the insect species, resistance mechanisms present, and experimental conditions.

Mechanisms of Resistance to this compound and Other Carbamates

Insects can develop resistance to this compound and other carbamates through several mechanisms:

  • Target-Site Insensitivity: This is a common mechanism where mutations in the gene encoding acetylcholinesterase (AChE), the target of carbamates, reduce the binding affinity of the insecticide to the enzyme. This renders the insecticide less effective at inhibiting its target.

  • Metabolic Resistance: Insects can evolve enhanced metabolic detoxification systems to break down and eliminate the insecticide before it reaches its target site. This is often mediated by the overexpression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[2][3] While the specific P450 isozymes involved in this compound metabolism are not well-documented, studies on other carbamates like carbofuran have shown the involvement of specific P450s in their metabolism.[4]

  • Penetration Resistance: Changes in the insect's cuticle can reduce the rate of insecticide absorption, giving the insect more time to metabolize or excrete the compound.

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as moving away from treated surfaces.

Experimental Protocols

Accurate assessment of insecticide resistance is crucial for effective management strategies. Below are detailed methodologies for key experiments used to evaluate the potential for resistance to this compound.

Insecticide Bioassay Protocol (Leaf-Dip Method)

This method is used to determine the toxicity of an insecticide to a particular insect pest.

Objective: To determine the LC50 of this compound and alternative insecticides against susceptible and resistant insect strains.

Materials:

  • Technical grade this compound and other insecticides

  • Acetone (or other suitable solvent)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Leaf discs from an appropriate host plant (e.g., cabbage for diamondback moth)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the target insect (both susceptible and resistant strains)

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each insecticide in the chosen solvent.

    • Create a series of at least five serial dilutions of each insecticide.

    • Prepare an aqueous solution for each dilution containing a small amount of surfactant (e.g., 0.1%) to ensure even leaf coverage.

    • A control solution containing only water and surfactant should also be prepared.

  • Bioassay:

    • Dip individual leaf discs into each test solution for 10-20 seconds.

    • Allow the leaf discs to air dry completely.

    • Place each treated leaf disc into a Petri dish lined with a moist filter paper to maintain humidity.

    • Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.

    • Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Assess larval mortality after 24, 48, and 72 hours.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 values and their 95% confidence intervals using probit analysis.

    • Determine the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay measures the activity of AChE and its inhibition by insecticides.

Objective: To compare the inhibitory effect of this compound and other carbamates on AChE activity from susceptible and resistant insect strains.

Materials:

  • Individual adult insects (susceptible and resistant strains)

  • Phosphate buffer

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Technical grade this compound and other carbamates

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Homogenize individual insects in phosphate buffer.

    • Centrifuge the homogenate to obtain a supernatant containing the crude enzyme extract.

  • Inhibition Assay:

    • In a microplate, add the enzyme extract, DTNB, and varying concentrations of the insecticide.

    • Pre-incubate the mixture to allow the insecticide to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each insecticide concentration.

    • Determine the I50 value (the concentration of insecticide that inhibits 50% of the enzyme activity).

    • Compare the I50 values between susceptible and resistant strains to assess the degree of target-site insensitivity.

Cytochrome P450 Monooxygenase Activity Assay

This assay is used to measure the activity of P450 enzymes, which are often involved in metabolic resistance.

Objective: To determine if elevated P450 activity is a mechanism of resistance to this compound.

Materials:

  • Insect microsomes (prepared from the fat body or whole insects of susceptible and resistant strains)

  • NADPH

  • Model substrates for P450s (e.g., p-nitroanisole, ethoxycoumarin)

  • Spectrophotometer or fluorometer

Procedure:

  • Microsome Preparation:

    • Dissect the fat bodies or use whole insects and homogenize them in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

  • Activity Assay:

    • Incubate the microsomal preparation with a P450 substrate and NADPH (a necessary cofactor).

    • The P450 enzymes will metabolize the substrate, leading to a product that can be measured spectrophotometrically or fluorometrically.

    • Measure the rate of product formation to determine the P450 activity.

  • Data Analysis:

    • Compare the P450 activity levels between susceptible and resistant strains. Significantly higher activity in the resistant strain suggests the involvement of metabolic resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_bioassay Insecticide Bioassay cluster_biochemical Biochemical Assays insect_rearing Insect Rearing (Susceptible & Resistant Strains) solution_prep Insecticide Solution Preparation enzyme_prep Enzyme/Microsome Preparation insect_rearing->enzyme_prep exposure Larval Exposure (Leaf-Dip Method) solution_prep->exposure mortality_assessment Mortality Assessment exposure->mortality_assessment lc50_calc LC50 Calculation (Probit Analysis) mortality_assessment->lc50_calc ache_assay AChE Inhibition Assay enzyme_prep->ache_assay p450_assay P450 Activity Assay enzyme_prep->p450_assay data_analysis Data Analysis (I50 / Activity Levels) ache_assay->data_analysis p450_assay->data_analysis

Caption: Experimental workflow for assessing insecticide resistance.

resistance_mechanisms cluster_insect Insect This compound This compound Application Cuticle Cuticle This compound->Cuticle Metabolism Metabolic Detoxification (e.g., P450s) Cuticle->Metabolism Reduced Penetration TargetSite Target Site (Acetylcholinesterase) Cuticle->TargetSite Metabolism->this compound Breakdown Metabolism->TargetSite TargetSite->TargetSite Mutation (Insensitivity) NervousSystem Nervous System Disruption TargetSite->NervousSystem Inhibition

Caption: Signaling pathway of this compound and mechanisms of resistance.

Conclusion

For effective and sustainable pest management, it is crucial to monitor for the development of resistance and to implement integrated pest management (IPM) strategies that include the rotation of insecticides with different modes of action. Further research is needed to identify the specific metabolic pathways involved in this compound resistance and to develop molecular diagnostic tools for the early detection of resistant individuals in pest populations. This will enable more targeted and effective use of this compound and other valuable insecticides, prolonging their efficacy and minimizing the impact of resistance.

References

Safety Operating Guide

Proper Disposal Procedures for Benfuracarb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Benfuracarb, a broad-spectrum carbamate insecticide and nematicide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous substance, and its disposal is regulated under federal and state laws.

Immediate Safety Considerations:

This compound is an acetylcholinesterase (AChE) inhibitor with moderate mammalian toxicity.[1] It is highly toxic to aquatic organisms, birds, and honeybees, and is classified as a marine pollutant.[2][3] Under hydrolysis and photolysis, this compound can degrade into Carbofuran, which is more persistent and toxic.[2] Therefore, improper disposal poses a significant risk to ecosystems. All handling and disposal steps must be performed wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and lab coats.

Regulatory Framework

In the United States, pesticides are regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until the point of disposal.[4] Once designated as waste, they fall under the jurisdiction of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste. This compound waste is considered hazardous, and facilities must manage it according to RCRA regulations. State and local regulations may be more stringent than federal laws.

Data Presentation: this compound Hazard Profile

The following table summarizes key hazard information for this compound, crucial for safe handling and disposal decisions.

Hazard IdentificationClassificationSource
GHS Classification Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 2), Reproductive Toxicity (Category 1B), Hazardous to the Aquatic Environment (Acute 1, Chronic 1)
Signal Word Danger
Hazard Statements H302: Harmful if swallowedH331: Toxic if inhaledH361: Suspected of damaging fertility or the unborn childH410: Very toxic to aquatic life with long lasting effects
UN Number UN2992
Proper Shipping Name Carbamate pesticide, liquid, toxic (this compound)
Environmental Hazards Marine Pollutant, Highly toxic to fish and aquatic organisms

Operational Disposal Plan

The primary and mandated method for disposing of unwanted this compound and grossly contaminated materials is through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or with regular laboratory trash.

Step-by-Step Disposal Guidance:
  • Waste Identification & Segregation:

    • Identify all materials for disposal: expired this compound, unused solutions, contaminated labware (e.g., pipette tips, flasks), and contaminated PPE.

    • Segregate this compound waste from other waste streams. Do not mix with other chemicals.

    • Keep this compound waste in its original or a compatible, clearly labeled, sealed container. The label should read "Hazardous Waste: this compound."

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated, locked, and away from incompatible materials.

  • Engage a Licensed Disposal Service:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.

    • If your institution does not have an EHS department, you must contact a certified hazardous waste disposal company directly.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Empty Containers:

    • Empty this compound containers are also considered hazardous waste unless properly decontaminated.

    • The required decontamination procedure is "triple-rinsing," detailed in the protocol below.

    • After triple-rinsing, the container may be disposed of or recycled according to local regulations. Puncture the container to prevent reuse.

Experimental Protocol: Triple-Rinsing of Empty this compound Containers

This protocol must be performed in a fume hood while wearing full PPE.

Objective: To decontaminate an empty this compound container to a non-hazardous state for disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (consult SDS; water may be suitable, but an organic solvent like acetone followed by water is often used for low-solubility compounds)

  • Hazardous waste container for the rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Draining: Empty the Benfuracacarb container completely into the appropriate application or waste vessel. Allow it to drain for at least 30 seconds after the flow has been reduced to drops.

  • First Rinse: Add the appropriate solvent until the container is 20-25% full. Secure the cap.

  • Agitation: Vigorously shake the container for 30 seconds, ensuring the solvent contacts all interior surfaces.

  • Rinsate Collection: Pour the rinse-water (rinsate) into a designated hazardous waste container labeled "this compound Rinsate." Allow the container to drain completely.

  • Repeat: Repeat steps 2 through 4 two more times.

  • Final Steps: Allow the rinsed container to dry completely in the fume hood with the cap off. Puncture the container to prevent reuse and dispose of it as non-hazardous solid waste or according to institutional and local guidelines. The collected rinsate is hazardous waste and must be disposed of via a licensed contractor.

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

Benfuracarb_Disposal_Workflow start This compound Identified for Disposal decision_type Waste Type? start->decision_type waste_product Unused/Expired Product or Contaminated Materials decision_type->waste_product Product/ Contaminated Material empty_container Empty Container decision_type->empty_container Empty Container segregate Step 1: Segregate and Label as 'Hazardous Waste: this compound' waste_product->segregate triple_rinse Protocol: Triple-Rinse Container (Collect all rinsate as hazardous waste) empty_container->triple_rinse store Step 2: Store in Secure Hazardous Waste Area segregate->store contact_ehs Step 3: Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Step 4: Professional Disposal (Incineration/Landfill) contact_ehs->disposal puncture Puncture Container to Prevent Reuse triple_rinse->puncture dispose_container Dispose of Container per Local Regulations puncture->dispose_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benfuracarb

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in groundbreaking research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the carbamate insecticide Benfuracarb, ensuring the well-being of researchers and the integrity of their work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Guidelines
Respiratory Protection Dustproof mask or respiratorUse in well-ventilated areas or under a fume hood to avoid inhaling dust or aerosols.[1] Ensure a proper fit for the respirator.
Hand Protection Chemical-resistant glovesWear durable, chemical-resistant gloves, such as nitrile or butyl rubber. Avoid leather or fabric gloves. Wash the exterior of gloves before removal and dispose of them properly after use.
Eye Protection Protective glasses, goggles, or face shieldWear chemical goggles and a face shield, especially when mixing or there is a risk of splashing.
Body Protection Protective clothing, lab coat, or coverallsWear long-sleeved shirts and long pants or a lab coat. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.
Foot Protection Chemical-resistant bootsWear closed-toe shoes, preferably chemical-resistant boots. Pant legs should be worn over the boots to prevent chemicals from entering.
Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This involves careful planning before, during, and after the handling process.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific safety information.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.

  • Prepare for Spills: Locate the nearest spill kit and be familiar with the procedures for cleaning up a this compound spill.

Handling Procedures:

  • Avoid Dust and Aerosol Formation: Handle this compound carefully to prevent the generation of dust or aerosols.

  • Prevent Contact: Do not touch, breathe, or swallow the substance.

  • No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is being handled.

  • Grounding and Bonding: If transferring flammable liquids containing this compound, use explosion-proof equipment and protect against electrostatic charges.

Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean Equipment: Clean all equipment used in the handling process.

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated place, away from heat and ignition sources. Keep the container tightly closed and store it in a locked area accessible only to authorized personnel.

Emergency and First Aid Measures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste this compound: Dispose of unwanted this compound by subcontracting its disposal to a licensed waste disposal company. Do not allow the chemical to enter sewers or waterways.

  • Empty Containers: Empty containers should be completely drained before disposal. It is recommended to triple-rinse the container with an appropriate solvent, collecting the rinsate for proper disposal. Never reuse empty pesticide containers for other purposes. Dispose of empty containers in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_spill Locate Spill Kit prep_vent->prep_spill handle_avoid Avoid Dust/Aerosol Formation prep_spill->handle_avoid handle_no_contact Prevent Contact handle_avoid->handle_no_contact emergency_spill Spill handle_avoid->emergency_spill handle_no_eat No Eating, Drinking, or Smoking handle_no_contact->handle_no_eat emergency_exposure Exposure handle_no_contact->emergency_exposure post_decon Decontaminate Self (Wash Hands) handle_no_eat->post_decon post_clean Clean Equipment post_decon->post_clean post_store Properly Store this compound post_clean->post_store disp_waste Dispose of Waste this compound via Authorized Vendor post_store->disp_waste disp_container Triple-Rinse and Dispose of Empty Container disp_waste->disp_container

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.